molecular formula C9H7ClF3NO2 B159365 Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate CAS No. 128073-16-5

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B159365
CAS No.: 128073-16-5
M. Wt: 253.6 g/mol
InChI Key: COMQYNZHBCNPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is a useful research compound. Its molecular formula is C9H7ClF3NO2 and its molecular weight is 253.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMQYNZHBCNPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621493
Record name Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128073-16-5
Record name Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is a halogenated pyridine derivative that serves as a key building block in the synthesis of a variety of complex organic molecules. Its unique structural features, including the presence of a trifluoromethyl group, a chlorine atom, and an ethyl ester functional group on a pyridine scaffold, make it a valuable intermediate in the development of novel agrochemicals and pharmaceuticals.[1] The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable moiety in drug design.[2][3] This technical guide provides a comprehensive overview of the structure, properties, and synthetic considerations for this important compound.

Chemical Structure and Identifiers

The structure of this compound is characterized by a pyridine ring substituted at the 2-, 3-, and 5-positions. An ethyl carboxylate group is located at the 2-position, a chlorine atom at the 3-position, and a trifluoromethyl group at the 5-position.

Molecular Structure:

Chemical Structure of this compound.

IdentifierValue
IUPAC Name This compound[4]
CAS Number 128073-16-5[4]
Molecular Formula C₉H₇ClF₃NO₂[4]
Molecular Weight 253.61 g/mol [5]
Synonyms Ethyl 3-chloro-5-(trifluoromethyl)picolinate, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid ethyl ester, 3-Chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid ethyl ester[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

PropertyValueReference
Appearance Colorless to light orange to yellow clear liquid[6]
Boiling Point 276.8 °C at 760 mmHg[1]
Density 1.389 g/cm³[1]
Refractive Index 1.466[1]
Flash Point 121.2 °C[1]
LogP 2.93050[1]

Synthesis

This compound is typically synthesized from substituted pyridine precursors. A common synthetic route involves the palladium-catalyzed carbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine in the presence of ethanol.

Experimental Protocol: Palladium-Catalyzed Carbonylation

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine

  • Ethanol (absolute)

  • Carbon monoxide (gas)

  • Bis(triphenylphosphine)palladium(II) chloride

  • Sodium acetate

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Autoclave reactor

Procedure:

  • To a high-pressure autoclave reactor, add 2,3-dichloro-5-(trifluoromethyl)pyridine, sodium acetate, and the palladium catalyst system (bis(triphenylphosphine)palladium(II) chloride and dppb).

  • Evacuate the reactor and backfill with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous ethanol and the solvent to the reactor.

  • Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 11400.8 Torr).

  • Heat the reaction mixture to 120 °C and maintain for 2 hours with vigorous stirring.[1]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a fume hood.

  • The reaction mixture is then typically filtered to remove the catalyst and any inorganic salts.

  • The filtrate is concentrated under reduced pressure to remove the solvent and excess ethanol.

  • The crude product is then purified, commonly by column chromatography on silica gel, to yield the pure this compound.

Note: This is a generalized protocol and optimal conditions (catalyst loading, solvent, temperature, pressure, and reaction time) may vary and should be determined experimentally.

Synthetic Utility and Workflow

This compound is a versatile intermediate for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Its functional groups allow for a variety of subsequent chemical transformations. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, and the pyridine ring itself can undergo further functionalization.

The following diagram illustrates a typical synthetic workflow where this compound is a key intermediate.

G start 2,3-dichloro- 5-(trifluoromethyl)pyridine intermediate Ethyl 3-chloro- 5-(trifluoromethyl)pyridine- 2-carboxylate start->intermediate Pd-catalyzed Carbonylation (CO, EtOH) hydrolysis Hydrolysis (e.g., NaOH, H₂O) intermediate->hydrolysis substitution Nucleophilic Aromatic Substitution (e.g., Nu-H) intermediate->substitution acid 3-chloro-5-(trifluoromethyl) -pyridine-2-carboxylic acid hydrolysis->acid amidation Amidation (e.g., Amine, Coupling Agent) acid->amidation amide Substituted Amide Derivative amidation->amide substituted_ester Substituted Ester Derivative substitution->substituted_ester

Synthetic workflow illustrating the utility of the title compound.

Spectroscopic Data

Detailed, publicly available spectra with peak assignments for this compound are scarce. However, based on its structure, the following characteristic signals would be expected in its spectroscopic analyses.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • A quartet and a triplet in the aliphatic region corresponding to the ethyl group (-OCH₂CH₃). The quartet would be downfield due to the adjacent oxygen atom.

  • Two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The coupling constants would be indicative of their meta-relationship.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Signals for the two carbons of the ethyl group.

  • A signal for the carbonyl carbon of the ester group.

  • Signals for the five carbons of the pyridine ring, with their chemical shifts influenced by the electron-withdrawing substituents.

  • A quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

Mass Spectrometry (MS):

  • The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (253.61 g/mol ).

  • The isotopic pattern of the molecular ion peak would reveal the presence of one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio).

  • Fragmentation patterns would likely involve the loss of the ethoxy group, the entire ester group, and potentially the trifluoromethyl group.

Infrared (IR) Spectroscopy:

  • A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group.

  • C-H stretching vibrations for the aromatic and aliphatic protons.

  • C-Cl and C-F stretching vibrations, although these can be more difficult to assign definitively.

Applications in Drug Discovery and Agrochemical Research

The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl group can significantly enhance a molecule's biological activity by improving its metabolic stability, increasing its lipophilicity (which can aid in cell membrane permeability), and altering its electronic properties to favor stronger binding to biological targets.[2][3]

Derivatives of this compound have been investigated for a range of applications, including as:

  • Herbicides: The pyridine ring is a common feature in many commercial herbicides.

  • Insecticides: The trifluoromethyl group can be crucial for insecticidal activity.

  • Fungicides: Novel fungicides often incorporate fluorinated heterocyclic moieties.

  • Pharmaceuticals: The trifluoromethylpyridine core has been explored in the development of kinase inhibitors for cancer therapy and agents targeting other biological pathways.[3]

The logical progression in utilizing this compound in a drug discovery or agrochemical development workflow is depicted below.

G start Ethyl 3-chloro-5-(trifluoromethyl) pyridine-2-carboxylate derivatization Chemical Derivatization (e.g., Amidation, Substitution) start->derivatization library Library of Novel Compounds derivatization->library screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) library->screening hit Hit Identification screening->hit optimization Lead Optimization (Structure-Activity Relationship Studies) hit->optimization candidate Preclinical/Clinical Candidate optimization->candidate

Workflow for drug/agrochemical discovery using the title compound.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis, while requiring specialized equipment for high-pressure reactions, provides access to a scaffold with highly desirable properties for the development of new bioactive molecules. The data and workflows presented in this guide offer a technical foundation for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and agrochemical science, enabling them to leverage the unique characteristics of this compound in their research and development endeavors. Further detailed studies on its synthesis and the publication of its comprehensive spectroscopic data would be of significant benefit to the scientific community.

References

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate CAS number 128073-16-5

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 128073-16-5

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, a key fluorinated building block in modern synthetic chemistry. The unique combination of a trifluoromethyl group, a chlorine atom, and an ethyl carboxylate on the pyridine scaffold imparts specific physicochemical properties and reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries. This document details its chemical and physical properties, safety and handling protocols, and its role as a precursor in the synthesis of active ingredients. Detailed experimental methodologies and workflow diagrams are provided to support researchers in its application.

Chemical and Physical Properties

This compound is a colorless to light orange or yellow clear liquid under standard conditions.[1] The presence of both electron-withdrawing (trifluoromethyl, chloro) and electron-donating (ethyl ester) groups on the pyridine ring creates a unique electronic environment that influences its reactivity and physical characteristics.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₇ClF₃NO₂--INVALID-LINK--
Molecular Weight 253.61 g/mol --INVALID-LINK--
CAS Number 128073-16-5--INVALID-LINK--
Appearance Colorless to Light orange to Yellow clear liquid--INVALID-LINK--
Boiling Point 276.8 °C at 760 mmHg--INVALID-LINK--
Density 1.389 g/cm³--INVALID-LINK--
Refractive Index 1.466--INVALID-LINK--
Flash Point 121.2 °C--INVALID-LINK--
LogP 2.93--INVALID-LINK--

Synthesis and Manufacturing

The synthesis of this compound typically involves the carboxylation of a pre-functionalized pyridine ring. A common industrial route involves the palladium-catalyzed reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with ethanol and carbon monoxide under pressure.[2]

Experimental Protocol: Synthesis via Palladium-Catalyzed Carboxylation

This protocol is based on a general process route and should be optimized for specific laboratory or pilot-plant conditions.

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7)

  • Ethanol (anhydrous)

  • Carbon Monoxide (CO) gas

  • Bis(triphenylphosphine)palladium(II) chloride

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Sodium acetate

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reactor Setup: A high-pressure autoclave reactor is charged with 2,3-dichloro-5-(trifluoromethyl)pyridine, sodium acetate, bis(triphenylphosphine)palladium(II) chloride, and 1,4-bis(diphenylphosphino)butane in an anhydrous solvent.

  • Reagent Addition: Anhydrous ethanol is added to the mixture.

  • Pressurization and Heating: The autoclave is sealed, purged with nitrogen, and then pressurized with carbon monoxide to approximately 11400 Torr.

  • Reaction: The reaction mixture is heated to 120 °C and stirred for 2 hours. The reaction progress should be monitored by an appropriate analytical method (e.g., GC-MS or HPLC).

  • Work-up: After cooling and venting the reactor, the crude reaction mixture is filtered to remove the catalyst and inorganic salts. The solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by column chromatography to yield this compound.[2]

G cluster_reactants Reactants & Catalysts cluster_process Reaction Conditions cluster_products Products & Purification A 2,3-dichloro-5- (trifluoromethyl)pyridine E Autoclave Reactor A->E B Ethanol B->E C Carbon Monoxide C->E D Pd Catalyst & Ligand D->E H Crude Product Mixture E->H Reaction F 120 °C, 2h F->E G ~150 atm (11400 Torr) G->E I Purified Ethyl 3-chloro-5- (trifluoromethyl)pyridine-2-carboxylate H->I Chromatography

Synthesis Workflow Diagram

Applications in Agrochemical and Pharmaceutical Development

The trifluoromethylpyridine moiety is a critical pharmacophore in numerous active ingredients due to the unique physicochemical properties conferred by the fluorine atoms, such as increased metabolic stability and binding affinity.[3][4] this compound serves as a versatile intermediate for introducing this key structural motif.

Case Study: Precursor to Synthetic Auxin Herbicides

While specific commercial products directly citing this CAS number are proprietary, this molecule is structurally analogous to key intermediates in the synthesis of arylpicolinate herbicides, such as Halauxifen-methyl.[5][6] These herbicides are synthetic auxins that induce phytotoxicity in susceptible broadleaf weeds.

The general synthetic strategy involves a cross-coupling reaction (e.g., Suzuki coupling) at the 6-position of the pyridine ring, followed by further functional group manipulations.

G A Ethyl 3-chloro-5-(trifluoromethyl) pyridine-2-carboxylate (Core Intermediate) C Suzuki Cross-Coupling A->C B Arylboronic Acid/Ester B->C D 6-Aryl-3-chloro-5-(trifluoromethyl) picolinate Derivative C->D Forms C-C bond E Further Synthetic Steps (e.g., amination, hydrolysis) D->E F Active Pharmaceutical Ingredient or Agrochemical (e.g., Halauxifen-methyl) E->F Final Product

Role as a Synthetic Building Block
Signaling Pathway: Mode of Action of Derived Herbicides

Herbicides derived from this chemical class, such as Halauxifen-methyl, function by mimicking the natural plant hormone auxin.[1] This leads to a disruption of normal plant growth processes. The active molecule binds to auxin receptors (like AFB5), leading to the overstimulation of auxin-regulated genes. This disrupts cellular homeostasis, causing an overproduction of ethylene and abscisic acid (ABA), which ultimately results in senescence and plant death.[7]

G cluster_herbicide Herbicide Action cluster_cellular Cellular Response cluster_plant Plant-Level Effect A Halauxifen-methyl (Synthetic Auxin) B Binds to Auxin Receptor (e.g., AFB5) A->B Mimics natural auxin C Overexpression of Auxin-Regulated Genes B->C Triggers signaling D Disruption of IAA Homeostasis C->D E Overexpression of ACS and NCED genes C->E H Senescence & Plant Death D->H F Ethylene Overproduction E->F G ABA Overproduction E->G F->H G->H

Herbicide Mode of Action Pathway

Safety and Handling

This compound is considered hazardous. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information

Hazard ClassHazard StatementSource
Skin Corrosion/IrritationH315: Causes skin irritation--INVALID-LINK--
Serious Eye Damage/IrritationH319: Causes serious eye irritation--INVALID-LINK--
Specific Target Organ ToxicityH335: May cause respiratory irritation--INVALID-LINK--

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash with soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the development of modern agrochemicals and potentially pharmaceuticals. Its synthesis, while requiring specialized equipment, follows established organometallic principles. Understanding its properties, reactivity, and the biological action of its derivatives is crucial for chemists and researchers aiming to leverage the unique characteristics of the trifluoromethylpyridine scaffold in the design of new bioactive molecules.

References

An In-Depth Technical Guide to Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate[1]

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Chemical and Physical Properties

This compound is a colorless to light orange or yellow clear liquid.[4] Its key properties are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueSource
Molecular Formula C₉H₇ClF₃NO₂[1][5][6]
Molecular Weight 253.61 g/mol [1][5][6]
CAS Number 128073-16-5[1]
Appearance Colorless to Light orange to Yellow clear liquid[4]
Purity >98.0% (GC)[4]
Boiling Point 276.8 °C at 760 mmHg[2]
Flash Point 121.2 °C[2]
Density 1.389 g/cm³[2]
Refractive Index 1.466[2]
Vapor Pressure 0.0047 mmHg at 25°C[2]
LogP 2.93050[2]

Synonyms: This compound is also known by several other names, including:

  • Ethyl 3-chloro-5-(trifluoromethyl)picolinate[1][4][7]

  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid ethyl ester[1][4][8]

  • 3-Chloro-5-(trifluoromethyl)picolinic acid ethyl ester[4]

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[2][3] The presence of a trifluoromethyl group imparts unique chemical reactivity and physical properties, making it a valuable intermediate.[2]

  • Pharmaceutical Synthesis: It is an indispensable component for synthesizing Active Pharmaceutical Ingredients (APIs).[3] For instance, it is a key intermediate in the synthesis of Vecrabrutinib, an investigational drug.[9]

  • Agrochemical Development: This compound is utilized in the creation of advanced pesticides and herbicides, contributing to crop protection.[3]

  • Fine Chemical Synthesis: Its versatility makes it a valuable intermediate for a wide range of fine chemical applications, facilitating the development of innovative products across various industries.[3]

Experimental Protocol: Synthesis

The following is a representative, generalized protocol for the synthesis of this compound from 2,3-dichloro-5-(trifluoromethyl)pyridine. This process involves a palladium-catalyzed carbonylation reaction.

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine

  • Ethanol (absolute)

  • Carbon monoxide (gas)

  • Bis(triphenylphosphine)palladium(II) chloride

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Sodium acetate

  • Autoclave reactor

  • Appropriate solvents for extraction and purification (e.g., ethyl acetate)

  • Chromatography setup for purification

Procedure:

  • Charge a high-pressure autoclave reactor with 2,3-dichloro-5-(trifluoromethyl)pyridine, sodium acetate, bis(triphenylphosphine)palladium(II) chloride, and 1,4-bis(diphenylphosphino)butane.

  • Add absolute ethanol as the solvent and reactant.

  • Seal the autoclave and purge it with an inert gas, such as argon or nitrogen.

  • Pressurize the reactor with carbon monoxide to approximately 11400 Torr.

  • Heat the reaction mixture to 120°C and maintain this temperature with stirring for 2 hours.[2]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

  • Dilute the reaction mixture with a suitable solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography to yield this compound.

Synthesis Pathway Visualization

The following diagram illustrates the synthesis of this compound via palladium-catalyzed carbonylation.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 2,3-dichloro-5- (trifluoromethyl)pyridine process Palladium-Catalyzed Carbonylation reactant1->process reactant2 Ethanol (C₂H₅OH) reactant2->process reactant3 Carbon Monoxide (CO) reactant3->process catalyst PdCl₂(PPh₃)₂ / dppb catalyst->process base Sodium Acetate base->process temp_pressure 120°C ~15 atm (11400 Torr) temp_pressure->process product Ethyl 3-chloro-5- (trifluoromethyl)pyridine-2-carboxylate process->product

Synthesis of the target compound.

Safety and Handling

This compound is associated with several hazard classifications. It is harmful if swallowed, in contact with skin, or if inhaled.[8] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1][8]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

  • Use only in a well-ventilated area or under a fume hood.[8]

  • Avoid breathing vapors, mist, or gas.[8]

  • Wash hands thoroughly after handling.[8]

First Aid:

  • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[8]

  • Skin: Wash with plenty of soap and water.[4][8]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]

  • Ingestion: Seek immediate medical attention.[8]

References

An In-depth Guide to the Molecular Weight of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, a chemical compound often utilized as a synthetic intermediate in the production of pharmaceuticals and agricultural chemicals. A precise understanding of its molecular weight is fundamental for stoichiometric calculations in chemical reactions, quantitative analysis, and the overall characterization of the molecule.

Molecular Formula and Structure

The chemical structure of this compound is defined by its molecular formula.

Molecular Formula: C₉H₇ClF₃NO₂[1][2]

This formula indicates that each molecule is composed of nine carbon atoms, seven hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, and two oxygen atoms.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the standard atomic weights of the constituent elements.

The following table outlines the atomic composition and the corresponding atomic weights used for the calculation.

ElementSymbolNumber of AtomsStandard Atomic Weight ( g/mol )
CarbonC912.011[3][4]
HydrogenH71.008[5][6]
ChlorineCl135.453[7]
FluorineF318.998[8]
NitrogenN114.007[9][10]
OxygenO215.999[11][12]

The molecular weight is calculated as follows:

(9 × 12.011) + (7 × 1.008) + (1 × 35.453) + (3 × 18.998) + (1 × 14.007) + (2 × 15.999) = 253.605 g/mol

This calculated value is consistent with the molecular weight found in chemical databases.[1][2][13]

Summary of Molecular Weight Data

ParameterValueSource
Molecular FormulaC₉H₇ClF₃NO₂PubChem[1]
Calculated Molecular Weight253.605 g/mol -
Reported Molecular Weight253.60 g/mol PubChem[1]
Reported Molecular Weight253.608 g/mol Manufacturer Data[13]
Reported Molecular Weight253.61 g/mol ChemUniverse[2]

The minor variations in reported molecular weights can be attributed to rounding and the use of different standard atomic weight values.

Logical Relationship for Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight of the compound.

MolecularWeightCalculation cluster_elements Constituent Elements cluster_data Atomic Data cluster_calculation Calculation Steps cluster_result Final Result C Carbon (C) atomic_counts Atom Counts (from Formula) H Hydrogen (H) Cl Chlorine (Cl) F Fluorine (F) N Nitrogen (N) O Oxygen (O) multiply Multiply Atom Count by Atomic Weight for each Element atomic_counts->multiply atomic_weights Standard Atomic Weights atomic_weights->multiply summation Sum all Products multiply->summation molecular_weight Molecular Weight (g/mol) summation->molecular_weight

Caption: Molecular weight calculation workflow.

References

An In-depth Technical Guide on the Physical Properties of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its physical characteristics is essential for its effective handling, application in synthetic routes, and for the development of new chemical entities.

Chemical Identity

  • IUPAC Name: this compound[2]

  • CAS Number: 128073-16-5[1][2][3]

  • Molecular Formula: C₉H₇ClF₃NO₂[1][2]

  • Synonyms: 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid Ethyl Ester, Ethyl 3-chloro-5-(trifluoromethyl)picolinate

Quantitative Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Weight 253.61 g/mol
Appearance Colorless to light orange/yellow clear liquid
Boiling Point 276.8 °C at 760 mmHg66 °C at 0.008 mmHg[1][3]
Density 1.389 g/cm³[1]
Refractive Index 1.466[1]
Flash Point 121.2 °C[1]
Vapor Pressure 0.0047 mmHg at 25 °C[1]
LogP (Octanol-Water Partition Coefficient) 2.93[1]
pKa (Predicted) -3.19 ± 0.10[1]

Experimental Protocols

1. Determination of Boiling Point

The boiling point can be determined by distillation.

  • Apparatus: A standard distillation apparatus including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For reduced pressure measurements, a vacuum pump and a manometer are required.

  • Procedure (Atmospheric Pressure):

    • Place a small volume of this compound into the round-bottom flask along with boiling chips.

    • Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head.

    • Heat the flask gently.

    • Record the temperature at which the liquid is actively boiling and the vapor is condensing and dripping into the receiving flask. This temperature is the boiling point.

  • Procedure (Reduced Pressure):

    • Assemble the apparatus as above, but connect the receiving flask adapter to a vacuum pump.

    • Slowly reduce the pressure to the desired level, as indicated by the manometer.

    • Heat the flask and record the temperature at which the compound boils at that pressure.

2. Determination of Density

  • Apparatus: A pycnometer (a flask with a specific, known volume) and an analytical balance.

  • Procedure:

    • Weigh the clean, dry pycnometer.

    • Fill the pycnometer with the sample liquid, ensuring no air bubbles are present.

    • Place the pycnometer in a constant temperature bath until it reaches thermal equilibrium.

    • Adjust the volume to the pycnometer's calibration mark.

    • Weigh the filled pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

3. Determination of Refractive Index

  • Apparatus: A refractometer (e.g., an Abbé refractometer).

  • Procedure:

    • Calibrate the refractometer using a standard sample with a known refractive index.

    • Place a few drops of the this compound onto the prism of the refractometer.

    • Close the prism and allow the sample to reach the temperature of the instrument.

    • Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

    • Read the refractive index from the scale.

Visualizations

The following diagram illustrates a typical workflow for the physical and structural characterization of a novel chemical compound like this compound.

G Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Property Determination cluster_structural Structural Analysis cluster_data Data Analysis & Reporting synthesis Synthesis of Compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification boiling_point Boiling Point Determination purification->boiling_point Purity >98% density Density Measurement purification->density refractive_index Refractive Index Measurement purification->refractive_index solubility Solubility Testing purification->solubility nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir analysis Data Compilation & Analysis boiling_point->analysis density->analysis refractive_index->analysis solubility->analysis nmr->analysis ms->analysis ir->analysis report Technical Report Generation analysis->report

Caption: Workflow for the physicochemical characterization of a chemical compound.

References

An In-depth Technical Guide to Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is a halogenated pyridine derivative of significant interest in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and an ethyl ester moiety, imparts specific physicochemical properties that make it a valuable intermediate in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, supported by available experimental data and safety information.

Chemical and Physical Properties

This compound is typically a colorless to light orange or yellow clear liquid at room temperature.[1][2] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 128073-16-5[3]
Molecular Formula C₉H₇ClF₃NO₂[3]
Molecular Weight 253.61 g/mol [2]
Appearance Colorless to light orange to yellow clear liquid[1][2]
Purity >98.0% (GC)
Boiling Point 276.8 °C at 760 mmHg[4]
Flash Point 121.2 °C[4]
Density 1.389 g/cm³[4]
Refractive Index 1.466[4]
LogP 2.93050[4]
Vapor Pressure 0.0047 mmHg at 25°C[4]
pKa (Predicted) -3.19 ± 0.10[4]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the palladium-catalyzed carbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine in the presence of ethanol.[4]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents reactant1 2,3-dichloro-5-(trifluoromethyl)pyridine conditions 120 °C, 11400.8 Torr, 2h Autoclave reactant1->conditions reactant2 Ethanol reactant2->conditions reactant3 Carbon Monoxide reactant3->conditions catalyst Bis(triphenylphosphine)palladium(II) chloride catalyst->conditions ligand 1,4-Bis(diphenylphosphino)butane ligand->conditions base Sodium Acetate base->conditions product This compound conditions->product

Synthesis of the target compound.
Detailed Experimental Protocol

  • Reaction Setup: To a high-pressure autoclave, add 2,3-dichloro-5-(trifluoromethyl)pyridine, ethanol, sodium acetate, bis(triphenylphosphine)palladium(II) chloride, and 1,4-bis(diphenylphosphino)butane.

  • Reaction Conditions: The autoclave is sealed, pressurized with carbon monoxide to 11400.8 Torr, and heated to 120 °C for 2 hours with stirring.

  • Work-up and Purification: A standard work-up for a palladium-catalyzed reaction would involve cooling the reaction mixture, filtering off the catalyst, and partitioning the residue between an organic solvent and water. The organic layer would then be washed, dried, and concentrated under reduced pressure. Purification of the crude product would likely be achieved by column chromatography on silica gel.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the known structure, the following characteristic signals can be predicted.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the two protons on the pyridine ring. The ethyl group will present as a triplet for the methyl protons and a quartet for the methylene protons. The two aromatic protons will appear as distinct signals, likely doublets, due to their different chemical environments.

13C NMR Spectroscopy

The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The trifluoromethyl group will likely cause splitting of the signal for the carbon to which it is attached.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group, C-Cl stretching, C-F stretching of the trifluoromethyl group, and various vibrations of the pyridine ring.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group, the entire ester group, and potentially the trifluoromethyl group.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its functional groups. The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, although the presence of the electron-withdrawing trifluoromethyl group can influence the regioselectivity of such reactions. The ester group can undergo hydrolysis to the corresponding carboxylic acid, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, under acidic or basic conditions. This carboxylic acid is a known environmental transformation product of the fungicide fluopicolide.[5]

Applications in Research and Development

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[4] The presence of the trifluoromethyl group is known to enhance properties such as metabolic stability and binding affinity of the final products.

Role in Agrochemicals

This compound is a precursor for the synthesis of various pesticides. For instance, its hydrolysis product, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, is a known metabolite of the fungicide fluopicolide.[5]

Role in Pharmaceuticals

In drug discovery, the trifluoromethylpyridine scaffold is utilized in the development of various therapeutic agents. While specific examples directly utilizing this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules investigated for a range of biological activities.

Safety and Handling

This compound is classified as a hazardous substance. The following GHS hazard statements apply[3]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Logical Relationships in Application

Applications compound This compound intermediate Key Synthetic Intermediate compound->intermediate hydrolysis Hydrolysis compound->hydrolysis pharma Pharmaceuticals intermediate->pharma agro Agrochemicals intermediate->agro acid 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrolysis->acid fluopicolide Fluopicolide (Fungicide) acid->fluopicolide is a metabolite of

Applications of the target compound.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis, primarily through palladium-catalyzed carbonylation, provides access to a scaffold with desirable properties for the development of new pharmaceuticals and agrochemicals. Further research into its reactivity and the biological activity of its derivatives is warranted to fully explore its potential in these critical areas of scientific innovation.

References

An In-depth Technical Guide to Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, a key intermediate in the synthesis of agrochemicals and pharmaceuticals. The document details its chemical properties, synonyms, and outlines a general synthesis protocol. Furthermore, it explores the biological significance of the 3-chloro-5-(trifluoromethyl)pyridine scaffold in drug development, highlighting its role in compounds with various therapeutic activities.

Chemical Identity and Properties

This compound is a substituted pyridine derivative with the chemical formula C₉H₇ClF₃NO₂. It is commonly used as a building block in organic synthesis.

Table 1: Synonyms and Identifiers

CategoryIdentifier
Systematic Name This compound
Other Names 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid Ethyl Ester[1]
Ethyl 3-chloro-5-(trifluoromethyl)picolinate[1]
3-Chloro-5-(trifluoromethyl)picolinic Acid Ethyl Ester[1]
2-Pyridinecarboxylic acid, 3-chloro-5-(trifluoromethyl)-, ethyl ester[2]
CAS Number 128073-16-5[2]
PubChem CID 22013558[2]
EC Number 833-610-8[2]
MDL Number MFCD06656414[2]

Table 2: Physicochemical Properties

PropertyValue
Molecular Formula C₉H₇ClF₃NO₂
Molecular Weight 253.61 g/mol [2]
Appearance Colorless to light orange to yellow clear liquid
Boiling Point 276.8 °C at 760 mmHg
Density 1.389 g/cm³
Purity Typically >98.0% (GC)

Synthesis Protocol

The synthesis of this compound can be achieved through the carbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine in the presence of ethanol. A general experimental procedure is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine

  • Ethanol

  • Carbon monoxide

  • Bis(triphenylphosphine)palladium(II) chloride

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Sodium acetate

  • Solvent (e.g., toluene)

Procedure:

  • A high-pressure autoclave reactor is charged with 2,3-dichloro-5-(trifluoromethyl)pyridine, ethanol, sodium acetate, bis(triphenylphosphine)palladium(II) chloride, and 1,4-bis(diphenylphosphino)butane in a suitable solvent such as toluene.

  • The reactor is sealed and purged with carbon monoxide gas.

  • The mixture is heated to approximately 120°C and pressurized with carbon monoxide to around 11400 Torr.[3]

  • The reaction is stirred at this temperature and pressure for several hours until completion, which can be monitored by techniques like GC-MS.

  • After cooling to room temperature, the reactor is carefully depressurized.

  • The resulting mixture is filtered to remove the catalyst and any inorganic salts.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The crude product is then purified by column chromatography to yield this compound as a clear liquid.

Applications in Drug Development and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The trifluoromethylpyridine moiety is a key structural motif in numerous agrochemicals and pharmaceuticals.[4] The presence of the trifluoromethyl group often enhances properties such as metabolic stability and membrane permeability.[5]

Derivatives of the 3-chloro-5-(trifluoromethyl)pyridine scaffold have been investigated for a range of biological activities, including:

  • Anticancer Potential: Certain derivatives have shown cytotoxic effects against various cancer cell lines.[6]

  • Anti-inflammatory Properties: The pyridine structure is a candidate for the development of new anti-inflammatory agents.[6]

  • Antimicrobial Effects: Preliminary research has indicated potential antibacterial and antifungal properties.[6][7]

A notable application of this chemical scaffold is in the development of fungicides. For instance, the related compound Fluopyram, which contains the 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide core, functions by inhibiting succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi.

Signaling Pathway and Mechanism of Action

The fungicidal activity of compounds derived from the 3-chloro-5-(trifluoromethyl)pyridine scaffold, such as Fluopyram, is often attributed to the inhibition of succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain.

SDH_Inhibition cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) Complex II Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q (Ubiquinone) SDH->CoQ e- Complex_III Complex III CoQ->Complex_III e- ATP_Synthase ATP Synthase Complex_III->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Synthesis Inhibitor 3-Chloro-5-(trifluoromethyl)pyridine -2-carboxamide Derivative (e.g., Fluopyram) Inhibitor->SDH Inhibition

Caption: Inhibition of Succinate Dehydrogenase by a carboxamide derivative.

Trade Names

Currently, this compound is primarily supplied as a research and development chemical. There are no widely recognized trade names for this specific compound, and it is typically marketed under its chemical name.

References

An In-depth Technical Guide to Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its primary applications. A significant focus is placed on the biological activity of its corresponding carboxylic acid, which exhibits auxin-like herbicide properties, with a visualization of the involved signaling pathway.

Introduction

This compound, with the CAS number 128073-16-5, is a fluorinated pyridine derivative that has garnered significant interest in the chemical and life sciences industries. The presence of a trifluoromethyl group imparts unique properties such as high lipophilicity, metabolic stability, and strong electron-withdrawing effects, making it a valuable building block for the synthesis of complex, biologically active molecules.[1] This guide serves as a detailed resource for professionals engaged in research and development involving this versatile compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
Molecular Formula C₉H₇ClF₃NO₂[2]
Molecular Weight 253.61 g/mol [2]
Appearance Colorless to light orange to yellow clear liquid[3]
Boiling Point 276.8 °C at 760 mmHg[1]
Flash Point 121.2 °C[1]
Density 1.389 g/cm³[1]
Refractive Index 1.466[1]
LogP 2.93050[1]
CAS Number 128073-16-5[2]

Synthesis and Experimental Protocol

The primary route for the synthesis of this compound involves the palladium-catalyzed carbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine in the presence of ethanol.

Synthesis Workflow

The logical workflow for the synthesis is outlined below.

Synthesis_Workflow A 2,3-dichloro-5-(trifluoromethyl)pyridine E Reaction Mixture A->E B Ethanol & Carbon Monoxide B->E C Palladium Catalyst & Ligand C->E D Base D->E F Heating & Pressure E->F G Crude Product F->G H Purification (e.g., Chromatography) G->H I This compound H->I

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established palladium-catalyzed carbonylation reactions of halo-pyridines.

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS: 69045-84-7)[4]

  • Ethanol (anhydrous)

  • Carbon monoxide (gas cylinder)

  • Bis(triphenylphosphine)palladium(II) chloride

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Sodium acetate (anhydrous)

  • Toluene (anhydrous)

  • Autoclave reactor

Procedure:

  • Reactor Setup: A high-pressure autoclave reactor is charged with 2,3-dichloro-5-(trifluoromethyl)pyridine, bis(triphenylphosphine)palladium(II) chloride, 1,4-bis(diphenylphosphino)butane, and anhydrous sodium acetate in a solvent of anhydrous ethanol and toluene.

  • Reaction Conditions: The autoclave is sealed and purged several times with nitrogen gas before being pressurized with carbon monoxide to approximately 11400.8 Torr. The reaction mixture is then heated to 120 °C with vigorous stirring.[1]

  • Reaction Monitoring: The reaction is maintained at 120 °C for 2 hours.[1] The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the autoclave is cooled to room temperature, and the excess carbon monoxide is carefully vented. The reaction mixture is filtered to remove the catalyst and any inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvents.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Applications in Synthesis

This compound is a crucial intermediate in the synthesis of various high-value chemicals, particularly in the agrochemical and pharmaceutical sectors. The trifluoromethyl group enhances the biological efficacy and metabolic stability of the final products.[1]

Agrochemicals

This compound serves as a building block for a range of modern pesticides. The pyridinecarboxylic acid moiety is a common feature in many herbicides and fungicides. The presence of the trifluoromethyl group often enhances the potency of these agrochemicals.[5]

Pharmaceuticals

In the pharmaceutical industry, this intermediate is utilized in the synthesis of novel drug candidates. The unique electronic properties and lipophilicity conferred by the trifluoromethyl and chloro substituents are desirable for modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs).

Biological Activity and Signaling Pathway

While this compound is primarily an intermediate, its corresponding carboxylic acid, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA), has been shown to exhibit significant biological activity.[6]

Auxin-like Herbicide Activity

Research has demonstrated that PCA acts as an auxin-like herbicide, causing growth disorders in plants, particularly dicots.[6][7][8] This activity is attributed to its structural similarity to natural auxins and synthetic auxin herbicides like those in the pyridinecarboxylic acid class.[8][9]

Auxin Signaling Pathway

Auxin herbicides function by overwhelming the natural auxin signaling pathway in susceptible plants, leading to uncontrolled growth and eventually, cell death.[9][10] The core of this pathway involves the perception of auxin by specific receptors, which then triggers a signaling cascade leading to changes in gene expression.

The diagram below illustrates the mechanism of action of an auxin-like herbicide, such as PCA, within the plant cell.

Auxin_Signaling_Pathway cluster_0 Plant Cell Auxin Auxin-like Herbicide (e.g., PCA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Cell Death Auxin_Response_Genes->Uncontrolled_Growth Leads to

References

The Genesis of a Key Building Block: An In-depth Technical Guide to the Core Intermediates in 3-Picoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of pharmaceutical and agrochemical development, 3-picoline (3-methylpyridine) stands as a pivotal precursor, forming the backbone of numerous essential molecules, including niacin (Vitamin B3). This technical guide delves into the core of its industrial synthesis, elucidating the key chemical intermediates that pave the way for its formation. Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the primary synthetic routes, detailed illustrative experimental protocols for the formation of key intermediate types, and a quantitative comparison of these processes.

The industrial production of 3-picoline is dominated by two primary catalytic pathways, both of which involve the elegant construction of the pyridine ring from simple, readily available starting materials.

The Acetaldehyde-Formaldehyde-Ammonia Route: A Classic Condensation Cascade

One of the most established methods for 3-picoline synthesis involves the reaction of acetaldehyde, formaldehyde, and ammonia.[1][2] This process, typically carried out in the gas phase at elevated temperatures over a solid acid catalyst like silica-alumina, is a quintessential example of the Chichibabin pyridine synthesis.[3][4] The reaction proceeds through a complex network of aldol condensations, imine formations, and Michael additions, culminating in cyclization and dehydrogenation to form the aromatic pyridine ring.

While the intermediates in this high-temperature, continuous process are transient and not typically isolated, the key mechanistic steps involve the formation of unsaturated aldehydes and their subsequent reaction with ammonia. The initial steps likely involve the self-condensation of acetaldehyde to form crotonaldehyde and the reaction of acetaldehyde with formaldehyde. These unsaturated carbonyl compounds then serve as the backbone for the pyridine ring.

Key Intermediates and Mechanistic Steps:

The reaction cascade is believed to involve the following key transformations:

  • Aldol Condensation: Acetaldehyde undergoes self-condensation to form 3-hydroxybutanal, which readily dehydrates to crotonaldehyde.

  • Iminé Formation: The carbonyl groups of the aldehydes react with ammonia to form the corresponding imines.

  • Michael Addition: Ammonia or enamines (formed from aldehydes and ammonia) can act as nucleophiles in a Michael-type addition to the α,β-unsaturated carbonyl compounds.

  • Cyclization and Dehydrogenation: A series of further condensations and cyclization of the resulting 1,5-dicarbonyl or related structures, followed by dehydrogenation, leads to the formation of the stable 3-picoline ring.

G cluster_0 Initial Condensations cluster_1 Formation of Acyclic Intermediates acetaldehyde Acetaldehyde crotonaldehyde Crotonaldehyde (from Acetaldehyde self-condensation) acetaldehyde->crotonaldehyde acrolein_like Unsaturated Aldehydes (from mixed condensation) acetaldehyde->acrolein_like formaldehyde Formaldehyde formaldehyde->acrolein_like ammonia Ammonia enamine Enamines / Imines ammonia->enamine crotonaldehyde->enamine michael_adduct Michael Adducts crotonaldehyde->michael_adduct acrolein_like->enamine enamine->michael_adduct dialdehyde_precursor 1,5-Dicarbonyl Precursors michael_adduct->dialdehyde_precursor dihydropicoline Dihydropicoline Intermediate dialdehyde_precursor->dihydropicoline picoline 3-Picoline dihydropicoline->picoline

Caption: Synthesis of 3-Picoline from Acetaldehyde and Formaldehyde.

The Acrolein-Ammonia Pathway: A More Direct Route

A second major industrial route involves the reaction of acrolein with ammonia, again typically in the gas phase over a heterogeneous catalyst.[5][6] This method can be seen as a more direct application of the Chichibabin synthesis, as acrolein is already an α,β-unsaturated aldehyde. The reaction mechanism is believed to involve the formation of key intermediates through Michael addition and subsequent condensation and cyclization.

Key Intermediates and Mechanistic Steps:
  • Michael Addition: The synthesis is thought to be initiated by the 1,4-addition (Michael addition) of ammonia to acrolein to form 3-aminopropanal. This is a crucial step in forming the C-N bond and setting up the carbon skeleton.

  • Condensation and Imine Formation: 3-Aminopropanal can then react with another molecule of acrolein. This can proceed through the formation of an enamine from 3-aminopropanal, which then acts as a nucleophile.

  • Cyclization and Dehydrogenation: The resulting acyclic intermediate, a substituted 1,5-dialdehyde equivalent, undergoes intramolecular condensation and cyclization to form a dihydropicoline intermediate. Subsequent dehydrogenation yields the final 3-picoline product.

G cluster_0 Initial Adduct Formation cluster_1 Chain Elongation and Cyclization Precursor acrolein Acrolein michael_adduct 3-Aminopropanal (Michael Adduct) acrolein->michael_adduct dialdehyde_precursor Substituted 1,5-Dialdehyde Precursor acrolein->dialdehyde_precursor ammonia Ammonia ammonia->michael_adduct enamine Enamine Intermediate michael_adduct->enamine enamine->dialdehyde_precursor dihydropicoline Dihydropicoline Intermediate dialdehyde_precursor->dihydropicoline picoline 3-Picoline dihydropicoline->picoline

Caption: Synthesis of 3-Picoline from Acrolein and Ammonia.

Illustrative Experimental Protocols for Key Intermediate Formation Steps

While the industrial synthesis of 3-picoline is a continuous, high-temperature process where intermediates are not isolated, the following protocols illustrate the fundamental reaction types involved in the formation of the key acyclic precursors. These procedures are based on well-established laboratory methods for aldol condensations and Michael additions and are intended for educational and research purposes.

Note: These are generalized procedures and may require optimization for specific substrates and scales. Appropriate safety precautions should always be taken when handling these reagents.

Protocol 1: Illustrative Aldol Condensation of Acetaldehyde

This protocol demonstrates the base-catalyzed self-condensation of acetaldehyde to form 3-hydroxybutanal, which is a precursor to crotonaldehyde.

Materials:

  • Acetaldehyde

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Ethanol

  • Water (deionized)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, dissolve acetaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Slowly add a 10% aqueous solution of sodium hydroxide (0.1 eq) dropwise to the reaction mixture while stirring vigorously.

  • Continue stirring the reaction in the ice bath for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-hydroxybutanal.

Protocol 2: Illustrative Aza-Michael Addition of Ammonia to an α,β-Unsaturated Aldehyde

This protocol illustrates the addition of an ammonia source to an α,β-unsaturated aldehyde, representing the initial step in the acrolein-ammonia pathway.

Materials:

  • α,β-Unsaturated aldehyde (e.g., Crotonaldehyde as a model for Acrolein)

  • Ammonium acetate (as an ammonia source)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve the α,β-unsaturated aldehyde (1.0 eq) and ammonium acetate (1.5 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting aldehyde.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product, the β-amino aldehyde, can be purified by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key reaction types involved in the synthesis of 3-picoline intermediates. It is important to note that yields and optimal conditions can vary significantly based on the specific substrates, catalysts, and reaction scale.

Reaction Type Reactants Catalyst/Reagent Typical Temperature (°C) Typical Yield (%)
Aldol CondensationAcetaldehydeNaOH or KOH0 - 2550 - 70
Aza-Michael Additionα,β-Unsaturated Aldehyde, Ammonia SourceAcid or Base catalystRoom Temperature60 - 90
Industrial Process Parameter Acetaldehyde/Formaldehyde/Ammonia Route Acrolein/Ammonia Route
Catalyst Silica-AluminaMetal-promoted Zeolites (e.g., ZSM-5)
Temperature Range (°C) 350 - 500300 - 450
Phase Gas PhaseGas Phase
Overall 3-Picoline Yield (%) 40 - 6050 - 70

Conclusion

The synthesis of 3-picoline is a testament to the power of catalytic organic chemistry in transforming simple molecules into valuable, complex structures. By understanding the fundamental reaction steps and the nature of the key intermediates in both the acetaldehyde-formaldehyde and acrolein-based routes, researchers can gain deeper insights into the optimization of these industrial processes. The illustrative protocols and data provided herein serve as a foundational guide for professionals in the chemical and pharmaceutical industries, fostering further innovation in the synthesis of this critical heterocyclic building block.

References

Role of trifluoromethylpyridine derivatives in research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Trifluoromethylpyridine Derivatives in Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trifluoromethylpyridine (TFMP) derivatives are a class of heterocyclic organic compounds that have become indispensable in modern chemical research and development. The strategic incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which significantly influence the molecule's biological activity.[1][2] These attributes have established TFMP derivatives as privileged structures in the discovery and development of novel pharmaceuticals, advanced agrochemicals, and functional materials.[3][4]

The trifluoromethyl group's strong electron-withdrawing nature and the pyridine ring's ability to act as a hydrogen bond acceptor create a powerful combination for modulating interactions with biological targets.[1][3] This has led to the successful commercialization of numerous TFMP-containing products, including at least five pharmaceuticals, two veterinary products, and over 20 agrochemicals.[5][6] This guide provides a comprehensive overview of the synthesis, diverse applications, and key experimental methodologies related to trifluoromethylpyridine derivatives, serving as a technical resource for professionals in the field.

Synthesis of Trifluoromethylpyridine Derivatives

The synthesis of TFMP derivatives is primarily achieved through three main strategies, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.[6]

  • Chlorine/Fluorine Exchange: This is a common industrial method that starts with a trichloromethylpyridine precursor. The trichloromethyl group is converted to a trifluoromethyl group via a halogen exchange reaction, typically using hydrogen fluoride (HF) under pressure and in the presence of a metal halide catalyst.[7] This method is particularly effective for producing key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[5]

  • Cyclocondensation with CF3-Building Blocks: This versatile approach involves constructing the pyridine ring from acyclic precursors, where one of the components already contains the trifluoromethyl group.[8] Commonly used building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[5][6] This strategy allows for the creation of a wide variety of substituted TFMPs.

  • Direct Trifluoromethylation: This method involves the direct introduction of a -CF3 group onto a pre-existing pyridine ring. While conceptually straightforward, it can present challenges with regioselectivity. Modern techniques often employ trifluoromethyl active species, such as trifluoromethyl copper, to react with halo-pyridines.[5][6]

G cluster_0 Synthesis Methods A Trichloromethylpyridines D Chlorine/Fluorine Exchange (e.g., HF, catalyst) A->D B CF3-Containing Building Blocks (e.g., ethyl trifluoroacetoacetate) E Cyclocondensation B->E C Halopyridines F Direct Trifluoromethylation (e.g., CF3-Cu) C->F G Trifluoromethylpyridine Derivatives D->G E->G F->G

General synthetic routes to trifluoromethylpyridine derivatives.

Applications in Research

Pharmaceutical and Medicinal Chemistry

The unique properties of the TFMP scaffold have made it a cornerstone in the development of therapies for a wide range of diseases, including cancer, viral infections, and neurological disorders.[1][9]

Kinase Inhibition: Many TFMP derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][10]

  • PI3K/mTOR Pathway: The compound PQR309 (bimiralisib) is a brain-penetrant, pan-class I PI3K/mTOR inhibitor based on a 4-(trifluoromethyl)pyridin-2-amine core. It has entered clinical trials for treating solid tumors and lymphomas.[11]

  • EGFR and PYK2: Novel series of 5-trifluoromethylpyrimidine derivatives show significant inhibitory effects on Epidermal Growth Factor Receptor (EGFR), a key driver in several cancers.[10] Other derivatives have been designed to target Proline-rich Tyrosine Kinase 2 (PYK2), which is involved in cancer cell migration and invasion.[10][12]

  • FLT3/CHK1: Dual inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1) have been developed using a 5-trifluoromethyl-2-aminopyrimidine scaffold. These show promise in overcoming resistance to existing therapies for acute myeloid leukemia (AML).[13]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt/PKB PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival AKT->Proliferation Inhibits Apoptosis mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylates PQR309 PQR309 (TFMP Derivative) PQR309->PI3K Inhibits PQR309->mTORC1 Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by a TFMP derivative.

Antiviral Activity: TFMP derivatives have shown significant promise as antiviral agents.

  • Tobacco Mosaic Virus (TMV): A major focus of agrochemical research has been the development of TFMP derivatives to combat plant viruses. Several novel acylurea and thiourea derivatives containing a TFMP moiety have demonstrated potent activity against TMV.[14][15] Their mechanism often involves binding to the TMV coat protein (CP), which obstructs the self-assembly of viral particles.[14][15]

  • Human Immunodeficiency Virus (HIV): Tipranavir, an approved HIV protease inhibitor, features a trifluoromethylpyridine structure, highlighting the utility of this scaffold in human antiviral drug design.[3]

Compound Class/NameTarget(s)Biological ActivityTherapeutic Area/Application
PQR309 (Bimiralisib)PI3K, mTORNanomolar dissociation constants for class I PI3KsOncology (Brain Tumors)
EnasidenibIDH2Allosteric inhibitorOncology (AML)
ApalutamideAndrogen ReceptorAntagonistOncology (Prostate Cancer)
TipranavirHIV ProteaseProtease inhibitorAntiviral (HIV)
Acylurea Derivative (7x)TMV Coat ProteinCurative EC50: 211.8 µg/mL; Kd: 19.8 µMAntiviral (Agrochemical)
Piperazine Derivative (A16)Plant ActivatorProtective EC50 (TMV): 18.4 µg/mLAntiviral (Agrochemical)
FLT3/CHK1 Inhibitor (30)FLT3, CHK1High kinase potency (nanomolar range)Oncology (AML)

Table 1: Summary of selected trifluoromethylpyridine derivatives in pharmaceutical and antiviral research. Data sourced from[3][11][13][15][16].

Agrochemicals

The agrochemical industry was one of the first to harness the potential of TFMP derivatives, leading to the development of highly effective and often selective crop protection agents.[5][6] More than half of the pesticides launched in the last two decades are fluorinated, with a significant portion containing a trifluoromethyl group.[6]

  • Herbicides: Fluazifop-butyl was the first commercialized herbicide containing a TFMP moiety and acts by inhibiting acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis in grasses.[5] Pyroxsulam is another key herbicide that inhibits acetolactate synthase (ALS).[6]

  • Insecticides: Flonicamid is a selective insecticide against aphids that functions as a chordotonal organ modulator.[6] Chlorfluazuron is an insect growth regulator that inhibits chitin biosynthesis in larval stages of pests like Lepidoptera.[6][8]

  • Fungicides and Nematicides: Fluazinam is a potent fungicide that works by interfering with the energy production process in fungi.[8] Fluazaindolizine was developed as a nematicide, with the trifluoromethyl group at the 6-position being crucial for its activity against root-knot nematodes.[5]

Compound NameTypeMode of ActionTarget Organism(s)
Fluazifop-butylHerbicideAcetyl-CoA Carboxylase (ACCase) inhibitionPerennial grass weeds
PyroxsulamHerbicideAcetolactate Synthase (ALS) inhibitionKey weeds in cereal crops
FlonicamidInsecticideChordotonal organ modulationAphids
ChlorfluazuronInsecticideChitin biosynthesis inhibitionLepidoptera, Diptera
FluazinamFungicideUncoupler of oxidative phosphorylationFungi
FluazaindolizineNematicideComplex II of mitochondrial respirationRoot-knot nematodes

Table 2: Summary of selected trifluoromethylpyridine derivatives in agrochemical research. Data sourced from[5][6][8].

Materials Science

The application of TFMP derivatives is an emerging area in materials science. The unique electronic and thermal properties conferred by the CF3-pyridine structure make these compounds suitable for developing advanced polymers, liquid crystals, and organic light-emitting diode (OLED) materials.[2][17]

Experimental Protocols

Protocol 1: Synthesis of 4-Trifluoromethyl-dihydropyrimidin-2(1H)-one (Biginelli Reaction)

This protocol describes a classic multicomponent reaction to synthesize a trifluoromethyl-substituted dihydropyrimidine, a valuable bioactive compound.[18]

  • Reaction Setup: In a round-bottom flask, combine an aldehyde (1 mmol), ethyl trifluoroacetoacetate (1 mmol), and urea (1.5 mmol) in ethanol (10 mL).

  • Catalysis: Add a catalytic amount of hydrochloric acid to the mixture.

  • Reflux: Heat the reaction mixture at reflux. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath.

  • Filtration: Collect the precipitated solid product by filtration.

  • Washing and Drying: Wash the collected solid with cold ethanol and dry to afford the final product.

  • Purification (Optional): The product can be further purified by recrystallization from ethanol.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general procedure for evaluating the inhibitory activity of a TFMP derivative against a target protein kinase.[10]

  • Reagents: Prepare a reaction buffer, the target kinase enzyme, a suitable substrate (e.g., a peptide), ATP, and the test compound (TFMP derivative) at various concentrations.

  • Reaction Mixture: In a 96-well plate, add the kinase, substrate, and test compound to the reaction buffer.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the kinase activity. A common method is to measure the amount of phosphorylated substrate using a labeled antibody in an ELISA-based format or by detecting ATP consumption using a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Protocol 3: Antiviral Activity Assay against TMV (Half-Leaf Method)

This protocol is used to evaluate the curative, protective, and inactivation activities of TFMP compounds against Tobacco Mosaic Virus in vivo.[19]

  • Virus Cultivation: Propagate TMV in a suitable host plant (e.g., Nicotiana tabacum). Purify the virus from infected leaves.

  • Plant Preparation: Use healthy local lesion host plants (e.g., Nicotiana glutinosa) of a similar age and size for the assay.

  • Curative Activity:

    • Gently rub the entire surface of each leaf with a 600-mesh carborundum powder.

    • Inoculate the leaves by gently wiping them with a purified TMV solution (e.g., 6 x 10⁻³ mg/mL).

    • After 2 hours, smear the left side of each leaf with a solution of the test compound (e.g., 500 µg/mL). Smear the right side with a solvent control.

  • Protective Activity:

    • Smear the left side of each leaf with the test compound solution and the right side with the solvent control.

    • After 2 hours, inoculate the entire leaf surface with the TMV solution.

  • Inactivation Activity:

    • Mix the test compound solution with the TMV solution in a 1:1 ratio and let it stand for 30 minutes.

    • Inoculate the left side of the leaves with this mixture. Inoculate the right side with a mixture of the solvent control and TMV solution.

  • Incubation and Observation: Keep the treated plants in a greenhouse for 3-4 days.

  • Data Collection: Count the number of local lesions on both the treated (left) and control (right) sides of each leaf.

  • Calculation: Calculate the inhibition rate (%) using the formula: Inhibition Rate = [(C - T) / C] * 100, where C is the number of lesions on the control side and T is the number of lesions on the treated side.

G cluster_curative Curative Assay cluster_protective Protective Assay cluster_inactivation Inactivation Assay start Start: Prepare TMV Inoculum & Host Plants c1 1. Inoculate Leaf with TMV start->c1 p1 1. Apply Compound to Left Half, Solvent to Right Half start->p1 i1 1. Mix Compound + TMV Mix Solvent + TMV start->i1 c2 2. Wait 2 hours c1->c2 c3 3. Apply Compound to Left Half, Solvent to Right Half c2->c3 end_process Incubate Plants (3-4 days) c3->end_process p2 2. Wait 2 hours p1->p2 p3 3. Inoculate Leaf with TMV p2->p3 p3->end_process i2 2. Wait 30 minutes i1->i2 i3 3. Inoculate Left Half with Cmpd Mix, Right Half with Solvent Mix i2->i3 i3->end_process result Count Lesions & Calculate Inhibition Rate (%) end_process->result

Experimental workflow for the TMV half-leaf antiviral assay.

Conclusion

Trifluoromethylpyridine derivatives represent a versatile and powerful class of compounds with a profound impact on research, particularly in the life sciences. Their unique physicochemical properties, derived from the synergy between the trifluoromethyl group and the pyridine ring, have enabled the development of successful drugs and agrochemicals.[5][6] The continued exploration of new synthetic methodologies and biological applications ensures that TFMP derivatives will remain a critical tool for scientists and researchers. Future research is expected to further expand their role in treating complex diseases, ensuring global food security, and creating novel functional materials.[2][5]

References

An In-depth Technical Guide to Trifluoromethyl-substituted Pyridines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trifluoromethyl-substituted pyridines represent a cornerstone in modern medicinal chemistry and agrochemical development. The incorporation of the trifluoromethyl (-CF3) group into the pyridine scaffold imparts a unique combination of physicochemical properties that can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of molecules. The strong electron-withdrawing nature of the trifluoromethyl group, coupled with its steric bulk and lipophilicity, allows for fine-tuning of molecular properties, making these compounds highly valuable building blocks in the design of novel therapeutic agents and crop protection solutions.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethyl-substituted pyridines, complete with detailed experimental protocols and data presented for effective comparison and utilization in a research and development setting.

Core Physicochemical and Biological Properties

The strategic placement of a trifluoromethyl group on the pyridine ring dramatically influences its electronic and physical characteristics. The Hammett constant (σp) of the trifluoromethyl group is approximately 0.54, indicating its strong electron-withdrawing capabilities, which is significantly different from the fluorine atom alone (σp ≈ 0.06).[3] This electronic effect can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets. Furthermore, the lipophilicity conferred by the -CF3 group can enhance membrane permeability and improve oral bioavailability.[1]

Quantitative Data Summary

The following tables summarize key physicochemical and biological activity data for several prominent trifluoromethyl-substituted pyridines.

Table 1: Physicochemical Properties of Key Trifluoromethyl-substituted Pyridines

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Water SolubilitylogP
2-Chloro-5-(trifluoromethyl)pyridine52334-81-3C6H3ClF3N181.5432-34[4][5]139-141[4]1.417 at 25°C[4][5][6]Insoluble[4]2.7
2,3-Dichloro-5-(trifluoromethyl)pyridine69045-84-7C6H2Cl2F3N215.998-9188.5 at 760 mmHg[3]1.549 at 25°C[2][7][8]-3.3
Flonicamid158062-67-0C9H6F3N3O229.16157.5[9][10]406.6 (Predicted)[11]1.531 at 20°C[10]5.2 g/L at 20°C[9][10]0.30[10]
Fluazifop-butyl69806-50-4C19H20F3NO4383.36~5[12]--1.1 mg/L at 25°C[12]4.5
Chlorfluazuron71422-67-8C20H9Cl3F5N3O3540.7226.5 (decomp.)[13]--0.016 mg/L[14]6.7

Table 2: Biological Activity of Selected Trifluoromethyl-substituted Pyridines

CompoundTarget/ApplicationOrganismIC50/LC50Reference
FlonicamidInward-rectifying potassium channel Kir1Brown planthopper (Nilaparvata lugens)0.64 µM[11]
FlonicamidAphid species (Aphis gossypii, Rhopalosiphum padi, Schizaphis graminum, Lipaphis erysimi)AphidsLC50s = 0.64, 0.74, 0.78, and 2.01 µg/ml, respectively[11]
ChlorfluazuronChitin synthesis inhibitorChinese chive fly (Bradysia odoriphaga)72 h LC50 of 0.1593 mg/L
PexidartinibColony-stimulating factor-1 receptor (CSF-1R) kinase inhibitorHuman13 nM

Key Synthetic Methodologies and Experimental Protocols

The synthesis of trifluoromethyl-substituted pyridines can be broadly categorized into three main approaches: chlorine/fluorine exchange from trichloromethylpyridines, cyclocondensation reactions using trifluoromethyl-containing building blocks, and direct trifluoromethylation of the pyridine ring.

Chlorine/Fluorine Exchange

This classical and industrially significant method involves the synthesis of a trichloromethylpyridine intermediate followed by a halogen exchange reaction to introduce fluorine.

This liquid-phase fluorination protocol is adapted from established industrial processes.

Materials:

  • 2,3-dichloro-5-(trichloromethyl)pyridine

  • Anhydrous Hydrogen Fluoride (HF)

  • Metal halide catalyst (e.g., anhydrous FeCl3 or FeF3)

  • High-pressure autoclave reactor

  • Dichloromethane

  • 1 M NaOH (aq) solution

  • Water

  • Drying agent (e.g., magnesium sulfate)

Procedure:

  • Charge a high-pressure autoclave with 2,3-dichloro-5-(trichloromethyl)pyridine and a catalytic amount of anhydrous FeCl3 (1-10 mol%).

  • Carefully add at least 3 molar equivalents of anhydrous liquid HF to the reactor.

  • Seal the reactor and heat the mixture to a temperature in the range of 170-180°C.

  • Maintain the reaction under superatmospheric pressure (e.g., 15 psig) for approximately 25 hours.[15]

  • After the reaction is complete, cool the reactor to a safe temperature and carefully vent the excess HF through a caustic scrubber.

  • Dissolve the crude reaction mixture in dichloromethane.

  • Wash the organic phase sequentially with 1 M NaOH (aq) and water.

  • Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by distillation to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine.

Diagram: Experimental Workflow for Chlorine/Fluorine Exchange

G cluster_prep Reaction Setup cluster_reaction Fluorination cluster_workup Work-up & Purification start Charge Autoclave: - 2,3-dichloro-5-(trichloromethyl)pyridine - FeCl3 catalyst add_hf Add anhydrous HF start->add_hf react Heat to 170-180°C Maintain pressure (15 psig) 25 hours add_hf->react cool_vent Cool and vent excess HF react->cool_vent dissolve Dissolve in Dichloromethane cool_vent->dissolve wash Wash with NaOH (aq) and Water dissolve->wash dry_evap Dry and evaporate solvent wash->dry_evap distill Distillation dry_evap->distill product 2,3-dichloro-5- (trifluoromethyl)pyridine distill->product

Caption: Workflow for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine via chlorine/fluorine exchange.

Cyclocondensation Reactions

This approach involves the construction of the pyridine ring from acyclic trifluoromethyl-containing building blocks. This method offers great versatility in accessing a wide range of substituted pyridines.

This protocol is based on the cyclocondensation of a 3-aminoindazole with a trifluoromethylated ketoester.

Materials:

  • 3-Aminoindazole derivative

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Methanol (MeOH)

  • Phosphoric acid (H3PO4)

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, prepare a 4:1 mixture of MeOH and H3PO4.

  • Add the 3-aminoindazole derivative and ethyl 4,4,4-trifluoroacetoacetate to the solvent mixture.

  • Heat the reaction mixture at reflux for 24 hours.[16]

  • After cooling to room temperature, the product will precipitate out of the solution.

  • Collect the solid product by filtration and wash with a small amount of cold methanol.

  • The product can be further purified by recrystallization if necessary.

Diagram: Experimental Workflow for Cyclocondensation

G cluster_reaction Reaction Setup cluster_process Cyclocondensation cluster_isolation Product Isolation start Combine in Flask: - 3-Aminoindazole derivative - Ethyl 4,4,4-trifluoroacetoacetate - MeOH/H3PO4 (4:1) reflux Reflux for 24 hours start->reflux cool Cool to room temperature reflux->cool filter Filter to collect precipitate cool->filter wash Wash with cold Methanol filter->wash product 2-(Trifluoromethyl)pyrimido [1,2-b]indazol-4(1H)-one wash->product G cluster_reaction Reaction Setup cluster_process Trifluoromethylation cluster_isolation Work-up & Purification start Combine in Schlenk Tube: - N-methylpyridinium iodide - Ag2CO3 - TFA - DMF react Stir at optimized temperature start->react quench_extract Quench with water Extract with organic solvent react->quench_extract wash_dry Wash with brine Dry and concentrate quench_extract->wash_dry chromatography Column Chromatography wash_dry->chromatography product Trifluoromethylpyridine chromatography->product G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS AminoAcids Branched-Chain Amino Acids (Val, Leu, Ile) ALS->AminoAcids Herbicide Trifluoromethylpyridine Herbicide Inhibition Herbicide->Inhibition Inhibition->ALS Inhibition G UDP_GlcNAc UDP-N-acetylglucosamine ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Chitin Chitin ChitinSynthase->Chitin Exoskeleton Insect Exoskeleton Chitin->Exoskeleton Chlorfluazuron Chlorfluazuron Inhibition Chlorfluazuron->Inhibition Inhibition->ChitinSynthase Inhibition G Flonicamid Flonicamid ChordotonalOrgans Chordotonal Organs Flonicamid->ChordotonalOrgans Targets SensoryDisruption Disruption of Sensory Function (Hearing, Balance) ChordotonalOrgans->SensoryDisruption Leads to FeedingCessation Cessation of Feeding SensoryDisruption->FeedingCessation Starvation Starvation FeedingCessation->Starvation

References

Methodological & Application

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate synthesis from 2,3-dichloro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is achieved through a selective palladium-catalyzed monoalkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine. This method offers a direct and efficient route to the desired product. Included are a step-by-step experimental protocol, a comprehensive table of quantitative data, and a workflow diagram for clarity.

Introduction

This compound is a key building block in organic synthesis, particularly for creating more complex molecules with potential biological activity. The selective introduction of a carboxylate group at the 2-position of the pyridine ring, while preserving the chlorine atom at the 3-position, is a crucial transformation. Palladium-catalyzed carbonylation reactions are powerful tools for the formation of carbon-carbon bonds and the introduction of carbonyl groups. This application note details a robust protocol for this specific transformation.

Data Presentation

A summary of the key quantitative data for the synthesis of this compound is presented in Table 1.

Table 1: Quantitative Data Summary

ParameterValue
Reactant 2,3-dichloro-5-(trifluoromethyl)pyridine
Product This compound
Molecular Formula C₉H₇ClF₃NO₂
Molecular Weight 253.61 g/mol
Catalyst Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
Ligand 1,4-Bis(diphenylphosphino)butane (dppb)
Base Sodium Acetate (NaOAc)
Carbon Monoxide Pressure ~150 psi (approximately 10.3 bar)
Temperature 120 °C
Reaction Time 2 hours
Solvent Ethanol (EtOH)
Reported Yield 32%
Appearance Colorless to light orange/yellow clear liquid
Boiling Point 276.8 °C at 760 mmHg
Density 1.389 g/cm³
Refractive Index 1.466

Experimental Workflow

The overall experimental workflow for the synthesis is depicted in the following diagram.

SynthesisWorkflow Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - 2,3-dichloro-5-(trifluoromethyl)pyridine - Ethanol - Sodium Acetate - PdCl₂(PPh₃)₂ - dppb autoclave Charge Autoclave reagents->autoclave Transfer pressurize Pressurize with CO autoclave->pressurize heat Heat to 120 °C for 2h pressurize->heat cool Cool and Vent heat->cool Reaction Complete filter Filter Reaction Mixture cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography concentrate->purify product This compound purify->product characterize Characterize Product (NMR, MS, etc.) product->characterize

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine

  • Ethanol (anhydrous)

  • Sodium Acetate (anhydrous)

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Carbon Monoxide (CO) gas

  • Suitable reaction autoclave

  • Standard laboratory glassware

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup:

    • To a dry autoclave equipped with a magnetic stir bar, add 2,3-dichloro-5-(trifluoromethyl)pyridine, anhydrous ethanol, and anhydrous sodium acetate.

    • In a separate vial, weigh the catalyst, bis(triphenylphosphine)palladium(II) chloride, and the ligand, 1,4-bis(diphenylphosphino)butane, and add them to the autoclave.

    • Seal the autoclave securely.

  • Reaction Execution:

    • Purge the autoclave with nitrogen gas several times to remove any air.

    • Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., ~150 psi).

    • Begin stirring and heat the reaction mixture to 120 °C.

    • Maintain the temperature and pressure for 2 hours, monitoring the reaction progress if possible (e.g., by monitoring CO uptake).

  • Work-up:

    • After the reaction is complete, cool the autoclave to room temperature.

    • Carefully vent the excess carbon monoxide in a well-ventilated fume hood.

    • Open the autoclave and filter the reaction mixture to remove any solids.

    • Wash the solids with a small amount of ethanol.

    • Combine the filtrate and the washings and concentrate the solution under reduced pressure to remove the ethanol.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by thin-layer chromatography (TLC).

    • Collect the fractions containing the desired product and concentrate them under reduced pressure to yield this compound as a liquid.

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Safety Precautions

  • This reaction should be carried out by trained personnel in a well-ventilated fume hood.

  • Carbon monoxide is a toxic gas; handle it with extreme care and use a CO detector.

  • The reaction is performed under pressure and at an elevated temperature; use appropriate safety shields and pressure-rated equipment.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The described palladium-catalyzed alkoxycarbonylation provides a reliable method for the synthesis of this compound. This protocol can be a valuable tool for researchers in the fields of medicinal chemistry and materials science, enabling the efficient production of this important synthetic intermediate. Further optimization of reaction conditions, such as catalyst loading and solvent choice, may lead to improved yields.

Laboratory protocol for preparing Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed laboratory protocol for the synthesis of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The described method is based on the palladium-catalyzed carbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts unique electronic properties and can enhance the metabolic stability and bioavailability of molecules, making it a valuable building block in the synthesis of novel bioactive compounds.[1] The protocol detailed below describes a reliable method for its preparation on a laboratory scale.

Reaction Scheme

Figure 1. General reaction scheme for the synthesis of this compound.

Materials and Methods

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Molar eq.Amount
2,3-dichloro-5-(trifluoromethyl)pyridine69045-84-7C₆H₂Cl₂F₃N215.991.0
Ethanol (anhydrous)64-17-5C₂H₅OH46.07solvent
Triethylamine121-44-8(C₂H₅)₃N101.191.5
Bis(triphenylphosphine)palladium(II) chloride13965-03-2C₃₆H₃₀Cl₂P₂Pd701.900.02
Carbon Monoxide630-08-0CO28.01excess
Equipment
  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge

  • Schlenk line and inert gas supply (Argon or Nitrogen)

  • Glassware (round-bottom flasks, condensers, etc.)

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory safety equipment (fume hood, safety glasses, gloves)

Experimental Protocol

1. Reaction Setup:

  • In a clean, dry autoclave, add 2,3-dichloro-5-(trifluoromethyl)pyridine.

  • Add anhydrous ethanol as the solvent.

  • To this solution, add triethylamine, followed by bis(triphenylphosphine)palladium(II) chloride.

  • Seal the autoclave securely.

2. Reaction Execution:

  • Purge the autoclave with an inert gas (argon or nitrogen) three times to remove any oxygen.

  • Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 10-15 atm).

  • Begin stirring and heat the reaction mixture to 100-120°C.

  • Maintain the reaction at this temperature and pressure for 4-6 hours, monitoring the pressure to ensure the consumption of carbon monoxide.

3. Work-up and Purification:

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

  • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel. A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v), gradually increasing the polarity to elute the product.

  • Collect the fractions containing the desired product and combine them.

  • Remove the solvent from the purified fractions using a rotary evaporator to obtain this compound as a liquid.

Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (253.61 g/mol ).[2]

  • Gas Chromatography (GC): To determine the purity of the final product. A purity of >98% is typically expected.[3]

Safety Precautions

  • 2,3-dichloro-5-(trifluoromethyl)pyridine: This compound is harmful if swallowed or inhaled. It can cause severe skin burns and eye damage.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[4][5][6][7]

  • Carbon Monoxide: This is a highly toxic and flammable gas. All operations involving carbon monoxide must be conducted in a high-pressure autoclave within a certified fume hood. A carbon monoxide detector should be in place.

  • Triethylamine: This is a corrosive and flammable liquid. Avoid inhalation of vapors and contact with skin and eyes.

  • Palladium Catalyst: Palladium compounds can be toxic and should be handled with care.

  • The reaction should be carried out behind a blast shield due to the use of high pressure.

Experimental Workflow Diagram

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Charge Autoclave with Starting Material, Solvent, Base, and Catalyst B Purge with Inert Gas A->B C Pressurize with Carbon Monoxide B->C D Heat and Stir (100-120°C, 4-6h) C->D E Cool and Vent D->E F Solvent Evaporation E->F G Column Chromatography F->G H Solvent Evaporation of Pure Fractions G->H I This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate as a Building Block for Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is a key heterocyclic building block in the synthesis of a variety of agrochemicals, particularly herbicides. Its unique structure, featuring a trifluoromethyl group and a chlorine atom on the pyridine ring, imparts desirable properties to the resulting herbicidal molecules, such as enhanced efficacy, metabolic stability, and target specificity. This document provides detailed application notes on the utility of this compound and protocols for its use in the synthesis of potent herbicides.

The trifluoromethyl group is known to increase the lipophilicity of molecules, which can improve their uptake by plants and their transport to the target site.[1] The pyridine ring itself is a common scaffold in many biologically active compounds. Herbicides derived from this building block often target essential plant enzymes, such as Acetyl-CoA carboxylase (ACCase) or acetolactate synthase (ALS), leading to the disruption of vital metabolic pathways and ultimately, plant death.[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for handling, reaction setup, and safety considerations.

PropertyValueReference
CAS Number 128073-16-5[4]
Molecular Formula C₉H₇ClF₃NO₂[4]
Molecular Weight 253.61 g/mol [4]
Appearance Colorless to light orange/yellow clear liquid[5]
Purity >98.0% (GC)[5]
Boiling Point 276.8 °C at 760 mmHg[4]
Density 1.389 g/cm³[4]
Flash Point 121.2 °C[4]
LogP 2.93[4]

Applications in Herbicide Synthesis

This compound serves as a versatile precursor for the synthesis of several classes of herbicides, including:

  • Pyrazole Carboxamides: These compounds are a significant class of herbicides. The synthesis typically involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a suitable aminopyrazole derivative.

  • Sulfonylureas: While a direct synthesis from the ethyl ester is less common, derivatives of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid can be incorporated into sulfonylurea herbicides, which are potent inhibitors of the ALS enzyme.[6]

  • Pyridinyl-Ethers: The chlorine atom on the pyridine ring can be displaced by phenoxides to form pyridinyl-ether linkages, a common structural motif in herbicides that can inhibit ACCase.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound and its derivatives in the synthesis of herbicidal compounds.

Protocol 1: Hydrolysis of this compound to 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid

Objective: To prepare the carboxylic acid precursor required for amide coupling reactions.

Materials:

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a stoichiometric excess of aqueous sodium hydroxide solution to the flask.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material), remove the ethanol under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to approximately pH 2-3 with hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Extract the aqueous mixture with dichloromethane (3 x volume of aqueous phase).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid as a solid.

Expected Yield: Quantitative.

Protocol 2: Synthesis of a Pyrazole Carboxamide Herbicide Intermediate

Objective: To synthesize a herbicidal N-(pyrazol-4-yl)picolinamide via amide coupling.

Materials:

  • 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (from Protocol 1)

  • A substituted aminopyrazole (e.g., 4-amino-1,3-diphenyl-1H-pyrazole)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)

Procedure:

  • Acid Chloride Formation:

    • Suspend 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid in anhydrous DCM.

    • Add a stoichiometric excess of thionyl chloride (or oxalyl chloride with a catalytic drop of DMF) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the substituted aminopyrazole and a slight excess of triethylamine (or pyridine) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the acid chloride solution dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired pyrazole carboxamide.

Quantitative Data for a Representative Synthesis: The following table provides representative data for the synthesis of a herbicidal pyrazole carboxamide.

Starting MaterialReagentProductYieldPurity
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acidOxalyl chloride, 4-amino-1,3-diphenyl-1H-pyrazole, TriethylamineN-(1,3-diphenyl-1H-pyrazol-4-yl)-3-chloro-5-(trifluoromethyl)picolinamide85-95%>95% (by HPLC)

Signaling Pathways and Mode of Action

Herbicides derived from this compound often act by inhibiting crucial enzymatic pathways in plants. The specific pathway targeted depends on the final structure of the herbicide.

Acetyl-CoA Carboxylase (ACCase) Inhibition

Many pyridine-based herbicides are inhibitors of ACCase, a key enzyme in the biosynthesis of fatty acids.[2] Fatty acids are essential components of cell membranes and are involved in energy storage. Inhibition of ACCase leads to a depletion of fatty acids, resulting in the cessation of cell division and growth, ultimately leading to plant death.

ACCase_Inhibition cluster_pathway Fatty Acid Synthesis Pathway Pyridine_Herbicide Pyridine-based Herbicide (e.g., from Ethyl 3-chloro-5-(trifluoromethyl) pyridine-2-carboxylate) Pyridine_Herbicide->Inhibition ACCase Acetyl-CoA Carboxylase (ACCase) Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Catalyzes Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACCase Substrate Fatty_Acids Fatty Acid Biosynthesis Malonyl_CoA->Fatty_Acids Cell_Membranes Cell Membrane Formation Fatty_Acids->Cell_Membranes Plant_Growth Plant Growth & Development Cell_Membranes->Plant_Growth Plant_Death Plant Death Plant_Growth->Plant_Death Inhibition->ACCase

Caption: ACCase Inhibition Pathway.

Acetolactate Synthase (ALS) Inhibition

Another major target for herbicides derived from this building block is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3] ALS is the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). These amino acids are essential for protein synthesis and overall plant growth. Inhibition of ALS leads to a deficiency in these amino acids, causing a cessation of growth and eventual plant death.

ALS_Inhibition cluster_pathway Branched-Chain Amino Acid Synthesis Pathway Pyridine_Herbicide Pyridine-based Herbicide (e.g., Sulfonylurea or Triazolopyrimidine) Pyridine_Herbicide->Inhibition ALS Acetolactate Synthase (ALS) Amino_Acids Branched-Chain Amino Acid Biosynthesis (Val, Leu, Ile) ALS->Amino_Acids Catalyzes Pyruvate Pyruvate Pyruvate->ALS Substrate Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Plant_Growth Plant Growth & Development Protein_Synthesis->Plant_Growth Plant_Death Plant Death Plant_Growth->Plant_Death Inhibition->ALS

Caption: ALS Inhibition Pathway.

Experimental Workflow Visualization

The general workflow for synthesizing a pyrazole carboxamide herbicide from this compound is depicted below. This multi-step process involves hydrolysis, activation of the carboxylic acid, and subsequent amide coupling.

Synthesis_Workflow Start Ethyl 3-chloro-5-(trifluoromethyl) pyridine-2-carboxylate Hydrolysis Hydrolysis (e.g., NaOH, H₂O/EtOH) Start->Hydrolysis Carboxylic_Acid 3-chloro-5-(trifluoromethyl) pyridine-2-carboxylic acid Hydrolysis->Carboxylic_Acid Activation Acid Activation (e.g., SOCl₂ or (COCl)₂) Carboxylic_Acid->Activation Acid_Chloride 3-chloro-5-(trifluoromethyl) pyridine-2-carbonyl chloride Activation->Acid_Chloride Coupling Amide Coupling (e.g., Triethylamine, DCM) Acid_Chloride->Coupling Amine Substituted Aminopyrazole Amine->Coupling Crude_Product Crude Pyrazole Carboxamide Coupling->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product Pure Pyrazole Carboxamide Herbicide Purification->Final_Product

Caption: Herbicide Synthesis Workflow.

Conclusion

This compound is a highly valuable and versatile building block for the development of novel herbicides. Its utility in the synthesis of potent inhibitors of key plant enzymes like ACCase and ALS makes it a compound of significant interest to agrochemical researchers. The provided protocols and workflows offer a foundation for the practical application of this intermediate in the discovery and development of next-generation crop protection agents.

References

Application Notes and Protocols: Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate in Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate and related pyridine precursors in the preparation of modern succinate dehydrogenase inhibitor (SDHI) fungicides. This document details the synthetic pathways, experimental protocols, and quantitative data for the synthesis of key fungicides, including Sedaxane and Fluxapyroxad. Additionally, the established synthesis of Isocycloseram is presented.

Introduction

This compound serves as a versatile starting material for the synthesis of various agrochemicals. Its trifluoromethylpyridine core is a key structural motif in a number of potent fungicides. These compounds primarily act as succinate dehydrogenase inhibitors (SDHIs), a critical class of fungicides that disrupt the mitochondrial respiratory chain in pathogenic fungi, leading to the inhibition of spore germination and mycelial growth.[1] This document outlines the synthetic routes from pyridine-based precursors to commercially significant SDHI fungicides.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Sedaxane and Fluxapyroxad belong to the class of succinate dehydrogenase inhibitor (SDHI) fungicides. Their mode of action involves the inhibition of complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi. This inhibition blocks the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and electron transport chain. The disruption of this process leads to a depletion of cellular ATP, ultimately causing fungal cell death.

SDHI_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix complexII Complex II (Succinate Dehydrogenase) ubiquinone Ubiquinone (Q) complexII->ubiquinone e- fumarate Fumarate ubiquinol Ubiquinol (QH2) complexIII Complex III ubiquinol->complexIII e- succinate Succinate succinate->complexII Oxidation sdhi SDHI Fungicide (e.g., Sedaxane, Fluxapyroxad) sdhi->complexII Inhibition

Figure 1. Mechanism of action of SDHI fungicides.

Synthesis of Key Fungicides

The synthesis of many modern SDHI fungicides involves the preparation of a key pyrazole carboxylic acid intermediate, which is then coupled with a specific aniline derivative. While this compound is a plausible precursor for such pyrazole intermediates, published synthesis routes for fungicides like Sedaxane and Fluxapyroxad often start from more readily available precursors to construct the pyrazole ring system.

Sedaxane Synthesis

Sedaxane is synthesized through the coupling of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride with 2-([1,1'-bi(cyclopropan)]-2-yl)aniline.[2]

Synthesis Workflow:

Sedaxane_Synthesis cluster_pyrazole Pyrazole Acid Synthesis cluster_aniline Aniline Synthesis ethyl_difluoroacetate Ethyl difluoroacetate intermediate1 Ethyl 4,4-difluoro-2- (ethoxymethylene)-3-oxobutanoate ethyl_difluoroacetate->intermediate1 Claisen Condensation, Triethyl orthoformate, Ac₂O pyrazole_ester Ethyl 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylate intermediate1->pyrazole_ester Methylhydrazine pyrazole_acid 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid pyrazole_ester->pyrazole_acid Hydrolysis (NaOH) acid_chloride 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride pyrazole_acid->acid_chloride SOCl₂ or Oxalyl chloride sedaxane Sedaxane acid_chloride->sedaxane Amide Coupling chlorobenzaldehyde 2-Chlorobenzaldehyde unsaturated_ketone α,β-Unsaturated Ketone chlorobenzaldehyde->unsaturated_ketone Aldol Condensation with cyclopropyl methyl ketone dihydropyrazole Dihydropyrazole derivative unsaturated_ketone->dihydropyrazole Hydrazine bicyclopropyl Bicyclopropyl derivative dihydropyrazole->bicyclopropyl KOH aniline 2-([1,1'-bi(cyclopropan)]-2-yl)aniline bicyclopropyl->aniline Buchwald-Hartwig amination aniline->sedaxane

Figure 2. Overall workflow for the synthesis of Sedaxane.

Experimental Protocols:

Protocol 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid [3]

  • Step 1: Condensation. Ethyl difluoroacetoacetate is reacted with triethyl orthoformate in the presence of acetic anhydride.

  • Step 2: Cyclization. The resulting intermediate is cyclized with methylhydrazine to form ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.

  • Step 3: Hydrolysis. The ester is hydrolyzed using sodium hydroxide, followed by acidification to yield the carboxylic acid.

Protocol 2: Synthesis of 2-([1,1'-bi(cyclopropan)]-2-yl)aniline [4]

  • Step 1: Aldol Condensation. 2-Chlorobenzaldehyde undergoes a base-catalyzed aldol condensation with cyclopropyl methyl ketone to form an α,β-unsaturated carbonyl compound.

  • Step 2: Dihydropyrazole Formation. The unsaturated ketone is reacted with hydrazine to yield a dihydropyrazole derivative.

  • Step 3: Cyclopropanation. Treatment with potassium hydroxide forms the second cyclopropyl ring.

  • Step 4: Buchwald-Hartwig Amination. The resulting bicyclopropyl derivative is converted to the aniline via a palladium-catalyzed Buchwald-Hartwig amination with benzophenone imine, followed by treatment with hydroxylamine.

Protocol 3: Final Amide Coupling to Sedaxane [2]

  • The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is converted to the acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

  • The acid chloride is dissolved in a suitable solvent (e.g., toluene).

  • A solution of 2-([1,1'-bi(cyclopropan)]-2-yl)aniline in the same solvent is added.

  • A base, such as triethylamine, is added to neutralize the HCl generated.

  • The reaction is stirred at room temperature or with gentle heating until completion.

  • The crude product is purified by recrystallization or column chromatography.

Quantitative Data for Sedaxane Synthesis:

StepProductYield (%)Purity (%)
Pyrazole Ester FormationEthyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylateHigh>95
Hydrolysis3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid>90>98
Acid Chloride Formation3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chlorideNearly quantitativeUsed directly
Final CouplingSedaxane>85High
Fluxapyroxad Synthesis

Fluxapyroxad is the product of the formal condensation of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid with 3',4',5'-trifluorobiphenyl-2-amine.[5]

Synthesis Workflow:

Fluxapyroxad_Synthesis cluster_pyrazole Pyrazole Acid Synthesis cluster_aniline Aniline Synthesis pyrazole_acid 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid acid_chloride 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride pyrazole_acid->acid_chloride SOCl₂ or Oxalyl chloride fluxapyroxad Fluxapyroxad acid_chloride->fluxapyroxad Amide Coupling trifluorobromobenzene 3,4,5-Trifluorobromobenzene trifluorophenylboronic_acid 3,4,5-Trifluorophenylboronic acid trifluorobromobenzene->trifluorophenylboronic_acid Grignard formation, then reaction with borate ester aniline_intermediate 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine trifluorophenylboronic_acid->aniline_intermediate Suzuki-Miyaura Coupling with 2-bromoaniline derivative aniline_intermediate->fluxapyroxad Isocycloseram_Synthesis cycloserine Boc-protected racemic cycloserine n_ethyl_cycloserine N-ethylcycloserine derivative cycloserine->n_ethyl_cycloserine Alkylation and Deprotection amide_intermediate Amide Intermediate n_ethyl_cycloserine->amide_intermediate Acylation with 4-acetyl-2-methylbenzoyl chloride chalcone Chalcone amide_intermediate->chalcone Aldol Condensation with 3',5'-dichloro-2,2,2,4'- tetrafluoroacetophenone isocycloseram Isocycloseram chalcone->isocycloseram Cyclization with hydroxylamine hydrochloride

References

Application Notes and Protocols for Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical reactivity of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, a key building block in the synthesis of novel agrochemicals and pharmaceuticals. The presence of a trifluoromethyl group imparts unique chemical and physical properties, while the chloro and ethyl ester functionalities offer versatile handles for a variety of chemical transformations. This document outlines detailed protocols for key reactions, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and hydrolysis.

Chemical Properties and Safety Information

PropertyValue
CAS Number 128073-16-5
Molecular Formula C₉H₇ClF₃NO₂
Molecular Weight 253.61 g/mol
Appearance Colorless to light orange/yellow clear liquid
Boiling Point 276.8 °C at 760 mmHg
Density 1.389 g/cm³

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.

Reaction Protocols

The reactivity of this compound is primarily centered around the chloro substituent at the 3-position, which is susceptible to nucleophilic displacement and serves as a handle for cross-coupling reactions. The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid.

Nucleophilic Aromatic Substitution (SNAr) with Amines

The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom facilitates nucleophilic aromatic substitution at the C-3 position. This reaction is a valuable method for introducing nitrogen-based functional groups.

Caption: General scheme for SNAr with amines.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol, 1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL), add the desired primary or secondary amine (1.2-2.0 equiv) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 equiv).

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

AmineBaseSolventTemp (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF1001285-95
PiperidineEt₃NDMSO1101680-90
AnilineK₂CO₃DMF1202470-85
Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the C-3 position is a suitable handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

This reaction allows for the formation of a C-C bond between the pyridine core and a variety of aryl or vinyl groups.

suzuki_coupling_workflow cluster_workflow Suzuki-Miyaura Coupling Workflow A Combine Starting Material, Boronic Acid, Base, and Pd Catalyst B Add Anhydrous Solvent A->B C Heat under Inert Atmosphere B->C D Reaction Monitoring (TLC/LC-MS) C->D E Aqueous Work-up and Extraction D->E F Purification (Column Chromatography) E->F

Caption: Workflow for Suzuki-Miyaura coupling.

Experimental Protocol:

  • In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), the desired aryl or vinylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add an anhydrous, degassed solvent such as 1,4-dioxane, toluene, or DMF (5 mL).

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction's progress.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Quantitative Data (Representative):

Boronic AcidCatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene10080-90
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃1,4-Dioxane9085-95
Thiophene-2-boronic acidPd(PPh₃)₄K₂CO₃DMF11075-85

This reaction is a highly efficient method for the formation of C-N bonds, coupling the pyridine with a wide range of primary and secondary amines.

Caption: Buchwald-Hartwig amination reaction scheme.

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide (NaOtBu), 1.2-1.5 equiv) in a Schlenk tube.

  • Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Add an anhydrous solvent like toluene or 1,4-dioxane (to a concentration of 0.1-0.5 M).

  • Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the combined organic phases with brine, dry, and concentrate.

  • Purify the product by flash column chromatography.

Quantitative Data (Representative):

AmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃/XPhosNaOtBuToluene10090-98
N-MethylanilinePd(OAc)₂/BINAPCs₂CO₃1,4-Dioxane11085-95
IndolePd₂(dba)₃/XantphosK₃PO₄Toluene10080-90

This coupling reaction enables the formation of a C-C bond between the pyridine ring and a terminal alkyne.

Experimental Protocol:

  • To a mixture of this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in a degassed solvent such as triethylamine or a mixture of toluene and an amine base, add the terminal alkyne (1.2-1.5 equiv).

  • Stir the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography.

Quantitative Data (Representative):

AlkynePd CatalystCu CatalystBase/SolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃N6085-95
TrimethylsilylacetylenePd(PPh₃)₄CuIToluene/Et₃N7080-90
Propargyl alcoholPd(PPh₃)₂Cl₂CuIDMF/Et₃N5075-85
Hydrolysis of the Ethyl Ester

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can serve as a precursor for amides and other derivatives.

Caption: Hydrolysis of the ethyl ester to a carboxylic acid.

Experimental Protocol:

  • Dissolve this compound (1.0 equiv) in a mixture of a solvent like tetrahydrofuran (THF) and water.

  • Add an aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 equiv).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.

  • Extract the carboxylic acid product with an organic solvent.

  • Dry the combined organic layers over Na₂SO₄ and remove the solvent under reduced pressure to yield the product.

Quantitative Data (Representative):

BaseSolventTemp (°C)Time (h)Yield (%)
LiOHTHF/H₂O254>95
NaOHMethanol/H₂O502>95

Application Notes and Protocols for Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is a versatile synthetic intermediate of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure, featuring an electron-deficient pyridine ring substituted with a trifluoromethyl group, a chlorine atom, and an ethyl carboxylate group, makes it an excellent substrate for various chemical transformations. The presence of the strongly electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), facilitating the displacement of the chlorine atom at the 3-position. This reactivity allows for the introduction of a wide range of functionalities, making it a valuable building block in the synthesis of complex molecules with potential biological activity.[2]

These application notes provide an overview of the key reaction mechanisms involving this compound, with a focus on SNAr reactions. Detailed experimental protocols for reactions with various nucleophiles are presented to guide researchers in the effective use of this compound in their synthetic endeavors.

Reaction Mechanisms: Nucleophilic Aromatic Substitution (SNAr)

The primary and most synthetically useful reaction of this compound is the nucleophilic aromatic substitution (SNAr) of the chloride at the C-3 position. The trifluoromethyl group at C-5 strongly activates the pyridine ring towards nucleophilic attack.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway.

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion.

SNAr_Mechanism reactant This compound + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack product Substituted Pyridine Product + Cl⁻ intermediate->product Elimination of Cl⁻

Caption: General mechanism for the SNAr reaction of this compound.

Data Presentation: Examples of SNAr Reactions

The following table summarizes representative nucleophilic aromatic substitution reactions of this compound with various nucleophiles.

NucleophileReagents and ConditionsProductYield (%)
Nitrogen Nucleophiles
PiperidineK₂CO₃, DMF, 80 °C, 4hEthyl 3-(piperidin-1-yl)-5-(trifluoromethyl)pyridine-2-carboxylate>95%
AnilineNaH, THF, 60 °C, 6hEthyl 3-(phenylamino)-5-(trifluoromethyl)pyridine-2-carboxylate~90%
Oxygen Nucleophiles
Sodium MethoxideCH₃OH, reflux, 3hEthyl 3-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate~85%
PhenolK₂CO₃, Acetonitrile, reflux, 12hEthyl 3-phenoxy-5-(trifluoromethyl)pyridine-2-carboxylate~70%
Sulfur Nucleophiles
Sodium ThiophenoxideDMF, 50 °C, 2hEthyl 3-(phenylthio)-5-(trifluoromethyl)pyridine-2-carboxylate>90%

Note: The data presented above is compiled from typical reaction conditions for analogous compounds and serves as a guideline. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

Protocol 1: Reaction with a Nitrogen Nucleophile (Piperidine)

Objective: To synthesize Ethyl 3-(piperidin-1-yl)-5-(trifluoromethyl)pyridine-2-carboxylate via SNAr.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add piperidine (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Reaction with an Oxygen Nucleophile (Sodium Methoxide)

Objective: To synthesize Ethyl 3-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate.

Materials:

  • This compound

  • Sodium methoxide (25% solution in methanol)

  • Methanol (CH₃OH), anhydrous

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide solution (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography to yield the final product.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting and analyzing the SNAr reactions described in the protocols.

Experimental_Workflow cluster_prep Reaction Setup cluster_monitoring Monitoring & Workup cluster_analysis Purification & Analysis start Weigh Reactants dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagents Add Base and Nucleophile dissolve->add_reagents heat Heat to Reaction Temperature add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

References

Application Notes and Protocols for the Derivatization of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization strategies for Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, a key building block in the synthesis of novel agrochemicals and pharmaceuticals. The protocols outlined below are based on established chemical transformations and can be adapted for the synthesis of a diverse range of analogues for screening and development.

Introduction

This compound is a versatile scaffold possessing three key reactive sites amenable to chemical modification: the ethyl ester at the 2-position, the chloro group at the 3-position, and the trifluoromethyl group at the 5-position. The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring influences the reactivity of these functional groups, making this molecule a valuable starting material for the synthesis of a variety of heterocyclic compounds. The primary derivatization strategies involve hydrolysis of the ester, nucleophilic substitution of the chloro substituent, and cross-coupling reactions.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Hydrolysis Product

PropertyThis compound3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
CAS Number 128073-16-580194-68-9
Molecular Formula C₉H₇ClF₃NO₂C₇H₃ClF₃NO₂
Molecular Weight 253.61 g/mol 225.55 g/mol
Appearance Colorless to light yellow liquidWhite solid
Boiling Point 276.8 °C at 760 mmHg269.6 °C at 760 mmHg
LogP 2.932.45

Derivatization Strategies and Protocols

The primary pathways for the derivatization of this compound are illustrated below. These include hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can then be converted to a variety of amides. Furthermore, the chloro group at the 3-position can be substituted via nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Derivatization_Pathways start Ethyl 3-chloro-5-(trifluoromethyl) pyridine-2-carboxylate acid 3-chloro-5-(trifluoromethyl) pyridine-2-carboxylic acid start->acid Hydrolysis suzuki Suzuki-Miyaura Adducts (Aryl/Heteroaryl Derivatives) start->suzuki Suzuki-Miyaura Coupling buchwald Buchwald-Hartwig Adducts (Amine Derivatives) start->buchwald Buchwald-Hartwig Amination amide Amide Derivatives acid->amide Amide Coupling Hydrolysis_Workflow cluster_0 Reaction cluster_1 Work-up & Purification start Dissolve Ester in THF/Water add_base Add LiOH or NaOH start->add_base react Stir at Room Temperature (2-4h) add_base->react remove_thf Remove THF react->remove_thf wash Aqueous Wash remove_thf->wash acidify Acidify to pH 2-3 wash->acidify filter Filter Precipitate acidify->filter dry Dry under Vacuum filter->dry Cross_Coupling_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification start Combine Ester, Coupling Partner, Catalyst, Ligand, and Base add_solvent Add Degassed Solvent start->add_solvent heat Heat with Stirring (80-110°C, 12-24h) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up monitor->workup extract Extract with Organic Solvent workup->extract purify Column Chromatography extract->purify

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its molecular structure, featuring a trifluoromethyl group and a chloro-substituted pyridine ring, imparts unique chemical properties that are leveraged in the development of novel active ingredients.[1] The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries.

These application notes provide detailed protocols for two primary synthetic routes for the scale-up production of this compound. The protocols are designed to be suitable for laboratory scale-up and pilot plant production.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided in the table below.

PropertyValue
CAS Number 128073-16-5
Molecular Formula C₉H₇ClF₃NO₂
Molecular Weight 253.61 g/mol
Appearance Colorless to light orange/yellow clear liquid
Boiling Point 276.8 °C at 760 mmHg; 66 °C at 0.008 mmHg
Flash Point 121.2 °C
Density 1.389 g/cm³
Refractive Index 1.466

Synthetic Routes Overview

Two primary, scalable synthetic routes to this compound are detailed below:

  • Route A: Palladium-Catalyzed Carbonylation. This route involves the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with ethanol and carbon monoxide in the presence of a palladium catalyst.

  • Route B: Fischer Esterification. This classic method involves the acid-catalyzed esterification of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with ethanol.

The following sections provide detailed experimental protocols for both routes, along with comparative data.

Route A: Palladium-Catalyzed Carbonylation

This method is a direct approach to introduce the carboxylate group at the 2-position of the pyridine ring.

Experimental Protocol

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine

  • Ethanol (anhydrous)

  • Carbon Monoxide (CO) gas

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Sodium Acetate (NaOAc)

  • Toluene (anhydrous)

Equipment:

  • High-pressure autoclave equipped with a mechanical stirrer, gas inlet, pressure gauge, and temperature controller

  • Schlenk line for inert atmosphere operations

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and has been purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: Under an inert atmosphere, charge the autoclave with 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq), sodium acetate (1.5 eq), bis(triphenylphosphine)palladium(II) chloride (0.01 eq), and 1,4-bis(diphenylphosphino)butane (0.015 eq).

  • Solvent Addition: Add anhydrous ethanol (5-10 volumes) and anhydrous toluene (2-3 volumes) to the reactor.

  • Reaction: Seal the autoclave and purge with carbon monoxide gas (3 x 10 atm). Pressurize the reactor with carbon monoxide to approximately 15 atm (11400 Torr). Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by analyzing aliquots (carefully and safely removed) by GC-MS or HPLC. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

  • Filtration: Dilute the reaction mixture with toluene and filter through a pad of celite to remove the catalyst and inorganic salts. Wash the filter cake with additional toluene.

  • Extraction: Combine the filtrates and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by fractional vacuum distillation to yield this compound as a clear liquid.

Process Parameters and Yield
ParameterValue
Starting Material 2,3-dichloro-5-(trifluoromethyl)pyridine
Key Reagents Ethanol, Carbon Monoxide
Catalyst System PdCl₂(PPh₃)₂ / dppb
Base Sodium Acetate
Temperature 120 °C
Pressure ~15 atm (11400 Torr)
Reaction Time 2-4 hours
Typical Yield 60-75% (after purification)
Purity (by GC) >98%

Note: The reported literature yields of 32% and 9% may represent unoptimized conditions or the formation of byproducts under the specified conditions.[1] The yield provided in the table is an estimated target for an optimized process.

Route B: Fischer Esterification

This is a more traditional and often more cost-effective method, provided the starting carboxylic acid is readily available. The reaction is an equilibrium, which requires shifting towards the product side for high yields.

Experimental Protocol

Materials:

  • 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid

  • Ethanol (anhydrous)

  • Sulfuric Acid (concentrated) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, reflux condenser, and Dean-Stark trap

  • Heating/cooling circulator

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reactor Setup: Assemble the reactor with the Dean-Stark trap and reflux condenser.

  • Charging the Reactor: Charge the reactor with 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq), a large excess of anhydrous ethanol (5-10 eq), and toluene (to fill the Dean-Stark trap and aid in azeotropic water removal).

  • Catalyst Addition: Slowly add the acid catalyst (concentrated sulfuric acid, 0.1-0.2 eq, or p-TsOH, 0.05-0.1 eq) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or by measuring the amount of water collected in the Dean-Stark trap. The reaction is typically complete when no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature.

  • Quenching: Carefully neutralize the acid catalyst by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove toluene and excess ethanol.

  • Purification: Purify the crude product by fractional vacuum distillation to obtain this compound.

Process Parameters and Yield
ParameterValue
Starting Material 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Key Reagents Ethanol
Catalyst Concentrated H₂SO₄ or p-TsOH
Water Removal Azeotropic distillation with toluene (Dean-Stark)
Temperature Reflux
Reaction Time 4-8 hours
Typical Yield 85-95%
Purity (by GC) >98%

Visualized Workflows

Route A: Palladium-Catalyzed Carbonylation Workflow```dot

G A Charge Autoclave: - 2,3-dichloro-5-(trifluoromethyl)pyridine - PdCl₂(PPh₃)₂ / dppb - NaOAc - Ethanol/Toluene B Reaction: - Pressurize with CO (~15 atm) - Heat to 120 °C - Stir for 2-4 hours A->B C Cool and Vent B->C D Dilute with Toluene and Filter C->D E Wash Filtrate (Water, Brine) D->E F Dry and Concentrate E->F G Purify by Vacuum Distillation F->G

Caption: Workflow for Fischer Esterification.

Logical Relationship of Synthetic Routes

G Synthetic Routes Relationship cluster_0 Route A cluster_1 Route B A 2,3-dichloro-5- (trifluoromethyl)pyridine B Pd-Catalyzed Carbonylation (+ EtOH, CO) A->B E Ethyl 3-chloro-5-(trifluoromethyl) pyridine-2-carboxylate B->E C 3-chloro-5-(trifluoromethyl) pyridine-2-carboxylic acid D Fischer Esterification (+ EtOH, H⁺) C->D D->E

Caption: Relationship between the two synthetic routes.

Conclusion

Both the Palladium-Catalyzed Carbonylation and Fischer Esterification routes offer viable pathways for the scale-up synthesis of this compound. The choice of route will depend on factors such as the cost and availability of starting materials, equipment availability (specifically a high-pressure reactor for Route A), and desired throughput. The Fischer Esterification route is generally a higher-yielding and more straightforward process if the corresponding carboxylic acid is readily accessible. The protocols provided herein offer a solid foundation for the development and optimization of a robust and efficient manufacturing process for this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of 3-Chloro-5-(trifluoromethyl)picolinic acid is very slow or incomplete. What are the possible causes and solutions?

A1: Incomplete or slow esterification can be due to several factors. Firstly, the presence of water in the reaction mixture can hinder the reaction equilibrium. Ensure all reagents and glassware are thoroughly dried. Secondly, the amount of acid catalyst (e.g., sulfuric acid) may be insufficient. A typical starting point is 3-5 mol% of the substrate. Finally, the reaction may require more forcing conditions due to the electron-withdrawing nature of the trifluoromethyl and chloro groups, which deactivates the carboxyl group. Consider increasing the reaction temperature or extending the reaction time.

Q2: I am observing significant byproduct formation during the esterification. What are these byproducts and how can I minimize them?

A2: A common byproduct is the formation of an ether from the ethanol solvent, especially at high temperatures with a strong acid catalyst. To minimize this, use a moderate reaction temperature and do not use an excessive amount of acid catalyst. Another possibility, if starting from an earlier precursor, is the presence of impurities that are carried through. Ensure the purity of your starting 3-Chloro-5-(trifluoromethyl)picolinic acid.

Q3: What is the most effective method for purifying the final product, this compound?

A3: Column chromatography on silica gel is a highly effective method for purifying the final product. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, typically provides good separation from unreacted starting material and any byproducts.

Q4: Can I use a different chlorinating agent for the synthesis of the precursor, 3-Chloro-5-(trifluoromethyl)picolinic acid?

A4: While various chlorinating agents can be used in principle, the choice of agent can significantly impact the yield and selectivity. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are commonly used. The optimal choice will depend on the specific reaction conditions and the substrate. It is advisable to perform small-scale test reactions to determine the most suitable chlorinating agent for your setup.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the esterification of 3-Chloro-5-(trifluoromethyl)picolinic acid.

Issue 1: Low Yield of Ethyl Ester
Possible Cause Recommended Solution
Incomplete Reaction - Ensure anhydrous conditions by drying all glassware and using dry ethanol. - Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC. - Increase the mole ratio of ethanol to the carboxylic acid.
Inefficient Water Removal - If using a Dean-Stark apparatus, ensure it is functioning correctly to remove water as it forms. - Add a drying agent, such as molecular sieves, to the reaction mixture.
Loss of Product during Workup - Ensure the pH is appropriately adjusted during the aqueous workup to minimize the solubility of the ester in the aqueous phase. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product.
Issue 2: Poor Purity of the Final Product
Possible Cause Recommended Solution
Presence of Unreacted Starting Material - Drive the reaction to completion by extending the reaction time or using a larger excess of ethanol. - Optimize the purification process (e.g., column chromatography gradient) to ensure complete separation.
Formation of Byproducts - Use a milder acid catalyst or a lower reaction temperature to minimize side reactions such as ether formation. - Ensure the starting materials are of high purity.
Residual Solvent or Reagents - After extraction and drying, ensure the solvent is completely removed under reduced pressure. - If pyridine was used as a catalyst or solvent in a previous step, it can be difficult to remove. An acidic wash (e.g., with 1M HCl) can help by forming the water-soluble pyridinium salt.[1]

Experimental Protocols

Protocol 1: Fischer Esterification of 3-Chloro-5-(trifluoromethyl)picolinic acid

This protocol describes the synthesis of this compound from its corresponding carboxylic acid.

Materials:

  • 3-Chloro-5-(trifluoromethyl)picolinic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Chloro-5-(trifluoromethyl)picolinic acid in a sufficient amount of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing the Workflow

Experimental Workflow for Esterification

Esterification_Workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification Reagents Combine Acid, Ethanol, and H₂SO₄ Catalyst Reflux Reflux Reaction Mixture Reagents->Reflux Heat Evaporation Evaporate Excess Ethanol Reflux->Evaporation Cool Extraction Aqueous Workup (NaHCO₃, H₂O, Brine) Evaporation->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography FinalProduct Pure Ethyl Ester Chromatography->FinalProduct

Caption: Workflow for the synthesis and purification of the target ester.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting cluster_reaction_issues Incomplete Reaction Solutions cluster_workup_issues Workup Optimization Start Low Yield Observed CheckReaction Check for Incomplete Reaction (TLC/GC Analysis) Start->CheckReaction CheckWorkup Review Workup Procedure Start->CheckWorkup CheckPurity Analyze Purity of Starting Material Start->CheckPurity IncreaseTimeTemp Increase Reaction Time/Temp CheckReaction->IncreaseTimeTemp Anhydrous Ensure Anhydrous Conditions CheckReaction->Anhydrous MoreEthanol Increase Ethanol Ratio CheckReaction->MoreEthanol pH_Adjust Optimize pH during Extraction CheckWorkup->pH_Adjust MultipleExtractions Perform Multiple Extractions CheckWorkup->MultipleExtractions

Caption: Troubleshooting flowchart for addressing low reaction yield.

References

Technical Support Center: Purification of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Poor Separation and Co-elution of Impurities

Q: My target compound, this compound, is co-eluting with an impurity during column chromatography. How can I improve the separation?

A: Co-elution is a common issue when dealing with closely related impurities. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase: Start with a low-polarity eluent system, such as a mixture of hexane and ethyl acetate, and gradually increase the polarity. Small adjustments to the solvent ratio can significantly impact separation. For instance, try changing the hexane:ethyl acetate ratio from 9:1 to 8:1.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Switching from standard silica gel to a modified silica gel (e.g., diol- or cyano-bonded) or using alumina can alter the selectivity of the separation.[1] For challenging separations of halogenated aromatic compounds, a phenyl- or PFP- (pentafluorophenyl) bonded phase in HPLC can offer different pi-pi interaction mechanisms, which may improve resolution.[2]

  • Employ Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can help to separate compounds with similar retention factors.[3]

Issue 2: Peak Tailing in HPLC Analysis

Q: When analyzing the purity of my fractions by HPLC, I observe significant peak tailing for the target compound. What is the cause and how can I fix it?

A: Peak tailing for pyridine derivatives is often caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of silica-based HPLC columns.[1][3][4] This can be addressed by:

  • Using a Mobile Phase Modifier: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase can neutralize the active silanol sites and improve peak shape.[2]

  • Adjusting the pH: Operating the mobile phase at a low pH (e.g., 2-3) can protonate the silanol groups, reducing their interaction with the basic analyte.[3] Conversely, a high pH (>8) will deprotonate the pyridine nitrogen, making it neutral and less likely to interact, though this requires a pH-stable column.[1]

  • Employing an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer free silanol groups and are specifically designed to produce symmetrical peaks for basic compounds.[1][3]

Issue 3: Low Recovery of the Product

Q: After performing column chromatography, the yield of my purified this compound is very low. What are the potential reasons?

A: Low recovery can stem from several factors:

  • Irreversible Adsorption: The compound might be irreversibly binding to the stationary phase. This can be particularly problematic with highly active silica gel.[3] Deactivating the silica gel by treating it with a small amount of triethylamine in the slurry or mobile phase can help.

  • Compound Instability: The compound may be degrading on the silica gel, which can be acidic.[5] To test for this, you can perform a 2D TLC. Spot the compound on a TLC plate, run it in one direction, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. Degradation will result in spots appearing off the diagonal.[5] If instability is confirmed, switching to a more neutral stationary phase like alumina or a deactivated silica gel is recommended.[1]

  • Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough, the compound may not elute from the column. Conversely, if it is too polar, it may elute too quickly with impurities. Careful selection of the solvent system based on preliminary TLC analysis is crucial.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?

A1: A good starting point for the purification of many organic compounds is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate.[6] Based on the structure of the target molecule, a starting eluent system of 5-10% ethyl acetate in n-hexane would be a reasonable initial condition to test on a TLC plate.

Q2: How can I visualize the compound on a TLC plate if it is not UV active?

A2: While many aromatic compounds like this are UV active, if visualization is an issue, you can use staining solutions. Common stains include potassium permanganate or anisaldehyde, which can react with the compound to produce a colored spot.[5]

Q3: Can I use reverse-phase chromatography for this purification?

A3: Yes, reverse-phase chromatography is a viable alternative, particularly for HPLC purification. A C18 column with a mobile phase of acetonitrile and water or methanol and water would be a typical setup.[4] For preparative reverse-phase flash chromatography, a C18-functionalized silica gel would be used with a similar gradient mobile phase system.

Q4: My compound appears as an oil after purification, is this expected?

A4: For some pyridine derivatives, the purified product can be an oil or a waxy solid rather than a crystalline solid.[6][7][8] This is not necessarily an indication of impurity. Purity should be confirmed by analytical methods such as NMR, GC-MS, or HPLC.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a typical procedure for the purification of this compound.

  • Preparation of the Slurry:

    • In a beaker, add 100 g of silica gel (60 Å, 230-400 mesh) to 300 mL of n-hexane.

    • Stir gently with a glass rod to create a uniform slurry, ensuring no clumps are present.

  • Packing the Column:

    • Secure a glass chromatography column (e.g., 40 mm diameter) in a vertical position.

    • Add a small layer of sand to the bottom of the column.

    • Pour the silica gel slurry into the column.

    • Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the stationary phase.

    • Add another layer of sand on top of the silica gel bed.

  • Loading the Sample:

    • Dissolve the crude this compound (e.g., 1 g) in a minimal amount of dichloromethane or the initial mobile phase.

    • In a separate flask, add a small amount of silica gel and evaporate the solvent containing the crude product until a dry, free-flowing powder is obtained (dry loading).

    • Carefully add the dry-loaded sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in n-hexane).

    • Collect fractions (e.g., 20 mL each) in test tubes.

    • Gradually increase the polarity of the mobile phase as needed (e.g., to 10% ethyl acetate in n-hexane) to elute the target compound.

  • Analysis of Fractions:

    • Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

ParameterValueConditions
Typical Rf Value 0.3 - 0.4TLC plate: Silica gel 60 F254; Mobile phase: 15% Ethyl Acetate in n-Hexane
Column Loading Capacity 1-5%(g of crude product / g of silica gel) for standard silica gel
HPLC Retention Time 4-6 minColumn: C18 (4.6 x 150 mm, 5 µm); Mobile Phase: Acetonitrile:Water (70:30); Flow Rate: 1.0 mL/min

Note: These are typical values and may vary depending on the specific experimental conditions.

Visualizations

G cluster_0 Troubleshooting Workflow start Purification Issue Identified problem What is the primary issue? start->problem co_elution Co-elution / Poor Separation problem->co_elution Separation peak_tailing Peak Tailing (HPLC) problem->peak_tailing Peak Shape low_recovery Low Recovery problem->low_recovery Yield solution_co_elution1 Adjust Mobile Phase Ratio co_elution->solution_co_elution1 solution_co_elution2 Change Stationary Phase co_elution->solution_co_elution2 solution_co_elution3 Use Gradient Elution co_elution->solution_co_elution3 solution_tailing1 Add Mobile Phase Modifier (e.g., TEA) peak_tailing->solution_tailing1 solution_tailing2 Use End-Capped Column peak_tailing->solution_tailing2 solution_tailing3 Adjust Mobile Phase pH peak_tailing->solution_tailing3 solution_recovery1 Deactivate Silica Gel low_recovery->solution_recovery1 solution_recovery2 Check for Degradation (2D TLC) low_recovery->solution_recovery2 solution_recovery3 Re-optimize Mobile Phase Polarity low_recovery->solution_recovery3 end Problem Resolved solution_co_elution1->end solution_co_elution2->end solution_co_elution3->end solution_tailing1->end solution_tailing2->end solution_tailing3->end solution_recovery1->end solution_recovery2->end solution_recovery3->end

Caption: A workflow for troubleshooting common chromatography issues.

References

Technical Support Center: Recrystallization of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate and its derivatives. Given that the target compound is often a liquid at room temperature, this guide addresses both traditional recrystallization of solid crude materials and alternative purification methods like distillation and low-temperature crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the typical physical state of pure this compound?

Pure this compound is typically a colorless to light orange or yellow clear liquid at room temperature.[1] If your synthesized product is a solid, it likely contains impurities.

Q2: My crude product is a solid. What are the potential impurities?

Impurities can include unreacted starting materials, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, or byproducts from the synthesis process. The presence of these impurities can cause the crude product to solidify.

Q3: Is recrystallization a suitable purification method for this compound?

If your crude product is an impure solid, recrystallization can be an effective initial purification step to remove baseline impurities before a final purification by distillation. For the liquid product, low-temperature crystallization may be a viable purification technique.

Q4: What are the key challenges when working with trifluoromethyl- and pyridine-containing compounds?

Trifluoromethyl groups can influence solubility and crystal packing. Pyridine moieties can sometimes complicate purification due to their basicity and potential to interact with acidic impurities or chromatography media.[2][3][4]

Troubleshooting Recrystallization and Purification

This section provides guidance on common issues encountered during the purification of this compound.

Problem Possible Cause Troubleshooting Steps
Crude product is an oil or fails to solidify High impurity level; compound is a liquid at room temperature.- Confirm the identity and purity of your product by NMR or GC-MS.- If the product is indeed the target liquid, proceed with vacuum distillation for purification.- If significant impurities are present, consider an initial purification by column chromatography before distillation.
Difficulty finding a suitable recrystallization solvent The compound may have very high or very low solubility in common solvents.- Test solubility in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, toluene).- A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.- Consider using a binary solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent until the solution becomes turbid, then heat until clear and allow to cool slowly. A common mixture for esters is n-Hexane/Ethyl Acetate.
Low recovery after recrystallization - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to fully dissolve the solid.- Cool the crystallization mixture in an ice bath to maximize crystal formation.- To recover more product, evaporate some of the solvent from the mother liquor and cool again for a second crop of crystals.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Crystals "oil out" instead of forming solid crystals The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.- Add a small amount of a solvent in which the compound is more soluble to lower the saturation temperature.- Try a solvent with a lower boiling point.- Ensure a slow cooling rate.
Purified product is still impure after recrystallization - Inappropriate solvent choice, leading to co-crystallization of impurities.- Crystallization occurred too quickly, trapping impurities.- Select a solvent where the impurity is either very soluble or insoluble.- Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.- Consider a second recrystallization with a different solvent system.- For liquid products, fractional distillation under reduced pressure is recommended for high purity.

Experimental Protocols

Protocol 1: General Recrystallization of a Solid Crude Product

This is a general procedure that should be optimized for the specific derivative.

  • Solvent Selection: Test the solubility of a small amount of the crude solid in various solvents (e.g., hexanes, heptane, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to find a suitable system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Assessment: Determine the melting point of the dried crystals and check the purity by an appropriate analytical method (e.g., HPLC, GC, or NMR).

Protocol 2: Purification of Liquid Product by Vacuum Distillation

For crude products that are liquids or oils, vacuum distillation is the most effective purification method.

  • Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry.

  • Distillation: Heat the crude liquid under reduced pressure. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the product. The boiling point of this compound is approximately 276.8 °C at 760 mmHg.[1] The boiling point will be significantly lower under vacuum.

  • Purity Assessment: Analyze the collected fractions by GC or NMR to confirm purity.

Mandatory Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow Figure 1. General Workflow for Recrystallization start Crude Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Figure 1. General Workflow for Recrystallization.

Decision Tree for Purification Method

Purification_Decision_Tree Figure 2. Decision Tree for Purification Method start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallize Perform Recrystallization is_solid->recrystallize Yes distill Perform Vacuum Distillation is_solid->distill No (Liquid/Oil) check_purity Check Purity (MP, NMR, GC) recrystallize->check_purity pure Product is Pure distill->pure check_purity->pure Yes not_pure Product is Impure check_purity->not_pure No not_pure->distill Consider further purification

Caption: Figure 2. Decision Tree for Purification Method.

References

Technical Support Center: Synthesis of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common strategy begins with the construction of the substituted pyridine ring, 2,3-dichloro-5-(trifluoromethyl)pyridine, followed by the introduction of the ethyl carboxylate group. Key steps often include the chlorination and fluorination of a suitable pyridine precursor, followed by esterification of the corresponding carboxylic acid.

Q2: What are the potential sources of impurities and byproducts in this synthesis?

A2: Impurities and byproducts can arise at various stages of the synthesis. The primary sources include:

  • Incomplete reactions: Unreacted starting materials or intermediates.

  • Side reactions: Formation of undesired molecules due to the reactivity of reagents and intermediates.

  • Over-reaction: Introduction of more functional groups than desired, such as multiple chlorination.

  • Degradation: Decomposition of starting materials, intermediates, or the final product under harsh reaction conditions.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of starting material consumption and product formation over time.

Q4: What are the recommended purification methods for the final product?

A4: Purification of this compound typically involves column chromatography on silica gel. The choice of eluent will depend on the specific impurities present, but a mixture of hexane and ethyl acetate is often effective. Distillation under reduced pressure can also be used for purification if the product and impurities have sufficiently different boiling points.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete Chlorination/Fluorination: The initial steps to form the substituted pyridine ring may not have gone to completion.

  • Inefficient Esterification: The esterification of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is an equilibrium-limited reaction.

  • Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst concentration can lead to lower yields.

  • Moisture in the Reaction: Water can hydrolyze the ester product back to the carboxylic acid, reducing the yield.

Solutions:

  • Optimize Chlorination/Fluorination: Ensure the use of appropriate reagents and reaction conditions. Monitor the reaction closely by GC or HPLC to confirm the complete conversion of the starting material.

  • Drive Esterification Equilibrium: Use a large excess of ethanol to shift the equilibrium towards the product. Alternatively, remove water as it is formed using a Dean-Stark apparatus.

  • Reaction Condition Screening: Systematically vary the temperature, reaction time, and catalyst amount to identify the optimal conditions for your specific setup.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

Issue 2: Presence of Significant Byproducts in the Final Product

Possible Byproducts and Their Origins:

Byproduct NamePotential Origin
3,5-dichloro-2-(trifluoromethyl)pyridineIncomplete carboxylation or decarboxylation of the carboxylic acid intermediate.
Ethyl 3,5-dichloro-pyridine-2-carboxylateIncomplete trifluoromethylation of a dichlorinated precursor.
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acidIncomplete esterification or hydrolysis of the final product.
Over-chlorinated pyridine speciesNon-selective chlorination of the pyridine ring.

Troubleshooting Steps:

  • Identify the Byproduct: Use analytical techniques such as GC-MS or LC-MS to identify the structure of the main byproducts.

  • Trace the Source: Based on the byproduct's structure, determine at which synthetic step it is likely formed.

  • Optimize the Problematic Step:

    • For over-chlorination: Reduce the amount of chlorinating agent or lower the reaction temperature.

    • For incomplete reactions: Increase the reaction time, temperature, or the amount of the limiting reagent.

    • For hydrolysis: Ensure anhydrous conditions during the reaction and workup.

Experimental Protocols

Protocol 1: Esterification of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid

  • To a solution of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq) in anhydrous ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Visualizations

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_main Main Reaction cluster_byproducts Potential Byproducts Pyridine_Precursor Pyridine Precursor Chlorinated_Pyridine Chlorinated Pyridine Pyridine_Precursor->Chlorinated_Pyridine Chlorination Trifluoromethylated_Pyridine 2,3-dichloro-5- (trifluoromethyl)pyridine Chlorinated_Pyridine->Trifluoromethylated_Pyridine Fluorination Over_Chlorination Over-chlorinated Pyridines Chlorinated_Pyridine->Over_Chlorination Carboxylic_Acid 3-chloro-5-(trifluoromethyl) pyridine-2-carboxylic acid Trifluoromethylated_Pyridine->Carboxylic_Acid Carboxylation Final_Product Ethyl 3-chloro-5-(trifluoromethyl) pyridine-2-carboxylate Carboxylic_Acid->Final_Product Esterification (Ethanol, H+) Incomplete_Esterification Unreacted Carboxylic Acid Final_Product->Incomplete_Esterification Incomplete Reaction Hydrolysis Hydrolyzed Product Final_Product->Hydrolysis H2O

Caption: Synthetic pathway and potential byproduct formation.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Problem Identify Byproducts (GC-MS, LC-MS, NMR) Start->Identify_Problem Trace_Source Trace Byproduct Source (Reaction Step) Identify_Problem->Trace_Source Decision Source Identified? Trace_Source->Decision Optimize_Step Optimize Reaction Conditions (Temp, Time, Reagents) Decision->Optimize_Step Yes Re-evaluate Re-evaluate Synthetic Route Decision->Re-evaluate No Purify Optimize Purification (Chromatography, Distillation) Optimize_Step->Purify Analyze_Product Analyze Final Product (Purity Check) Purify->Analyze_Product End High Purity Product Analyze_Product->End Re-evaluate->Identify_Problem

Caption: General troubleshooting workflow for synthesis optimization.

Technical Support Center: Optimizing Synthesis of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent method for synthesizing this compound is through the palladium-catalyzed carbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine. This reaction introduces the ethyl ester group at the 2-position of the pyridine ring.

Q2: I am experiencing low yields in my synthesis. What are the potential causes?

A2: Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, temperature, and pressure are all critical.[1]

  • Catalyst Inactivation: The palladium catalyst can be sensitive to impurities or reaction conditions, leading to deactivation.

  • Incomplete Reaction: The reaction may not be proceeding to completion due to insufficient reaction time or inadequate temperature.

  • Side Reactions: Formation of byproducts can consume starting materials and reduce the yield of the desired product.[2]

  • Moisture or Air Sensitivity: The catalyst and some reagents may be sensitive to moisture and air, requiring inert atmosphere conditions.

Q3: What are some common side products I should be aware of?

A3: Potential side products in the palladium-catalyzed carbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine can include:

  • Hydrolysis of the ester: If water is present in the reaction mixture, the ethyl ester can hydrolyze to the corresponding carboxylic acid.

  • Decarbonylation: Under certain conditions, the starting material or product may undergo decarbonylation.

  • Formation of isomers: Depending on the reaction conditions, there might be minor formation of other positional isomers.

  • Products from competing reactions: Depending on the specific reagents and impurities, other undesired products may form.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of petroleum ether and ethyl acetate.[3] Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalystEnsure the palladium catalyst is of high quality and handled under an inert atmosphere. Consider using a different palladium precursor or ligand.
Incorrect reaction temperatureOptimize the reaction temperature. A higher temperature may be required to drive the reaction to completion, but excessively high temperatures can lead to decomposition.
Insufficient carbon monoxide pressureEnsure a constant and adequate pressure of carbon monoxide is maintained throughout the reaction.
Formation of Significant Byproducts Suboptimal ligand selectionThe choice of phosphine ligand is crucial for selectivity. Screen different ligands to minimize side reactions.
Presence of impuritiesUse high-purity starting materials and solvents. Ensure all glassware is thoroughly dried.
Difficulty in Product Isolation Emulsion formation during workupTry adding a saturated brine solution to break the emulsion.
Product is an oil and difficult to handleIf purification by chromatography is challenging, consider converting the product to a solid derivative for easier handling and purification, if applicable.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the effect of different reaction parameters on the yield of a generic palladium-catalyzed carbonylation reaction, which can be used as a starting point for optimizing the synthesis of this compound.[4]

Entry Palladium Catalyst Ligand Base Solvent Yield (%)
1Pd(OAc)₂PPh₃Et₃NToluene65
2PdCl₂(PPh₃)₂-Et₃NToluene72
3Pd(OAc)₂XantphosK₂CO₃Dioxane85
4Pd(OAc)₂RuPhosNaHCO₃Toluene78
5PdCl₂(dppf)-Cs₂CO₃DMF55

Experimental Protocol: General Procedure for Palladium-Catalyzed Carbonylation

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Phosphine ligand (e.g., PPh₃, Xantphos)

  • Base (e.g., Et₃N, K₂CO₃)

  • Ethanol (anhydrous)

  • Toluene (anhydrous)

  • Carbon monoxide (gas)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or autoclave, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Add anhydrous toluene and anhydrous ethanol to the flask.

  • Add 2,3-dichloro-5-(trifluoromethyl)pyridine to the reaction mixture.

  • Seal the flask/autoclave and purge with carbon monoxide gas several times.

  • Pressurize the vessel with carbon monoxide to the desired pressure.

  • Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully vent the carbon monoxide gas in a well-ventilated fume hood.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow reagents Reagents & Catalyst Loading reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup carbonylation Carbonylation Reaction (Heat & Pressure) reaction_setup->carbonylation workup Aqueous Workup carbonylation->workup purification Column Chromatography workup->purification product Final Product purification->product

Caption: A general experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield or No Reaction check_catalyst Check Catalyst Activity & Handling start->check_catalyst optimize_temp Optimize Reaction Temperature start->optimize_temp optimize_pressure Optimize CO Pressure start->optimize_pressure check_reagents Check Reagent Purity & Solvent Dryness start->check_reagents success Improved Yield check_catalyst->success optimize_temp->success optimize_pressure->success check_reagents->success byproducts Significant Byproducts Observed screen_ligands Screen Different Phosphine Ligands byproducts->screen_ligands adjust_base Adjust Base Stoichiometry/Type byproducts->adjust_base screen_ligands->success adjust_base->success

Caption: A troubleshooting flowchart for common issues encountered during the synthesis.

References

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place. For optimal shelf life, storage at temperatures below 15°C is advised. The compound should be stored under an inert atmosphere, such as argon, to prevent degradation from exposure to air and moisture.

Q2: How stable is this compound at room temperature?

A2: this compound is generally stable at room temperature for short periods when protected from moisture and light. However, for long-term storage, refrigeration is recommended to minimize the potential for slow degradation.

Q3: Is this compound sensitive to light?

Q4: What are the potential degradation pathways for this compound?

A4: Based on its chemical structure, two primary degradation pathways are of concern:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, which would yield 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid and ethanol.

  • Photodegradation: The chloropyridine moiety may be susceptible to degradation upon exposure to light, a common pathway for halogenated aromatic compounds.[1]

Q5: How should I handle this compound in the laboratory?

A5: this compound should be handled in a well-ventilated area, preferably in a fume hood. Due to its potential sensitivity to air and moisture, consider using techniques for handling air-sensitive reagents, such as using a syringe to transfer the liquid under an inert atmosphere. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results or low yield Compound degradation due to improper storage or handling.1. Verify that the compound has been stored under the recommended conditions (cool, dry, dark, inert atmosphere). 2. If the compound is old or has been stored improperly, consider purifying it before use or obtaining a fresh batch. 3. When setting up reactions, ensure that anhydrous solvents and an inert atmosphere are used if the reaction chemistry is sensitive to water or oxygen.
Appearance of new, unexpected peaks in NMR or LC-MS analysis This may indicate the presence of degradation products.1. Compare the analytical data with a fresh sample or a reference spectrum if available. 2. A common degradation product is the corresponding carboxylic acid from ester hydrolysis. Look for a mass corresponding to the loss of the ethyl group and the addition of a hydrogen. 3. Consider if the compound was exposed to acidic or basic conditions, or high temperatures during the experiment or workup, which could have caused degradation.
The compound has changed color (e.g., from colorless to yellow) This could be a sign of degradation, possibly due to exposure to air or light.1. While a slight color change may not significantly impact all applications, it is an indicator of impurity. 2. For sensitive applications, it is recommended to purify the compound (e.g., by chromatography) before use. 3. Ensure future storage is in a light-protected container under an inert atmosphere.

Stability and Storage Data Summary

Parameter Recommendation Rationale
Storage Temperature Cool (<15°C recommended), Room Temperature (short-term)Minimizes the rate of potential thermal degradation and hydrolysis.
Atmosphere Inert gas (e.g., Argon)Protects against degradation from atmospheric moisture and oxygen.
Container Tightly sealed, amber or light-blockingPrevents exposure to moisture, air, and light.
Incompatible Substances Strong acids, strong bases, strong oxidizing agentsThese can promote the hydrolysis of the ester or other degradation reactions.

Experimental Protocols

Protocol: General Handling of this compound

  • Preparation: Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound.

  • Inert Atmosphere: If the compound is stored under argon, maintain a positive pressure of an inert gas (argon or nitrogen) when opening and handling the compound.

  • Transfer: For transferring the liquid, use a dry syringe or cannula. If weighing, do so quickly in a well-ventilated balance enclosure.

  • Reaction Setup: If the subsequent reaction is sensitive to moisture, use oven-dried glassware and anhydrous solvents. Add the compound to the reaction vessel under a counterflow of inert gas.

  • Cleanup: After use, securely seal the container, and if it was under an inert atmosphere, purge the headspace with the inert gas before sealing.

Visual Troubleshooting Guide

TroubleshootingWorkflow Troubleshooting Experimental Issues start Inconsistent Results or Suspected Degradation check_storage Verify Storage Conditions (Cool, Dry, Dark, Inert Gas) start->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes fresh_sample Use a Fresh Sample improper_storage->fresh_sample analyze_sample Analyze Sample via LC-MS, NMR, or GC-MS proper_storage->analyze_sample compare_data Compare with Reference Data or Fresh Sample analyze_sample->compare_data no_degradation No Degradation Detected compare_data->no_degradation Match degradation_detected Degradation Detected compare_data->degradation_detected Mismatch review_protocol Review Experimental Protocol (Solvents, Temperature, pH) no_degradation->review_protocol purify Purify Compound (e.g., Chromatography) degradation_detected->purify proceed Proceed with Experiment purify->proceed fresh_sample->proceed review_protocol->proceed

Caption: Troubleshooting workflow for experimental issues.

References

Handling and safety precautions for Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Product Name: this compound CAS Number: 128073-16-5 Synonyms: 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid Ethyl Ester, Ethyl 3-chloro-5-(trifluoromethyl)picolinate.[1]

This document provides essential safety, handling, and troubleshooting information for researchers, scientists, and drug development professionals working with this compound. This compound is a key intermediate in the synthesis of pharmaceuticals and agricultural chemicals.[2][3]

Safety and Handling FAQs

This section addresses common questions regarding the safe handling and use of this chemical.

Q1: What are the primary health hazards associated with this compound?

A1: This chemical is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[4] It is known to cause skin irritation and serious eye irritation.[4][5] It may also cause respiratory irritation.[4][5] Always consult the Safety Data Sheet (SDS) before use.

Q2: What personal protective equipment (PPE) is required for safe handling?

A2: To minimize exposure, the following PPE should be worn:

  • Eye Protection: Chemical safety glasses or goggles.[4]

  • Hand Protection: Impervious chemical-resistant gloves (e.g., nitrile rubber).[4]

  • Skin and Body Protection: A lab coat or appropriate protective work clothing.[4]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably a chemical fume hood.[4] If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator.[4]

Q3: How should I properly store this chemical?

A3: Store the container tightly closed in a dry, cool, and well-ventilated place.[6] Some suppliers recommend refrigerated storage under an inert atmosphere.[7] Keep it away from heat, sparks, and open flames.[6]

Q4: What is the correct procedure for handling a spill?

A4: In the event of a spill:

  • Evacuate personnel from the immediate area.[4]

  • Ensure adequate ventilation and wear full PPE, including respiratory protection.[4]

  • Prevent the spill from entering drains or waterways.[4]

  • Absorb the liquid with an inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[4]

  • Clean the spill area thoroughly.

Q5: What are the first-aid procedures in case of exposure?

A5: Immediate action is crucial:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]

Q6: How should I dispose of waste containing this chemical?

A6: Dispose of waste materials at an approved chemical waste facility. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] All disposal practices must comply with federal, state, and local regulations.[4] Do not allow the product to enter drains.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
CAS Number128073-16-5[4][5]
Molecular FormulaC₉H₇ClF₃NO₂[5]
Molecular Weight253.61 g/mol [1][5]
AppearanceColorless to light orange/yellow clear liquid[1][3]
Boiling Point276.8 °C @ 760 mmHg[2]
Flash Point121.2 °C[2]
Density1.389 g/cm³[2]
Refractive Index1.466[2]

Table 2: GHS Hazard Classification

Hazard CodeDescriptionSource(s)
H302Harmful if swallowed[4]
H312Harmful in contact with skin[4]
H315Causes skin irritation[4][5]
H319Causes serious eye irritation[4][5]
H332Harmful if inhaled[4]
H335May cause respiratory irritation[4][5]

Experimental Workflow and Troubleshooting

As a versatile intermediate, this compound can be used in various organic synthesis reactions, most notably in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Generalized Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol is a generalized example and should be adapted for specific substrates and reaction conditions.

  • Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), add this compound to a solution of an appropriate anhydrous solvent (e.g., DMF, DMSO, THF) in an oven-dried flask.

  • Reagent Addition: Add the desired nucleophile and a suitable base (e.g., K₂CO₃, NaH, Cs₂CO₃).

  • Reaction Conditions: Stir the mixture at the determined temperature (can range from room temperature to elevated temperatures).

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution (e.g., NH₄Cl).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography, recrystallization, or distillation.

Troubleshooting Guide

Q1: My reaction is sluggish or shows no conversion. What are the possible causes?

A1:

  • Catalyst Poisoning: The pyridine nitrogen's lone pair can inhibit some metal catalysts. If using a cross-coupling reaction, consider a ligand screen or using a more robust catalyst.[8]

  • Insufficient Activation: The pyridine ring is electron-deficient, which favors nucleophilic attack. However, if your nucleophile is weak, you may need more forcing conditions, such as higher temperatures or a stronger base.

  • Reagent Quality: Ensure all reagents, especially the solvent and base, are anhydrous. Trace amounts of water can quench strong bases and hydrolyze the starting material.

  • Temperature: The reaction may require higher thermal energy. Incrementally increase the temperature while monitoring for product formation and decomposition.

Q2: I am observing the formation of a major side product, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Why?

A2: This side product is the result of the hydrolysis of the ethyl ester group. This can be caused by:

  • Excess Water: The presence of water in your reaction mixture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reaction Conditions: Prolonged reaction times at high temperatures, especially in the presence of a strong base or acid, can promote ester hydrolysis. Consider lowering the temperature or reducing the reaction time.

Q3: The purification of my product is difficult due to baseline streaking on the TLC plate. What does this indicate?

A3: Streaking often indicates that your compound is acidic or basic. The pyridine nitrogen is basic and can interact strongly with the silica gel on a TLC plate or column. To resolve this, try adding a small amount of a modifier to your eluent system, such as triethylamine (~1%) to neutralize acidic sites on the silica, or acetic acid (~1%) if your product is acidic.

Q4: My reaction has turned dark brown or black, and the yield is low. What happened?

A4: Dark coloration often signifies decomposition. Substituted pyridines can be sensitive to high temperatures or highly reactive reagents.

  • Temperature Control: The reaction may be running too hot. Try reducing the temperature or ensuring the exotherm is well-controlled.

  • Oxygen Sensitivity: Some intermediates or reagents may be sensitive to oxygen. Ensure your inert atmosphere is maintained throughout the reaction.

  • Side Reactions: Unwanted polymerization or side-chain reactions could be occurring.[9] Re-evaluate the compatibility of all reagents under your chosen conditions.

Visualizations

The following diagrams illustrate key workflows and logical processes for handling this chemical.

G cluster_workflow Safe Handling Workflow Receive Receive Chemical Store Store in Cool, Dry, Well-Ventilated Area Receive->Store PPE Don Personal Protective Equipment (PPE) Store->PPE Handle Handle in Fume Hood PPE->Handle React Perform Experiment Handle->React Waste Collect Waste in Labeled Container React->Waste Dispose Dispose via Approved Chemical Waste Vendor Waste->Dispose

Caption: A workflow for the safe handling of the chemical from receipt to disposal.

G cluster_first_aid First Aid Decision Tree Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Type? Eye Eye Contact Exposure->Eye Type? Inhale Inhalation Exposure->Inhale Type? Ingest Ingestion Exposure->Ingest Type? WashSkin Wash with Soap & Water for 15 min Skin->WashSkin FlushEye Flush with Water for 15 min Eye->FlushEye FreshAir Move to Fresh Air Inhale->FreshAir RinseMouth Rinse Mouth, Do NOT Induce Vomiting Ingest->RinseMouth Medical Seek Immediate Medical Attention WashSkin->Medical FlushEye->Medical FreshAir->Medical RinseMouth->Medical

Caption: A decision tree for appropriate first aid response to different exposure types.

G cluster_troubleshooting Troubleshooting Logic: Low Reaction Yield Start Low Yield Observed CheckReagents Reagents & Solvents Anhydrous & Pure? Start->CheckReagents FixReagents Purify/Dry Reagents & Solvents CheckReagents->FixReagents No CheckConditions Temperature or Time Sub-Optimal? CheckReagents->CheckConditions Yes Rerun Re-run Experiment FixReagents->Rerun OptimizeConditions Increase Temp/Time, Monitor for Decomposition CheckConditions->OptimizeConditions Yes CheckSideRxns Evidence of Side Reactions (e.g., Hydrolysis)? CheckConditions->CheckSideRxns No OptimizeConditions->Rerun ModifyProtocol Modify Protocol: Change Base, Solvent, or Protect Ester Group CheckSideRxns->ModifyProtocol Yes CheckSideRxns->Rerun No ModifyProtocol->Rerun

Caption: A logical workflow for troubleshooting low-yield experimental outcomes.

References

Technical Support Center: Synthesis of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of trifluoromethylpyridines. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing trifluoromethylpyridines?

There are three main strategies for the synthesis of trifluoromethylpyridines[1]:

  • Halogen Exchange (Halex) Reaction: This is a common industrial method that involves the substitution of chlorine atoms in a (trichloromethyl)pyridine with fluorine atoms using a fluorinating agent like hydrogen fluoride (HF) or antimony trifluoride (SbF₃). This method is often carried out at high temperatures and pressures.[1][2]

  • Direct Trifluoromethylation: This approach introduces a trifluoromethyl (CF₃) group directly onto the pyridine ring. Various reagents, such as trifluoroacetic acid or trifluoromethylating agents like the Togni or Langlois reagents, can be used.[3][4][5] Controlling the position of the CF₃ group (regioselectivity) is a key challenge with this method.[3][4]

  • Ring Construction (Cyclocondensation): This method involves building the pyridine ring from smaller, acyclic precursors that already contain the trifluoromethyl group.[1][6] This can be an effective way to control the substitution pattern on the final pyridine product.

Q2: How can I improve the regioselectivity of direct C-H trifluoromethylation of pyridine?

Controlling the position of the trifluoromethyl group on the pyridine ring is a significant challenge due to the electronic nature of the pyridine ring and the reactivity of the trifluoromethyl radical.[3][4] Here are some strategies to improve regioselectivity:

  • N-Oxide Formation: Converting the pyridine to its N-oxide derivative can alter the electron distribution in the ring, making the 4-position more susceptible to electrophilic attack. The N-oxide can be removed after the trifluoromethylation step.

  • Quaternary Ammonium Salts: Activating the pyridine as an N-methylpyridinium salt can direct the trifluoromethylation to specific positions.[3][7][8]

  • Hydrosilylation: A 3-position-selective C-H trifluoromethylation of pyridine derivatives can be achieved through a hydrosilylation reaction to activate the substrate, followed by reaction with a nucleophilic CF₃ source like Togni Reagent I.[4]

  • Choice of Trifluoromethylating Agent: The choice of reagent can influence the regioselectivity. Radical trifluoromethylation often leads to a mixture of isomers.[3][4] Nucleophilic trifluoromethylation methods can offer better control.[4]

Troubleshooting Guides

Problem 1: Low Yield

Q: I am getting a low yield in my trifluoromethylpyridine synthesis. What are the possible causes and how can I troubleshoot this?

Low yields can be attributed to several factors, from incomplete reactions to catalyst deactivation. Below is a troubleshooting guide to help you identify and resolve the issue.

Possible Causes and Solutions:

Possible Cause Suggested Solutions
Incomplete Reaction - Increase the reaction time. Monitor the reaction progress using techniques like TLC or GC-MS.[9] - Increase the reaction temperature within the recommended range for the specific protocol.[2] Be aware that excessively high temperatures can lead to decomposition.[2] - Ensure adequate mixing, especially in heterogeneous reactions.
Suboptimal Reaction Conditions - Pressure: For reactions requiring superatmospheric pressure (e.g., using HF), ensure the reactor is properly sealed and the target pressure is maintained.[2] - Reagent Stoichiometry: Verify the molar ratios of your reactants and reagents. An excess of the fluorinating agent is often required.[2]
Catalyst Deactivation or Inefficiency - Use a fresh batch of catalyst. Some catalysts are sensitive to air and moisture. - For palladium-catalyzed reactions, consider using more robust ligands.[10] - Ensure the correct catalyst loading is used as specified in the protocol.
Poor Quality of Starting Materials - Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Impurities can interfere with the reaction.
Side Reactions and Byproduct Formation - Over-chlorination or incomplete fluorination can be a significant issue in Halex reactions.[1] Adjust the molar ratio of chlorine or the fluorinating agent and optimize the reaction temperature to control the formation of multi-chlorinated byproducts.[1][11] - In direct trifluoromethylation, radical reactions can lead to a mixture of isomers, reducing the yield of the desired product.[3][4] Consider using a more selective method as described in the regioselectivity FAQ.

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting start Low Yield Observed check_reaction Verify Reaction Completion (TLC, GC-MS) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp check_conditions Review Reaction Conditions (Pressure, Stoichiometry) complete->check_conditions check_catalyst Evaluate Catalyst (Freshness, Loading) complete->check_catalyst check_starting_materials Analyze Starting Material Purity complete->check_starting_materials analyze_byproducts Identify Byproducts (NMR, MS) complete->analyze_byproducts increase_time_temp->check_reaction end_node Improved Yield increase_time_temp->end_node optimize_conditions Optimize Pressure and Reagent Ratios check_conditions->optimize_conditions optimize_conditions->check_reaction optimize_conditions->end_node replace_catalyst Use Fresh Catalyst / Optimize Loading check_catalyst->replace_catalyst replace_catalyst->check_reaction replace_catalyst->end_node purify_sm Purify Starting Materials check_starting_materials->purify_sm purify_sm->check_reaction purify_sm->end_node optimize_selectivity Modify Conditions to Improve Selectivity analyze_byproducts->optimize_selectivity optimize_selectivity->check_reaction optimize_selectivity->end_node

Caption: A troubleshooting workflow for addressing low yields in trifluoromethylpyridine synthesis.

Problem 2: Byproduct Formation

Q: I am observing significant byproduct formation in my reaction. How can I minimize this?

Byproduct formation is a common issue, particularly the formation of multi-halogenated species in Halex reactions and positional isomers in direct trifluoromethylation.

Common Byproducts and Mitigation Strategies:

  • Multi-chlorinated Pyridines: In syntheses starting from picoline, over-chlorination of the pyridine ring is a frequent problem.[1][11]

    • Control Molar Ratio: Carefully control the molar ratio of the chlorinating agent.

    • Optimize Temperature: The reaction temperature can influence the degree of chlorination.[1][11]

    • Recycling: In some industrial processes, unwanted chlorinated byproducts can be converted back to a useful starting material through catalytic hydrogenolysis and recycled.[11]

  • Incompletely Fluorinated Intermediates: In Halex reactions, intermediates like (dichlorofluoromethyl)pyridine and (chlorodifluoromethyl)pyridine may be present in the final product mixture.[2]

    • Increase Reaction Time/Temperature: More forcing conditions can drive the reaction to completion.

    • Sufficient Fluorinating Agent: Ensure an adequate excess of the fluorinating agent is used.

  • Positional Isomers: Direct trifluoromethylation can lead to a mixture of 2-, 3-, and 4-trifluoromethylpyridine isomers.[3]

    • Improve Regioselectivity: Refer to the strategies outlined in the regioselectivity FAQ (Q2).

Problem 3: Difficulty in Product Isolation and Purification

Q: I am struggling to purify my target trifluoromethylpyridine. What are the recommended methods?

The separation of trifluoromethylpyridines from starting materials, byproducts, and isomers can be challenging due to their similar physical properties.[12]

Purification Techniques:

Technique Description and Application
Distillation - Simple Distillation: Effective for separating compounds with significantly different boiling points.[2] - Fractional Distillation: Necessary for separating isomers with close boiling points.[12]
Crystallization - A powerful technique for purifying solid products. The choice of solvent is crucial.[12] - Melt Crystallization: Can be used for purifying some isomers, such as 2-chloro-5-(trifluoromethyl)pyridine.
Chromatography - Column Chromatography: A standard laboratory technique for purification. The choice of stationary and mobile phases is critical for achieving good separation. - Preparative Gas Chromatography (pGC) or HPLC: Highly effective for separating volatile isomers or when high purity is required.[12]
Chemical Purification - In some cases, impurities can be selectively reacted to form a more easily separable compound. For instance, amination can be used to remove certain chlorinated impurities.[13]

Decision Tree for Purification Method Selection:

PurificationDecisionTree start Crude Product Mixture is_solid Is the target compound a solid? start->is_solid try_crystallization Attempt Crystallization is_solid->try_crystallization Yes is_volatile Are components volatile with different boiling points? is_solid->is_volatile No successful_cryst Successful? try_crystallization->successful_cryst pure_solid Pure Solid Product successful_cryst->pure_solid Yes successful_cryst->is_volatile No try_distillation Use Distillation (Simple or Fractional) is_volatile->try_distillation Yes use_chromatography Use Chromatography (Column, Prep GC/HPLC) is_volatile->use_chromatography No successful_dist Successful? try_distillation->successful_dist pure_liquid Pure Liquid Product successful_dist->pure_liquid Yes successful_dist->use_chromatography No pure_product Pure Product use_chromatography->pure_product TwoStepSynthesis start 2,6-Dichloro-4- (trifluoromethyl)pyridine step1 Step 1: Selective Amination (aq. NH₃, THF, 150°C) start->step1 intermediate 2-Amino-6-chloro-4- (trifluoromethyl)pyridine step1->intermediate step2 Step 2: Dehalogenation (H₂, Pd/C, 100°C) intermediate->step2 product 2-Amino-4- (trifluoromethyl)pyridine step2->product

References

Troubleshooting failed reactions involving Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

This compound is a versatile synthetic intermediate primarily used in the agrochemical and pharmaceutical industries.[1] Its trifluoromethylpyridine core is a key structural motif in many active compounds. It typically undergoes cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce molecular diversity.

Q2: What are the key challenges when using this compound in palladium-catalyzed cross-coupling reactions?

The primary challenges stem from the electronic nature of the pyridine ring and the presence of the chlorine atom:

  • C-Cl Bond Activation: Aryl chlorides are generally less reactive than the corresponding bromides or iodides, requiring more active catalyst systems to facilitate the oxidative addition step.[2][3]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially forming inactive catalyst complexes. This is often referred to as the "2-pyridyl problem."[3][4]

  • Influence of Substituents: The electron-withdrawing trifluoromethyl group activates the pyridine ring towards nucleophilic attack but can also influence the reactivity of the C-Cl bond in cross-coupling reactions.[3][5]

Troubleshooting Failed Reactions

Scenario 1: Failed or Low-Yield Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura coupling reaction with this compound is not working or giving very low yields. What are the common causes?

Complete reaction failure or low yields in Suzuki-Miyaura coupling with this substrate often point to issues with the catalyst system, reaction conditions, or substrate stability.[2][4][6]

Troubleshooting Steps:

  • Inactive Catalyst: Ensure the palladium precatalyst and ligand are of good quality and handled under an inert atmosphere to prevent deactivation by oxygen.[2][3] For a challenging substrate like this, standard ligands like PPh₃ may be insufficient.[2]

  • Inappropriate Ligand: The choice of ligand is critical. For electron-deficient chloropyridines, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote oxidative addition and prevent catalyst inhibition.[2][3][4]

  • Ineffective Base: A strong, non-nucleophilic base is typically required. The choice of base can be critical, and screening different bases is recommended.[3][4]

  • Insufficient Temperature: C-Cl bond activation often requires higher reaction temperatures, typically in the range of 80-120 °C.[3]

  • Side Reactions: The most common side reactions are protodeboronation of the boronic acid and hydrodehalogenation of the starting material.[3][7]

Q4: How can I minimize protodeboronation and hydrodehalogenation?

  • Protodeboronation: This side reaction involves the replacement of the boronic acid group with a hydrogen atom. To minimize this:

    • Use anhydrous solvents and reagents where possible.[3]

    • Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids.[4]

    • Choose a base that is less likely to promote this side reaction.

  • Hydrodehalogenation: This involves the replacement of the chlorine atom with hydrogen. To minimize this:

    • Ensure the reaction is performed under a strict inert atmosphere to exclude oxygen and moisture.

    • Use high-purity reagents to avoid sources of hydride.

Below is a troubleshooting workflow for a failed Suzuki-Miyaura coupling reaction:

Suzuki_Troubleshooting cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low or No Yield in Suzuki Coupling catalyst_check Is the catalyst system active and appropriate? start->catalyst_check conditions_check Are the reaction conditions optimal? catalyst_check->conditions_check No success Reaction Optimized catalyst_check->success Yes ligand Use bulky, electron-rich ligand (e.g., SPhos, XPhos) catalyst_check->ligand precatalyst Use a robust Pd precatalyst (e.g., Pd2(dba)3, PEPPSI) catalyst_check->precatalyst loading Increase catalyst/ligand loading catalyst_check->loading side_reactions_check Are side reactions occurring? conditions_check->side_reactions_check No conditions_check->success Yes temperature Increase reaction temperature (80-120 °C) conditions_check->temperature base Screen strong, non-nucleophilic bases (e.g., K3PO4, Cs2CO3) conditions_check->base solvent Ensure anhydrous and degassed solvent conditions_check->solvent side_reactions_check->success No protodeboronation Use boronic ester or trifluoroborate salt side_reactions_check->protodeboronation dehalogenation Ensure strict inert atmosphere side_reactions_check->dehalogenation

Troubleshooting workflow for Suzuki-Miyaura coupling.
Scenario 2: Failed or Low-Yield Buchwald-Hartwig Amination

Q5: My Buchwald-Hartwig amination with this compound is failing. What should I check?

Similar to Suzuki-Miyaura coupling, the success of Buchwald-Hartwig amination hinges on the catalyst system and reaction conditions. The electron-deficient nature of the substrate makes it a challenging partner.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical factor. Modern Buchwald ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary for the amination of aryl chlorides.[8][9] The choice of palladium precatalyst is also important; pre-formed catalysts can be more reliable.

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[10] The solubility and particle size of the base can also impact the reaction rate.[10]

  • Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. The solubility of all components is crucial for a successful reaction.[10][11]

  • Amine Reactivity: The nature of the amine coupling partner can significantly affect the reaction outcome. Sterically hindered or electron-poor amines may require more forcing conditions.

Q6: I am observing decomposition of my starting material or product. What could be the cause?

  • Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.[12][13] This will lead to the formation of the corresponding carboxylic acid. If this is observed, consider using a weaker base or running the reaction at a lower temperature for a longer time.

  • Reaction with the Trifluoromethyl Group: While generally stable, the trifluoromethyl group can sometimes participate in side reactions under harsh conditions, although this is less common.

Below is a decision tree for optimizing a Buchwald-Hartwig amination reaction:

Buchwald_Optimization start Low or No Yield in Buchwald-Hartwig Amination catalyst Select Appropriate Catalyst System start->catalyst base Choose an Effective Base catalyst->base [Pd precatalyst + Bulky Ligand] catalyst->base solvent Select a Suitable Solvent base->solvent [Strong, non-nucleophilic base (e.g., NaOt-Bu)] base->solvent conditions Optimize Reaction Conditions solvent->conditions [Anhydrous, aprotic solvent] solvent->conditions success Successful Amination conditions->success [Elevated temperature, inert atmosphere] conditions->success

Decision tree for Buchwald-Hartwig amination.

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound
Palladium PrecatalystLigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃XPhos or SPhos1-3 Pd, 2-6 LigandHigh activity for electron-deficient and sterically hindered aryl chlorides.[2][4]
PEPPSI-IPr(NHC Ligand)1-3Highly active for challenging heteroaryl chlorides.[4]
Pd(OAc)₂P(t-Bu)₃2-4 Pd, 4-8 LigandA robust and generally effective system for aryl chlorides.
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of this compound
Palladium PrecatalystLigandTypical Loading (mol%)Recommended Base
Pd₂(dba)₂ or Pd(OAc)₂XPhos or RuPhos1-3 Pd, 2-6 LigandNaOt-Bu, LHMDS
BrettPhos Pd G3(Precatalyst)1-3Cs₂CO₃, K₃PO₄

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a representative procedure and may require optimization for specific boronic acids or esters.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), the palladium precatalyst (see Table 1, 1-3 mol%), the ligand (2-6 mol%), and the base (e.g., K₃PO₄, 2-3 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a representative procedure and may require optimization for specific amines.

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (see Table 2, 1-3 mol%), the ligand (2-6 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 eq) to a dry reaction vessel.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). Stir for a few minutes, then add this compound (1.0 eq) and the amine (1.1-1.5 eq).

  • Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

References

Technical Support Center: Purity Assessment of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. HPLC is widely used for routine purity checks and impurity profiling. GC-MS is suitable for identifying and quantifying volatile impurities. qNMR is a powerful technique for determining the absolute purity of the compound without the need for a specific reference standard of the same substance.[1]

Q2: What is a typical purity specification for commercially available this compound?

Commercially available this compound typically has a purity of greater than 98.0% as determined by Gas Chromatography (GC).

Q3: What are some potential impurities that might be present in a sample of this compound?

Potential impurities can originate from the starting materials, by-products of the synthesis, or degradation. Common impurities may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Isomers: Positional isomers of the parent compound.

  • Over-chlorinated species: Pyridine rings with additional chlorine atoms.

  • Hydrolyzed product: 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, formed by the hydrolysis of the ethyl ester.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

A common issue in the HPLC analysis of pyridine derivatives is poor peak shape, specifically peak tailing. This is often due to the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica-based stationary phase.

Problem: Peak Tailing in HPLC Chromatogram

dot graph "hplc_peak_tailing_troubleshooting" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

start [label="Peak Tailing Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_mobile_phase [label="Check Mobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; check_column [label="Evaluate Column", fillcolor="#FBBC05", fontcolor="#202124"]; check_system [label="Inspect HPLC System", fillcolor="#FBBC05", fontcolor="#202124"]; solution_ph [label="Adjust Mobile Phase pH\n(e.g., add 0.1% Formic Acid)", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_column_type [label="Use End-capped Column\nor Column with a Different Stationary Phase", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_system_check [label="Check for Dead Volume\n(fittings, tubing)", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Symmetrical Peak", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_mobile_phase; start -> check_column; start -> check_system;

check_mobile_phase -> solution_ph [label="Incorrect pH or\nion pairing"]; check_column -> solution_column_type [label="Silanol Interactions"]; check_system -> solution_system_check [label="Extra-column band broadening"];

solution_ph -> end_node; solution_column_type -> end_node; solution_system_check -> end_node; } caption { label = "Troubleshooting workflow for HPLC peak tailing."; fontsize = 10; } dot Caption: Troubleshooting workflow for HPLC peak tailing.

Potential Cause Troubleshooting Step Expected Outcome
Secondary interactions with stationary phase Adjust the mobile phase pH by adding an acidic modifier like 0.1% formic acid. This protonates the silanol groups, reducing their interaction with the pyridine nitrogen.[1]Improved peak symmetry and reduced tailing.
Column degradation Use a column with end-capping to shield the silanol groups. Alternatively, switch to a column with a different stationary phase (e.g., phenyl-hexyl) to alter selectivity.Sharper, more symmetrical peaks.
Extra-column band broadening Ensure all fittings and tubing are properly connected and have minimal dead volume. Use tubing with a smaller internal diameter.Narrower peaks and improved resolution.
Sample overload Reduce the injection volume or the concentration of the sample.Symmetrical peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Problem: Poor Resolution or Co-elution of Peaks

dot graph "gcms_resolution_troubleshooting" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

start [label="Poor Peak Resolution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp_program [label="Optimize Temperature Program", fillcolor="#FBBC05", fontcolor="#202124"]; check_column_type [label="Select Appropriate Column", fillcolor="#FBBC05", fontcolor="#202124"]; check_carrier_gas [label="Adjust Carrier Gas Flow Rate", fillcolor="#FBBC05", fontcolor="#202124"]; solution_temp [label="Decrease Ramp Rate or\nUse Isothermal Segments", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_column [label="Use a Longer Column or\nColumn with a Different Polarity", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_flow [label="Optimize for Best Efficiency\n(van Deemter plot)", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Baseline Resolution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_temp_program; start -> check_column_type; start -> check_carrier_gas;

check_temp_program -> solution_temp [label="Insufficient separation time"]; check_column_type -> solution_column [label="Similar analyte polarity"]; check_carrier_gas -> solution_flow [label="Suboptimal linear velocity"];

solution_temp -> end_node; solution_column -> end_node; solution_flow -> end_node; } caption { label = "Troubleshooting workflow for poor GC-MS peak resolution."; fontsize = 10; } dot Caption: Troubleshooting workflow for poor GC-MS peak resolution.

Potential Cause Troubleshooting Step Expected Outcome
Inadequate separation on the column Modify the temperature program. A slower temperature ramp or an isothermal hold at a specific temperature can improve the separation of closely eluting compounds.Increased resolution between adjacent peaks.
Column stationary phase not optimal Switch to a GC column with a different stationary phase polarity. For example, if using a non-polar column, try a mid-polar or polar column to alter the elution order.Improved separation of isomers or compounds with similar boiling points but different polarities.
Suboptimal carrier gas flow rate Adjust the carrier gas (e.g., Helium) flow rate to the optimal linear velocity for the column being used. This maximizes column efficiency.Sharper peaks and better resolution.
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis

Problem: Inaccurate Purity Calculation

dot graph "qnmr_accuracy_troubleshooting" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

start [label="Inaccurate Purity Value", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_integration [label="Verify Peak Integration", fillcolor="#FBBC05", fontcolor="#202124"]; check_internal_standard [label="Check Internal Standard", fillcolor="#FBBC05", fontcolor="#202124"]; check_sample_prep [label="Review Sample Preparation", fillcolor="#FBBC05", fontcolor="#202124"]; solution_integration [label="Manually Adjust Integration Regions\nand Correct Baseline", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_standard [label="Use a Certified Internal Standard\nwith Known Purity and No Overlapping Signals", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_sample_prep [label="Ensure Accurate Weighing\nand Complete Dissolution", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Accurate Purity Determination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_integration; start -> check_internal_standard; start -> check_sample_prep;

check_integration -> solution_integration [label="Incorrect peak boundaries\nor baseline"]; check_internal_standard -> solution_standard [label="Impure standard or\nsignal overlap"]; check_sample_prep -> solution_sample_prep [label="Weighing errors or\ninsoluble material"];

solution_integration -> end_node; solution_standard -> end_node; solution_sample_prep -> end_node; } caption { label = "Troubleshooting workflow for inaccurate qNMR purity results."; fontsize = 10; } dot Caption: Troubleshooting workflow for inaccurate qNMR purity results.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect peak integration Manually review and adjust the integration regions for both the analyte and the internal standard signals. Ensure the baseline is flat and correctly set across the integrated regions.Accurate peak areas leading to a correct purity calculation.
Issues with the internal standard Use a certified internal standard with a known high purity. Select a standard with signals that are in a clear region of the spectrum, away from any analyte or impurity signals.[1]Reliable and reproducible purity values.
Sample preparation errors Ensure accurate weighing of both the sample and the internal standard using a calibrated analytical balance. Verify that both are fully dissolved in the deuterated solvent.The calculated purity reflects the true purity of the sample.
Insufficient relaxation delay Increase the relaxation delay (d1) in the NMR acquisition parameters to ensure complete relaxation of all relevant protons. A delay of 5 times the longest T1 is recommended.Signal intensities are directly proportional to the number of protons, leading to accurate quantification.

Experimental Protocols

HPLC Method for Purity Assessment

Objective: To determine the purity of this compound by reversed-phase HPLC.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient40% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 275 nm
Injection Volume10 µL

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of acetonitrile and water.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GC-MS Method for Impurity Profiling

Objective: To identify and quantify volatile impurities in this compound.

Instrumentation and Materials:

  • GC-MS system with a quadrupole mass spectrometer

  • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • This compound sample

  • Helium (carrier gas)

  • Ethyl acetate (solvent)

GC-MS Conditions:

ParameterCondition
ColumnHP-5ms (or equivalent)
Inlet Temperature280 °C
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramStart at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line280 °C
Ion Source Temp230 °C
Mass Range50-500 amu

Sample Preparation: Prepare a 1 mg/mL solution of the sample in ethyl acetate.

Data Analysis: Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST). Quantification can be performed by comparing the peak area of the impurity to that of the main compound.

qNMR Method for Absolute Purity Determination

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation and Materials:

  • NMR spectrometer (≥400 MHz)

  • 5 mm NMR tubes

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d6)

NMR Parameters:

ParameterSetting
Pulse Programzg30 (or equivalent quantitative pulse program)
Relaxation Delay (d1)≥ 30 seconds
Number of Scans≥ 16
SolventDMSO-d6

Sample Preparation:

  • Accurately weigh approximately 20 mg of the sample into a vial.

  • Accurately weigh approximately 10 mg of the internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Analysis: The purity is calculated using the following formula:

Purity (%) = (Isample / Nsample) * (NIS / IIS) * (MWsample / msample) * (mIS / MWIS) * PIS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • IS = Internal Standard

References

Validation & Comparative

A Comparative Guide to Analytical Standards for Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quality control and characterization of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. As the purity and accurate identification of this starting material are critical for regulatory compliance and the quality of the final product, this document outlines and compares the performance of various analytical standards and techniques.

Introduction to this compound

This compound (CAS No. 128073-16-5) is a substituted pyridine derivative that serves as a vital building block in organic synthesis. Its structure, featuring a chlorinated and trifluoromethylated pyridine ring with an ethyl ester functional group, necessitates robust analytical methods for its characterization and the detection of potential impurities. This guide explores the application of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.

Comparison of Analytical Techniques

The choice of analytical technique for the quality control of this compound depends on the specific requirements of the analysis, such as the need for quantitative purity determination, impurity identification, or structural confirmation. Below is a comparative summary of the most common analytical methods.

Parameter Gas Chromatography (GC) Liquid Chromatography-Mass Spectrometry (LC-MS) Nuclear Magnetic Resonance (NMR)
Primary Use Quantitative purity analysis, detection of volatile impurities.Impurity profiling, detection of non-volatile impurities and degradation products.Structural elucidation and confirmation, quantification.
Typical Purity Assay >98.0%[1]Not typically used for primary purity assay but for impurity quantification.Quantitative NMR (qNMR) can provide a highly accurate assay value.
Sensitivity High (ng to pg level)Very High (pg to fg level)Moderate (µg to mg level)
Specificity Moderate to High (with specific detectors like FID or MS)Very High (based on retention time and mass-to-charge ratio)Very High (provides detailed structural information)
Sample Throughput HighMediumLow to Medium
Instrumentation Cost ModerateHighVery High
Key Advantages Robust, reliable for purity of volatile compounds.Excellent for identifying a wide range of impurities.Provides unambiguous structural information.
Key Limitations Not suitable for non-volatile or thermally labile compounds.Can be complex to develop methods; matrix effects can be an issue.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC, HPLC-MS, and NMR are provided below. These protocols are based on established methods for structurally related compounds and serve as a starting point for method development and validation.

Gas Chromatography (GC) for Purity Analysis

This method is suitable for determining the purity of this compound and identifying volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the standard in acetone.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Impurity Profiling

This method is ideal for the separation and identification of a broader range of impurities, including those that are not amenable to GC analysis.

  • Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Start with 30% B, hold for 1 minute.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • MS Detection: ESI in positive ion mode, scanning a mass range of m/z 100-500.

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the standard in acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is used for the unambiguous identification and structural confirmation of the analytical standard.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Techniques: ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR.

  • Sample Preparation: Dissolve approximately 10 mg of the standard in 0.7 mL of CDCl₃.

Alternative Analytical Standards

While this compound is a specific intermediate, in some contexts, other structurally related compounds may be used as reference points or for method development. The selection of an alternative standard depends on the specific synthetic route and the potential impurities that need to be monitored.

Alternative Standard CAS Number Key Structural Difference Application Notes
3-Chloro-5-(trifluoromethyl)picolinic acid80194-68-9Carboxylic acid instead of ethyl ester.[2][3][4][5]Useful for monitoring hydrolysis impurities.
2-Chloro-5-(trifluoromethyl)pyridine52334-81-3Lacks the ethyl carboxylate group.A common precursor in the synthesis of trifluoromethylpyridine derivatives.[6]
Ethyl 2-picolinate2524-52-9Lacks the chloro and trifluoromethyl substituents.[7][8][9]Can be used for initial method development for the ester functionality.
Ethyl nicotinate614-18-6Isomeric pyridine ring with no substituents.[10][11][12]A general standard for pyridine carboxylic acid esters.

Visualizing Analytical Workflows

The following diagrams illustrate the typical workflows for the analysis of this compound using the described techniques.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis start Weigh Standard dissolve Dissolve in Acetone start->dissolve vial Transfer to GC Vial dissolve->vial injector Inject into GC vial->injector separation Separation on DB-5ms Column injector->separation detection FID Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

GC Analysis Workflow

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis start Weigh Standard dissolve Dissolve in Acetonitrile start->dissolve vial Transfer to HPLC Vial dissolve->vial injector Inject into HPLC vial->injector separation Separation on C18 Column injector->separation detection ESI-MS Detection separation->detection tic Generate TIC detection->tic extract Extract Ion Chromatograms tic->extract identify Identify Impurities extract->identify

HPLC-MS Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis start Weigh Standard dissolve Dissolve in CDCl3 start->dissolve tube Transfer to NMR Tube dissolve->tube acquire Acquire Spectra (1H, 13C, 19F) tube->acquire process Process Spectra acquire->process assign Assign Signals process->assign confirm Confirm Structure assign->confirm

NMR Analysis Workflow

Conclusion

The quality control of this compound requires a multi-faceted analytical approach. Gas Chromatography is a robust and reliable method for routine purity assessments. HPLC-MS offers superior capabilities for in-depth impurity profiling and identification. NMR spectroscopy remains the gold standard for unequivocal structural confirmation. For comprehensive characterization of this important chemical intermediate, a combination of these techniques is recommended. This guide provides the foundational information for researchers and drug development professionals to establish and validate appropriate analytical methods for their specific needs.

References

Navigating the Structural Nuances: A Comparative NMR Analysis of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, precise molecular characterization is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic features of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of public experimental NMR data for this specific compound, this guide utilizes predicted NMR data and contrasts it with experimental data from a structurally related analog, Ethyl 2-chloronicotinate, to illuminate the influence of the trifluoromethyl substituent on the pyridine ring's electronic environment.

Comparative NMR Data Analysis

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for Ethyl 2-chloronicotinate. The comparison highlights the expected downfield shifts in the pyridine ring protons and carbons of the target compound due to the strong electron-withdrawing nature of the trifluoromethyl group.

Table 1: ¹H NMR Data Comparison

CompoundProton AssignmentChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationData Source
This compound H-4~8.3-8.5d~2-31HPredicted
H-6~8.8-9.0d~2-31HPredicted
-OCH₂ CH₃~4.4-4.6q~7.12HPredicted
-OCH₂CH₃ ~1.3-1.5t~7.13HPredicted
Ethyl 2-chloronicotinate H-48.17dd7.6, 1.81HExperimental
H-57.33dd7.6, 4.81HExperimental
H-68.53dd4.8, 1.81HExperimental
-OCH₂ CH₃4.40q7.12HExperimental
-OCH₂CH₃ 1.40t7.13HExperimental

Table 2: ¹³C NMR Data Comparison

CompoundCarbon AssignmentChemical Shift (δ) (ppm)Data Source
This compound C=O~163-165Predicted
C-2~148-150Predicted
C-3~133-135Predicted
C-4~138-140 (q)Predicted
C-5~122-124 (q)Predicted
C-6~149-151 (q)Predicted
C F₃~121-123 (q)Predicted
-OCH₂ CH₃~62-64Predicted
-OCH₂CH₃ ~13-15Predicted
Ethyl 2-chloronicotinate C=O164.8Experimental
C-2150.1Experimental
C-3126.5Experimental
C-4139.8Experimental
C-5122.9Experimental
C-6152.8Experimental
-OCH₂ CH₃61.9Experimental
-OCH₂CH₃ 14.2Experimental

Experimental Protocol for NMR Spectroscopy

To ensure the acquisition of high-quality and reproducible NMR data for compounds such as this compound, the following experimental protocol is recommended.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the solid sample or measure 10-20 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen based on the sample's solubility and to avoid signal overlap.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters:

  • The NMR spectra should be acquired on a high-resolution spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • The instrument should be properly tuned and the magnetic field shimmed before data acquisition to optimize resolution and lineshape.

3. ¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-15 ppm.

  • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds to allow for full proton relaxation between scans.

4. ¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200-220 ppm.

  • Number of Scans: This will vary depending on the sample concentration and instrument sensitivity but may range from hundreds to thousands of scans to achieve a good signal-to-noise ratio.

  • Acquisition Time: ≥ 1.0 second.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay is often necessary for the full relaxation of quaternary carbons.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to ensure all peaks are in the correct absorptive mode.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

NMR Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of a chemical compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh/Measure Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Instrument_Setup Instrument Tuning & Shimming Transfer->Instrument_Setup H1_Acquisition 1H NMR Acquisition Instrument_Setup->H1_Acquisition C13_Acquisition 13C NMR Acquisition Instrument_Setup->C13_Acquisition FT Fourier Transform (FID -> Spectrum) H1_Acquisition->FT C13_Acquisition->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (1H) Calibration->Integration Multiplicity Multiplicity & Coupling Constant Analysis Calibration->Multiplicity Assignment Signal Assignment Integration->Assignment Multiplicity->Assignment Structure_Verification Structure Verification Assignment->Structure_Verification

Caption: Workflow for NMR-based structural characterization.

A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of common mass spectrometry techniques for the characterization of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. The performance of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is compared against Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for this and structurally related compounds.

Introduction to Analytical Approaches

The analysis of halogenated heterocyclic compounds like this compound presents unique challenges due to their chemical properties. The choice of analytical technique is critical for achieving desired sensitivity, selectivity, and structural elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. Electron Ionization (EI) is a high-energy ionization method that produces complex fragmentation patterns, providing a detailed structural fingerprint of the molecule.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This approach is ideal for less volatile or thermally labile compounds. Electrospray Ionization (ESI) is a soft ionization technique that typically preserves the molecular ion, providing accurate molecular weight information.

The following sections provide a detailed comparison of these techniques, supported by predicted fragmentation data and standardized experimental protocols.

Comparative Data Analysis

The performance of GC-MS (EI) and LC-MS (ESI) for the analysis of this compound is summarized below. The predicted mass-to-charge ratios (m/z) are based on the compound's monoisotopic mass of 267.01 g/mol .

Table 1: Comparison of Predicted Mass Spectrometry Data

ParameterGC-MS with Electron Ionization (EI)LC-MS with Electrospray Ionization (ESI)
Ionization Technique Hard IonizationSoft Ionization
Molecular Ion (M+) m/z 267 (low abundance)Not typically observed
Protonated Molecule ([M+H]+) Not typically observedm/z 268 (high abundance)
Key Fragment Ions (Predicted) m/z 222 [M-OC2H5]+, m/z 194 [M-COOC2H5]+, m/z 145 [M-Cl-COOC2H5]+Fragmentation is induced via collision-induced dissociation (CID) of the precursor ion (m/z 268).
Information Obtained Structural Elucidation via Fragmentation FingerprintAccurate Molecular Weight Determination
Primary Application Impurity identification, structural confirmationQuantification, high-throughput screening

Predicted Fragmentation Pathways

The structural differences in the mass spectra generated by EI and ESI are a direct result of the ionization mechanism. The following diagrams illustrate the predicted fragmentation pathways for this compound under each technique.

EI_Fragmentation_Pathway cluster_0 Electron Ionization (EI) Fragmentation C10H7ClF3NO2 This compound (M) M_ion [M]+• m/z 267 C10H7ClF3NO2->M_ion +e- frag1 [M-OC2H5]+ m/z 222 M_ion->frag1 - •OC2H5 frag2 [M-COOC2H5]+ m/z 194 M_ion->frag2 - •COOC2H5 frag3 [M-Cl-COOC2H5]+ m/z 145 frag2->frag3 - Cl

Figure 1: Predicted EI Fragmentation Pathway

ESI_Fragmentation_Pathway cluster_1 Electrospray Ionization (ESI) with CID Molecule This compound (M) MH_ion [M+H]+ m/z 268 Molecule->MH_ion +H+ frag_esi Product Ions MH_ion->frag_esi CID

Figure 2: ESI Workflow with Collision-Induced Dissociation

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided to ensure reproducibility.

4.1 GC-MS (EI) Analysis Protocol

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Vortex the solution for 30 seconds to ensure complete dissolution.

    • If necessary, dilute the sample to a final concentration of 10-100 µg/mL.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Split mode, 50:1).

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

4.2 LC-MS (ESI) Analysis Protocol

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water).

    • Vortex the solution for 30 seconds.

    • Dilute the sample to a final concentration of 1-10 µg/mL using the mobile phase.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent).

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent).

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Scan Range: m/z 100-500.

Workflow for Method Selection

The selection of an appropriate analytical technique depends on the specific research question. The following diagram outlines a logical workflow for choosing between GC-MS and LC-MS for the analysis of this compound.

Method_Selection_Workflow start Analytical Goal q1 Need Structural Fingerprint for Identification? start->q1 q2 Need Accurate Molecular Weight or Quantification? q1->q2 No gcms Use GC-MS (EI) q1->gcms Yes lcms Use LC-MS (ESI) q2->lcms Yes end Analysis Complete q2->end No gcms->end lcms->end

Figure 3: Decision Workflow for Analytical Method Selection

Conclusion

Both GC-MS (EI) and LC-MS (ESI) are powerful techniques for the analysis of this compound.

  • GC-MS with EI is the preferred method for definitive structural confirmation and the identification of unknown impurities, owing to its reproducible and extensive fragmentation patterns.

  • LC-MS with ESI excels in providing rapid and accurate molecular weight determination and is highly suitable for quantitative analysis in complex matrices, making it ideal for reaction monitoring and high-throughput screening applications.

The choice between these methods should be guided by the specific analytical goals, such as the need for detailed structural elucidation versus high-sensitivity quantification. The protocols and data presented in this guide provide a foundation for developing and validating robust analytical methods for this compound and its analogs.

Comparative Analysis of Analytical Techniques for Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and alternative analytical methodologies for the characterization of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate and robust analytical methods are crucial for quality control, impurity profiling, and metabolic studies. While specific, validated analytical methods for this exact molecule are not widely published, this guide synthesizes information from the analysis of structurally related compounds to provide a comprehensive comparison.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that commercial suppliers of this compound indicate its purity is assessed by Gas Chromatography (GC), it is a well-suited method for its analysis.

The following protocol is a representative method based on common practices for the analysis of aromatic ethyl esters and halogenated pyridines.

Parameter Condition
GC System Agilent 7890B GC coupled to a 5977A Mass Selective Detector (or equivalent)
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, 250°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MSD Transfer Line 280°C
Ion Source Electron Ionization (EI), 70 eV, 230°C
Mass Range 50-500 amu
Parameter Expected Value Significance
Retention Time (RT) Analyte-specific, consistent under defined conditionsUsed for identification and quantification.
Limit of Detection (LOD) Low ng/mL to pg/mL rangeDefines the lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) Low to mid ng/mL rangeDefines the lowest concentration that can be accurately quantified.
Linearity (R²) >0.99Indicates the method's ability to provide results proportional to the analyte concentration.
Precision (%RSD) <15%Measures the repeatability and reproducibility of the method.

The mass spectrum of this compound is expected to show a molecular ion peak (M+) and characteristic fragment ions. The presence of chlorine and a trifluoromethyl group will lead to specific isotopic patterns and fragmentation pathways. Insights from the mass spectrometry of trifluoromethylated pyridines suggest that fragmentation can be complex. Key expected fragments would arise from the loss of the ethoxy group (-OC2H5), the entire ester group (-COOC2H5), and potentially rearrangements involving the trifluoromethyl group.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Dilution Dilution in appropriate solvent (e.g., Ethyl Acetate) Sample->Dilution Vial Transfer to GC vial Dilution->Vial Autosampler Autosampler Injection Vial->Autosampler GC_Inlet GC Inlet (Vaporization) Autosampler->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector MS Detector (Ionization, Fragmentation, Detection) GC_Column->MS_Detector Data_System Data Acquisition System MS_Detector->Data_System Chromatogram Chromatogram Generation Data_System->Chromatogram Mass_Spectrum Mass Spectrum Analysis Data_System->Mass_Spectrum Quantification Quantification & Reporting Chromatogram->Quantification Mass_Spectrum->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Comparison with Alternative Analytical Techniques

While GC-MS is a robust method, other techniques offer complementary information and may be more suitable for specific applications.

HPLC-MS is a powerful alternative, particularly for less volatile or thermally labile compounds.

Feature GC-MS HPLC-MS
Analyte Volatility Requires volatile or semi-volatile analytes.Suitable for a wide range of volatilities, including non-volatile compounds.[1][2]
Thermal Stability Analytes must be thermally stable at the injector temperature.Analysis is performed at or near ambient temperature, suitable for thermolabile compounds.[1][2]
Sample Preparation May require derivatization to increase volatility.Often requires filtration and dissolution in the mobile phase.
Separation Mechanism Based on analyte partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Based on analyte partitioning between a liquid mobile phase and a solid stationary phase.[1]
Ionization Techniques Primarily Electron Ionization (EI), which provides reproducible fragmentation patterns.Softer ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), often preserving the molecular ion.
Typical Applications Purity testing, residual solvent analysis, analysis of volatile impurities.Analysis of polar and non-polar compounds, impurity profiling of non-volatile species, pharmacokinetic studies.

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules.

Feature GC-MS NMR Spectroscopy
Information Provided Provides information on molecular weight and fragmentation patterns, allowing for structural inference.Provides detailed information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F), enabling unambiguous structure determination.[3]
Sample State Gaseous state during analysis.Solution state.
Quantitative Analysis Requires calibration with standards for accurate quantification.Can be inherently quantitative (qNMR) without the need for identical standards.
Sensitivity High sensitivity, often in the picogram to nanogram range.Lower sensitivity compared to MS, typically requiring microgram to milligram quantities.
Typical Applications Identification and quantification of known compounds and impurities.De novo structure elucidation of novel compounds, confirmation of synthesis, and stereochemical analysis.[3]

The choice of analytical technique depends on the specific research question.

Method_Selection cluster_goals Goals cluster_methods Recommended Method Start Analytical Goal Purity Routine Purity & Quantification Start->Purity Structure Structure Elucidation Start->Structure Impurity Impurity Profiling Start->Impurity GCMS GC-MS Purity->GCMS NMR NMR Structure->NMR Impurity->GCMS HPLCMS HPLC-MS Impurity->HPLCMS

Caption: Decision tree for selecting an analytical method for this compound.

Potential Impurities and Their Analysis

The synthesis of substituted pyridine carboxylates can lead to several types of impurities, including:

  • Starting materials: Unreacted starting materials used in the synthesis.

  • By-products: Products from side reactions, such as hydrolysis of the ester to the corresponding carboxylic acid.

  • Isomers: Positional isomers that may form during the synthesis.

  • Degradation products: Compounds formed due to instability under certain conditions.

Both GC-MS and HPLC-MS are excellent techniques for identifying and quantifying these impurities. The choice between them would depend on the volatility and polarity of the specific impurities of interest.

Conclusion

For routine quality control and quantification of this compound, GC-MS is a highly suitable and robust technique. It offers excellent separation efficiency and sensitive detection. For the definitive structural confirmation of the compound and any unknown impurities, NMR spectroscopy is the gold standard. HPLC-MS provides a valuable alternative to GC-MS, especially for the analysis of potential non-volatile or thermally sensitive impurities and in bioanalytical applications. The selection of the most appropriate analytical method should be guided by the specific goals of the analysis, whether it be routine purity assessment, in-depth structural characterization, or comprehensive impurity profiling.

References

A Comparative Guide to the Synthesis of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to a Key Pharmaceutical Intermediate.

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its strategic importance necessitates efficient and scalable synthetic routes. This guide provides a detailed comparison of two primary methods for its preparation: a direct palladium-catalyzed carbonylation and a multi-step approach via a nitrile intermediate. The performance of each route is evaluated based on experimental data to inform methodology selection in research and development settings.

Route 1: Palladium-Catalyzed Carbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine

This direct, one-step approach involves the palladium-catalyzed carbonylation of readily available 2,3-dichloro-5-(trifluoromethyl)pyridine in the presence of ethanol, which acts as both a reagent and a solvent.

Experimental Protocol:

A high-pressure autoclave is charged with 2,3-dichloro-5-(trifluoromethyl)pyridine, ethanol, a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride, a phosphine ligand like 1,4-bis(diphenylphosphino)butane (dppb), and a base, typically sodium acetate. The vessel is sealed, pressurized with carbon monoxide, and heated. Upon completion, the reaction mixture is cooled, filtered, and the product is isolated and purified by chromatography.

Reaction Scheme:

Route_1 start 2,3-dichloro-5-(trifluoromethyl)pyridine product This compound start->product 120°C, 2h, High Pressure reagents CO, Ethanol PdCl2(PPh3)2, dppb, NaOAc

Caption: Palladium-catalyzed carbonylation.

Route 2: Multi-step Synthesis via Nitrile Intermediate

An alternative pathway involves the synthesis of a 2-cyano-pyridine intermediate, followed by hydrolysis to the corresponding carboxylic acid and subsequent esterification to yield the final product.

Experimental Protocol:

  • Cyanation: 2,3-dichloro-5-(trifluoromethyl)pyridine is reacted with a cyanide source, such as sodium cyanide, in a suitable solvent to introduce the nitrile group at the 2-position.

  • Hydrolysis: The resulting 3-chloro-2-cyano-5-(trifluoromethyl)pyridine is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid.

  • Esterification: The crude 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is then esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent to afford the final ethyl ester.

Reaction Scheme:

Route_2 start 2,3-dichloro-5-(trifluoromethyl)pyridine nitrile 3-chloro-2-cyano-5-(trifluoromethyl)pyridine start->nitrile NaCN acid 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid nitrile->acid H+/H2O or OH-/H2O product This compound acid->product Ethanol, H+

Caption: Multi-step synthesis workflow.

Performance Comparison

The selection of a synthetic route is often a trade-off between factors such as yield, purity, cost, and operational complexity. The following table summarizes the key performance indicators for the two described methods.

ParameterRoute 1: Palladium-Catalyzed CarbonylationRoute 2: Synthesis via Nitrile Intermediate
Starting Material 2,3-dichloro-5-(trifluoromethyl)pyridine2,3-dichloro-5-(trifluoromethyl)pyridine
Key Reagents Carbon monoxide, Ethanol, Palladium catalyst, Ligand, BaseSodium cyanide, Acid/Base for hydrolysis, Ethanol, Acid catalyst
Number of Steps 13
Reported Yield 32-41% (combined chromatographic fractions)[1]Yields for individual steps vary, overall yield is generally lower.
Reaction Time ~2 hours[1]Multiple steps, significantly longer overall time.
Reaction Conditions High pressure (autoclave), 120°C[1]Milder conditions for cyanation and esterification, reflux for hydrolysis.
Purification Chromatography[1]Purification required at each step.
Advantages Direct, one-step process.Avoids the use of high-pressure equipment and carbon monoxide.
Disadvantages Requires specialized high-pressure equipment, use of toxic carbon monoxide, and expensive palladium catalyst. The yield is moderate.Multi-step process leading to lower overall yield and increased waste generation. Use of highly toxic cyanide.

Conclusion

The choice between these two synthetic routes for this compound depends heavily on the specific requirements and available resources of the laboratory or production facility.

The Palladium-Catalyzed Carbonylation (Route 1) offers a more direct and time-efficient pathway. However, the necessity for high-pressure equipment and the handling of toxic carbon monoxide gas, coupled with the cost of the palladium catalyst, may be significant drawbacks for some applications. The moderate yield also needs to be taken into consideration.

The Multi-step Synthesis via a Nitrile Intermediate (Route 2) , while longer and likely to have a lower overall yield, utilizes more conventional laboratory techniques and avoids the need for a high-pressure reactor. The use of highly toxic cyanide in the first step is a major safety concern that requires stringent handling protocols.

For large-scale industrial production, the direct carbonylation route, despite its initial investment in specialized equipment, might be more economically viable due to its atom economy and reduced number of steps. For smaller-scale research and development, the multi-step route might be more accessible if the necessary safety precautions for handling cyanides are in place. Further process optimization for both routes could potentially improve yields and reduce costs.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into pyridine scaffolds is a paramount strategy in modern medicinal chemistry and agrochemistry. This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The selection of an appropriate trifluoromethylating reagent is a critical decision in the synthetic pathway, influencing yield, regioselectivity, and substrate scope. This guide provides an objective comparison of key alternative reagents for the synthesis of trifluoromethylpyridines, supported by experimental data and detailed methodologies.

Executive Summary

This guide compares the performance of three major classes of trifluoromethylating reagents in the context of pyridine synthesis:

  • Electrophilic Trifluoromethylating Reagents: Primarily Togni's and Umemoto's reagents, which deliver a "CF3+" equivalent.

  • Radical Trifluoromethylating Reagents: Langlois' reagent is the most prominent example, generating a CF3 radical.

  • Nucleophilic Trifluoromethylating Reagents: Methods utilizing reagents like trifluoroacetic acid (TFA) to deliver a "CF3-" equivalent.

The choice of reagent dictates the reaction mechanism and, consequently, the position of trifluoromethylation on the pyridine ring. Electrophilic and radical methods are often employed for direct C-H functionalization, while nucleophilic approaches typically require pre-activation of the pyridine ring.

Performance Comparison of Key Reagents

The following table summarizes the performance of Togni's reagent, Umemoto's reagent, and Langlois' reagent for the trifluoromethylation of pyridine derivatives. The data is compiled from various literature sources to provide a comparative overview.

Reagent ClassSpecific ReagentSubstrateProduct(s)Yield (%)Key Reaction ConditionsReference(s)
Electrophilic Togni's Reagent IQuinoline3-Trifluoromethylquinoline761. PhMeSiH2, B(C6F5)3, DCE, 65 °C; 2. Togni's Reagent I, DDQ, 0-25 °C[1][2][3]
Electrophilic Umemoto's Reagent2-Phenylpyridine2-(2-Trifluoromethylphenyl)pyridineLow (11% with Togni's)Pd(OAc)2, Cu(OAc)2, TFA, DCE, 110 °C[4]
Radical Langlois' Reagent4-tert-Butylpyridine2-Trifluoromethyl-4-tert-butylpyridine75tBuOOH, CH2Cl2/H2O, rt[5]
Radical Langlois' ReagentPyridonesVarious trifluoromethylated pyridones42-65Light-mediated, no photocatalyst[6][7]
Nucleophilic Trifluoroacetic Acid (TFA)N-Methylpyridinium Iodide2-TrifluoromethylpyridineGood (not specified)Ag2CO3, DMF[8][9]

Note: Yields are highly dependent on the specific substrate, reaction conditions, and scale. The data presented here is for comparative purposes.

Experimental Protocols

Detailed methodologies for key trifluoromethylation reactions are provided below.

Protocol 1: Trifluoromethylation of Quinoline using Togni's Reagent I (3-Position Selective)

This protocol is adapted from the work of Kuninobu and colleagues, demonstrating a 3-position-selective C-H trifluoromethylation.[1][2][3]

Materials:

  • Quinoline derivative

  • Methylphenylsilane (PhMeSiH2)

  • Tris(pentafluorophenyl)borane [B(C6F5)3]

  • Togni's Reagent I

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the quinoline derivative (1.0 mmol) in anhydrous 1,2-dichloroethane (5 mL) under an inert atmosphere, add methylphenylsilane (2.0 mmol) and tris(pentafluorophenyl)borane (0.05 mmol).

  • Stir the mixture at 65 °C for 4 hours.

  • Cool the reaction mixture to 0 °C.

  • Add Togni's Reagent I (1.5 mmol) and DDQ (1.2 mmol) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-trifluoromethylquinoline.

Protocol 2: Direct C-H Trifluoromethylation of 4-tert-Butylpyridine using Langlois' Reagent (Radical)

This protocol is based on a method for the direct trifluoromethylation of heterocycles.[5]

Materials:

  • 4-tert-Butylpyridine

  • Langlois' Reagent (Sodium trifluoromethanesulfinate, CF3SO2Na)

  • tert-Butyl hydroperoxide (tBuOOH, 70 wt. % in water)

  • Dichloromethane (CH2Cl2)

  • Water

Procedure:

  • To a biphasic mixture of 4-tert-butylpyridine (1.0 mmol) in dichloromethane (5 mL) and water (2 mL), add Langlois' reagent (3.0 mmol).

  • Add tert-butyl hydroperoxide (5.0 mmol) dropwise to the vigorously stirred mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 2-trifluoromethyl-4-tert-butylpyridine.

Protocol 3: Nucleophilic Trifluoromethylation of an Activated Pyridine using Trifluoroacetic Acid

This method, developed by Li and co-workers, utilizes an N-methylpyridinium salt for regioselective trifluoromethylation.[8][9]

Materials:

  • Pyridine derivative

  • Methyl iodide (MeI)

  • Trifluoroacetic acid (TFA)

  • Silver carbonate (Ag2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • Preparation of the N-methylpyridinium iodide: To a solution of the pyridine derivative (1.0 mmol) in a suitable solvent (e.g., acetonitrile), add methyl iodide (1.2 mmol). Stir the mixture at room temperature or with gentle heating until the formation of the pyridinium salt is complete. Isolate the salt by filtration or evaporation.

  • Trifluoromethylation: To a solution of the N-methylpyridinium iodide salt (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere, add trifluoroacetic acid (3.0 mmol) and silver carbonate (1.5 mmol).

  • Stir the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the silver salts.

  • Dilute the filtrate with water and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired trifluoromethylpyridine.

Reaction Pathways and Mechanisms

The following diagrams illustrate the general mechanisms for the trifluoromethylation of pyridines using the discussed reagents.

Electrophilic_Trifluoromethylation cluster_activation Pyridine Activation (for C3-selectivity) Pyridine Pyridine Dihydropyridine Dihydropyridine Pyridine->Dihydropyridine Hydrosilylation [PhMeSiH2, B(C6F5)3] Enamine Enamine Dihydropyridine->Enamine Tautomerization Trifluoromethylated_Intermediate Trifluoromethylated_Intermediate Enamine->Trifluoromethylated_Intermediate Electrophilic Attack [Togni's Reagent I] Trifluoromethylpyridine Trifluoromethylpyridine Trifluoromethylated_Intermediate->Trifluoromethylpyridine Oxidation & Aromatization [DDQ]

Caption: C3-Selective Electrophilic Trifluoromethylation Pathway.

Radical_Trifluoromethylation Langlois Langlois' Reagent (CF3SO2Na) CF3_Radical CF3• Langlois->CF3_Radical Generation of CF3 radical Oxidant Oxidant (tBuOOH) Oxidant->CF3_Radical Generation of CF3 radical Pyridine Pyridine Substrate Radical_Adduct Radical Adduct Pyridine->Radical_Adduct Radical Addition Trifluoromethylpyridine Trifluoromethylpyridine Radical_Adduct->Trifluoromethylpyridine Oxidation & Aromatization

Caption: Radical C-H Trifluoromethylation Pathway.

Caption: Nucleophilic Trifluoromethylation of Activated Pyridine.

Conclusion

The synthesis of trifluoromethylpyridines can be achieved through a variety of methods, each with its own set of advantages and limitations.

  • Togni's and Umemoto's reagents are powerful electrophilic sources for the trifluoromethylation of pyridines, often requiring activation of the pyridine ring for controlled regioselectivity.

  • Langlois' reagent offers a cost-effective and operationally simple method for direct C-H trifluoromethylation via a radical pathway, particularly effective for electron-deficient pyridines.

  • Nucleophilic methods using TFA provide an alternative route, especially when regiocontrol is achieved through pre-activation of the pyridine ring.

The choice of reagent should be guided by the desired regioselectivity, the electronic properties of the pyridine substrate, and considerations of cost and operational simplicity. This guide provides the foundational information for researchers to make an informed decision for their specific synthetic challenges.

References

Comparative Biological Activity of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of derivatives of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate. The trifluoromethylpyridine moiety is a key structural feature in numerous agrochemicals and pharmaceuticals, valued for the unique physicochemical properties conferred by the fluorine atoms.[1] This document summarizes structure-activity relationships (SAR) for herbicidal, fungicidal, and insecticidal activities based on available literature for structurally related compounds. Detailed experimental protocols for evaluating these biological activities are also provided.

Structure-Activity Relationship (SAR) Overview

This compound serves as a versatile scaffold for generating a variety of derivatives, primarily through modification of the carboxylate group to form amides and other esters. The biological activity of these derivatives is significantly influenced by the nature of the substituents.

Herbicidal Activity: The parent carboxylic acid, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a metabolite of the fungicide fluopyram, has been shown to exhibit herbicidal effects similar to auxin herbicides.[2] Derivatives of the related 2-picolinic acid have demonstrated that the introduction of a pyrazolyl group at the 6-position can lead to potent herbicidal activity. For derivatives of the title compound, it is anticipated that conversion of the ethyl ester to various amides will modulate herbicidal potency. Generally, in related pyridine herbicide classes, the nature of the substituent on the amide nitrogen plays a crucial role in determining the spectrum of weed control and crop selectivity.

Fungicidal Activity: Pyridine carboxamides are a well-established class of fungicides, with many acting as succinate dehydrogenase inhibitors (SDHIs). For derivatives of this compound, the conversion of the ester to an amide is a key step towards potential fungicidal activity. The antifungal efficacy of the resulting N-substituted pyridine-2-carboxamides is highly dependent on the substituent attached to the amide nitrogen. Aromatic and substituted aryl groups are common in potent SDHI fungicides.

Insecticidal Activity: The trifluoromethylpyridine core is present in several commercial insecticides. For instance, structural optimization of related compounds has shown that the 6-(trifluoromethyl)pyridine moiety is an optimal substructure for certain insecticidal activities. While less common for the 2-carboxylate scaffold, derivatization into specific amides could potentially lead to insecticidal properties, likely through different mechanisms of action than herbicidal or fungicidal activities.

Comparative Data

The following table summarizes the expected biological activities and relative potencies of various derivatives of this compound based on structure-activity relationships reported for analogous compounds. The potency is presented as a qualitative assessment.

Compound Derivative Type Substituent (R) Primary Biological Activity Relative Potency
1 Ethyl Ester (Parent)-OCH2CH3IntermediateN/A
2 Carboxylic Acid-OHHerbicidalModerate
3 Methyl Amide-NHCH3Herbicidal, FungicidalLow to Moderate
4 Phenyl Amide-NHPhFungicidal, HerbicidalModerate to High
5 4-Chlorophenyl Amide-NHC6H4-4-ClFungicidalHigh
6 2,6-Diethyl-4-methylphenyl Amide-NH-2,6-Et2-4-Me-PhFungicidalVery High
7 Methyl Ester-OCH3IntermediateN/A
8 Propyl Ester-O(CH2)2CH3IntermediateN/A

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide Derivatives (General Procedure)
  • Hydrolysis of the Ester: this compound is hydrolyzed to 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water. The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Acid Chloride Formation: The resulting carboxylic acid is converted to the corresponding acid chloride by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.

  • Amide Formation: The crude acid chloride is then reacted with the desired primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0°C to room temperature to yield the target N-substituted amide.

  • Purification: The final product is purified by column chromatography on silica gel.

In Vitro Antifungal Activity Assay (Microdilution Method)

This protocol is adapted from methods used for testing novel antifungal agents.

  • Fungal Strains and Culture: The test compounds are evaluated against a panel of pathogenic fungi, such as Botrytis cinerea, Fusarium oxysporum, and Rhizoctonia solani. Fungi are cultured on potato dextrose agar (PDA) plates.

  • Preparation of Test Solutions: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions (e.g., 10 mg/mL). Serial dilutions are then made in a suitable liquid medium (e.g., potato dextrose broth) in 96-well microtiter plates to obtain a range of concentrations (e.g., 0.1 to 100 µg/mL).

  • Inoculation: A spore suspension or mycelial fragment suspension of each fungus is prepared and adjusted to a specific concentration (e.g., 1 x 105 spores/mL). Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for 48-72 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth. Commercial fungicides are used as positive controls.

Greenhouse Herbicidal Activity Assay (Post-emergence)

This protocol outlines a standard procedure for evaluating the post-emergence herbicidal effects of the synthesized compounds.[3][4]

  • Plant Cultivation: Seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) are sown in pots containing a standard potting mix and grown in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 14-hour photoperiod).[4]

  • Herbicide Application: The test compounds are dissolved in a suitable solvent (e.g., acetone) with a surfactant and diluted with water to the desired concentrations. The solutions are sprayed onto the weeds at the 2-4 true leaf stage using a calibrated cabinet sprayer.[4]

  • Evaluation: The herbicidal effect is visually assessed at specified intervals (e.g., 7, 14, and 21 days after treatment) by scoring the percentage of growth inhibition or plant injury on a scale of 0% (no effect) to 100% (complete kill).

  • Data Analysis: The data are used to determine the effective dose for 50% growth inhibition (ED50) for each compound against each weed species. A commercial herbicide is used as a positive control.

Visualizations

Synthesis_Pathway Ethyl_Ester Ethyl 3-chloro-5-(trifluoromethyl) pyridine-2-carboxylate Carboxylic_Acid 3-chloro-5-(trifluoromethyl) pyridine-2-carboxylic acid Ethyl_Ester->Carboxylic_Acid Hydrolysis (e.g., LiOH) Amide_Derivatives N-substituted 3-chloro-5-(trifluoromethyl) pyridine-2-carboxamides Carboxylic_Acid->Amide_Derivatives Amidation (e.g., SOCl2, R-NH2)

Caption: Synthesis pathway for amide derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Screening cluster_analysis Data Analysis Start Ethyl 3-chloro-5-(trifluoromethyl) pyridine-2-carboxylate Derivatization Hydrolysis & Amidation Start->Derivatization Purification Column Chromatography Derivatization->Purification Characterization NMR, MS Purification->Characterization Herbicidal Greenhouse Assay (Post-emergence) Characterization->Herbicidal Test Compounds Fungicidal In Vitro Assay (MIC Determination) Characterization->Fungicidal Insecticidal Larval Toxicity Assay Characterization->Insecticidal SAR Structure-Activity Relationship Analysis Herbicidal->SAR Fungicidal->SAR Insecticidal->SAR

Caption: Experimental workflow for synthesis and screening.

Signaling_Pathway Pyridine_Carboxamide Pyridine Carboxamide Derivative SDH Succinate Dehydrogenase (Complex II) Pyridine_Carboxamide->SDH Inhibition ETC Electron Transport Chain SDH->ETC Electron Transfer ATP_Production ATP Production ETC->ATP_Production Fungal_Growth Fungal Growth ATP_Production->Fungal_Growth

Caption: Putative mechanism of action for fungicidal derivatives.

References

Efficacy of Haloxyfop-P-methyl and its Alternatives in Grass Weed Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of herbicides derived from Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, primarily focusing on Haloxyfop-P-methyl, and its alternatives for the control of economically important grass weeds. The information presented is supported by experimental data to aid in research and development of new herbicidal formulations.

Introduction to Haloxyfop-P-methyl

This compound serves as a critical intermediate in the synthesis of aryloxyphenoxypropionate ("fop") herbicides. The most prominent herbicide derived from this compound is Haloxyfop-P-methyl, the herbicidally active R-isomer of haloxyfop-methyl.[1][2] It is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops, including soybeans, cotton, and canola.

Mode of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition

Haloxyfop-P-methyl, along with other "fop" herbicides like clodinafop-propargyl, and cyclohexanedione ("dim") herbicides such as sethoxydim, and phenylpyrazolin ("den") herbicides like pinoxaden, function by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[3][4] This enzyme catalyzes the first committed step in the biosynthesis of fatty acids. The inhibition of ACCase disrupts the production of lipids, which are essential for building and maintaining cell membranes, leading to a cessation of growth, particularly in the meristematic tissues, and ultimately, plant death in susceptible grass species.[5][6] Broadleaf plants are generally tolerant to these herbicides due to a less sensitive ACCase enzyme.[3]

Comparative Efficacy Data

The following tables summarize the efficacy of Haloxyfop-P-methyl and its key competitors—Clodinafop-propargyl, Pinoxaden, and Sethoxydim—against two major grass weed species: Wild Oat (Avena fatua) and Rigid Ryegrass (Lolium rigidum). The data is presented as percentage of control, the dose required to kill 50% of the population (LD50), and the dose required for a 50% reduction in growth (GR50).

Table 1: Efficacy against Wild Oat (Avena fatua)

HerbicideApplication Rate (g a.i./ha)% ControlLD50 (g a.i./ha)GR50 (g a.i./ha)Reference
Haloxyfop-P-methyl 52 - 78100%--[7]
Clodinafop-propargyl 64 (Recommended)100% (under no-freeze conditions)17.9 - 23.217 - 20.5[8][9][10]
Pinoxaden 20 - 3097% - 100%--[11]
45 - 5095% - 96.67%--[1]
Sethoxydim Not specifiedEffective control reported--[12]

Table 2: Efficacy against Rigid Ryegrass (Lolium rigidum)

HerbicideApplication Rate (g a.i./ha)% ControlLD50 (g a.i./ha)GR50 (g a.i./ha)Reference
Haloxyfop-P-methyl ---28.03 - 273.11 (Susceptible vs. Resistant)[13]
Clodinafop-propargyl 32 (50% of recommended)100% (Susceptible)6.9 - 1202.3 (Susceptible vs. Resistant)5.8 - 1833.9 (Susceptible vs. Resistant)[14][15]
Pinoxaden 25 - 150Variable, low control in some resistant populations--[16]
Sethoxydim -Susceptible biotypes controlled--[13]

Experimental Protocols

A key experiment for evaluating herbicide efficacy and resistance is the whole-plant dose-response assay. The following is a detailed methodology for conducting such an experiment.

Whole-Plant Dose-Response Assay Protocol

  • Seed Germination and Plant Growth:

    • Seeds of the target weed species (both suspected resistant and a known susceptible population) are germinated in petri dishes or directly in pots.

    • Seedlings are transplanted into pots (e.g., 10 cm diameter) containing a standardized soil mix.

    • Plants are grown in a controlled environment (greenhouse or growth chamber) with optimal temperature, light (e.g., 16-hour photoperiod), and humidity.

  • Herbicide Application:

    • Herbicides are applied at a specific plant growth stage, typically the 3-4 leaf stage.

    • A range of herbicide doses are applied, often including 0 (control), 0.125, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field rate.[17]

    • Application is performed using a calibrated laboratory sprayer to ensure uniform coverage.

  • Data Collection and Analysis:

    • Plant mortality and visual injury are assessed at regular intervals, typically 21-28 days after treatment.

    • The above-ground biomass of each plant is harvested, dried in an oven (e.g., 70°C for 48 hours), and weighed.

    • The data is used to calculate the LD50 and GR50 values using a logistic regression model. The resistance index (RI) is then calculated by dividing the LD50 or GR50 of the resistant population by that of the susceptible population.[18]

Visualizing the Impact of ACCase Inhibition

The following diagrams illustrate the mechanism of action of ACCase-inhibiting herbicides and a typical workflow for herbicide efficacy testing.

ACCase_Inhibition_Pathway cluster_plant Susceptible Grass Plant herbicide Herbicide Application uptake Foliar Uptake & Translocation to Meristems herbicide->uptake accase Acetyl-CoA Carboxylase (ACCase) uptake->accase Inhibition fatty_acid Fatty Acid Biosynthesis accase->fatty_acid membrane Cell Membrane Formation fatty_acid->membrane growth Growth Cessation & Necrosis of Meristems membrane->growth death Plant Death growth->death Experimental_Workflow start Start: Suspected Resistant Weed Population seed_collection Seed Collection (Resistant & Susceptible Biotypes) start->seed_collection plant_growth Plant Cultivation (Controlled Environment) seed_collection->plant_growth application Herbicide Application (3-4 Leaf Stage) plant_growth->application herbicide_prep Herbicide Dose Preparation (e.g., 0x to 8x Field Rate) herbicide_prep->application assessment Data Collection (21-28 DAT) - Visual Injury - Biomass Measurement application->assessment analysis Data Analysis - Calculate GR50 & LD50 - Determine Resistance Index assessment->analysis end Conclusion: Quantify Resistance Level analysis->end

References

A Comparative Guide to Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate and Other Pyridine Carboxylates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal and agricultural chemistry, pyridine carboxylates serve as a cornerstone scaffold for the development of a wide array of bioactive molecules. Their versatility in substitution patterns allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides a comparative analysis of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, a highly functionalized pyridine derivative, against other pyridine carboxylates, supported by available experimental data from structurally related compounds.

The unique substitution pattern of this compound, featuring a chloro group at the 3-position and a trifluoromethyl group at the 5-position, imparts distinct electronic and steric properties that can significantly influence its biological activity and reactivity. The trifluoromethyl group, a strong electron-withdrawing moiety, is known to enhance metabolic stability and membrane permeability of molecules.

Comparative Analysis of Biological Activity

While direct head-to-head comparative studies for this compound against a wide range of other pyridine carboxylates are not extensively available in the public domain, we can infer its potential performance by examining structure-activity relationship (SAR) studies on analogous series of compounds. The following tables summarize quantitative data from studies on related pyridine derivatives, illustrating the impact of different substituents on their biological activity.

Antifungal Activity of Pyridine Carboxamide Derivatives

The 3-chloro-5-(trifluoromethyl)pyridine core is a key component of the fungicide fluopyram. Research into related pyridine carboxamides as potential succinate dehydrogenase inhibitors (SDHIs) provides valuable comparative data.

Table 1: In Vitro Antifungal Activity of Pyridine Carboxamide Derivatives against Botrytis cinerea

Compound IDR1 SubstituentR2 SubstituentEC50 (µg/mL)[1]
3a HH>50
3f ClH1.8
3l CF34-CH312.5
Thifluzamide --1.9

Data from a study on N-(2-(phenylamino)phenyl)nicotinamide derivatives, where the core nicotinamide is structurally related to pyridine-2-carboxylate.[1]

Urease Inhibitory Activity of Pyridine Carboxamide Derivatives

The position and nature of substituents on the pyridine ring have a marked effect on enzyme inhibition. A study on pyridine carboxamide and carbothioamide derivatives as urease inhibitors demonstrates this principle.

Table 2: Urease Inhibitory Activity of Substituted Pyridine Carboxamide Derivatives

Compound IDSubstitution on Pyridine RingIC50 (µM)[2]
Rx-1 2-Br14.49 ± 0.067
Rx-3 2-F5.96 ± 0.005
Rx-5 2-CH33.41 ± 0.011
Rx-6 3-Cl1.07 ± 0.043
Thiourea (Standard) -18.93 ± 0.004

This data highlights that a chloro substituent at the 3-position can significantly enhance inhibitory activity compared to other substitutions at the 2-position.[2]

Anti-Trypanosomatid Activity of Pyridine-2,5-dicarboxylate Esters

Research on pyridine-2,5-dicarboxylate esters against parasitic protozoa showcases the influence of various ester groups on biological activity.

Table 3: In Vitro Activity of Pyridine-2,5-dicarboxylate Esters against T. cruzi

Compound IDR Substituent (at C5-ester)IC50 (µM) against T. cruzi (NINOA strain)[3]
3a Phenyl56.68 ± 2.91
4a 4-Methylphenyl49.36 ± 1.89
5a 4-Fluorophenyl53.05 ± 2.45
Benznidazole (Standard) -42.13 ± 2.12

This table illustrates the impact of modifications at a different position on the pyridine scaffold, providing a broader context for understanding structure-activity relationships.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of pyridine carboxylate derivatives.

General Synthesis of this compound

The synthesis of this compound and related trifluoromethylpyridines can be achieved through multi-step synthetic routes. One common approach involves the construction of the substituted pyridine ring from acyclic precursors or the modification of a pre-existing pyridine ring. A key intermediate is often 2,3-dichloro-5-(trifluoromethyl)pyridine.[2]

Protocol for Palladium-Catalyzed Alkoxycarbonylation:

  • Reaction Setup: In a dry autoclave, combine 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq), palladium(II) acetate (0.02 eq), 1,3-bis(diphenylphosphino)propane (dppp, 0.04 eq), and sodium acetate (1.5 eq) in anhydrous ethanol.

  • Carbonylation: Pressurize the autoclave with carbon monoxide (10 atm) and heat the reaction mixture to 120 °C.

  • Reaction Monitoring: Maintain the reaction at 120 °C for 12-24 hours, monitoring the consumption of the starting material by gas chromatography (GC).

  • Work-up: After cooling to room temperature, vent the autoclave and filter the reaction mixture through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield this compound.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of pyridine carboxylates against a target enzyme.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound in the assay buffer.

    • Prepare solutions of the target enzyme, substrate, and any necessary cofactors in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.

    • Incubate the plate for a predetermined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.[4][5]

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of substituted pyridine carboxylates.

G Synthesis Workflow for Pyridine Carboxylates start Starting Materials (e.g., Substituted Pyridine) reaction Chemical Transformation (e.g., Carbonylation, Esterification) start->reaction workup Reaction Work-up (e.g., Extraction, Filtration) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (e.g., NMR, MS) purification->analysis product Final Product (Ethyl Pyridine Carboxylate) analysis->product G Inhibition of Succinate Dehydrogenase (Complex II) cluster_etc Mitochondrial Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate q Ubiquinone (Q) sdh->q e- qh2 Ubiquinol (QH2) q->qh2 complex_iii Complex III qh2->complex_iii inhibitor Ethyl 3-chloro-5-(trifluoromethyl) pyridine-2-carboxylate (or its active metabolite) inhibitor->sdh Inhibition

References

Comparative Analysis of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate and Its Structural Analogs in Agro- and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate and its structural analogs, which are pivotal scaffolds in the development of modern agrochemicals and pharmaceuticals. The unique combination of the pyridine ring, a trifluoromethyl group, and a carboxylate ester imparts these molecules with significant biological activity, primarily by targeting essential enzymes in pests, fungi, and weeds.

Physicochemical and Structural Analogs

This compound serves as a key intermediate in the synthesis of various bioactive molecules.[1][2] Its structural analogs can be broadly categorized based on modifications to the pyridine core, the ester group, and the substituents. The trifluoromethyl group is a crucial feature, known to enhance metabolic stability and binding affinity to target proteins due to its strong electron-withdrawing nature.[1]

A key structural analog is the corresponding carboxylic acid, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, which can be formed by hydrolysis of the ethyl ester. This acid derivative itself is a known metabolite of some commercial fungicides. Other analogs include derivatives where the chloro substituent is replaced or where other functional groups are introduced on the pyridine ring.

Comparative Performance and Biological Activity

The biological activity of these compounds is often attributed to their ability to inhibit specific enzymes. For instance, many pyridine-based herbicides target acetolactate synthase (ALS) or acetyl-CoA carboxylase (ACCase), crucial enzymes in amino acid and lipid biosynthesis in plants, respectively.[1][4] Fungicidal derivatives, on the other hand, can inhibit enzymes like succinate dehydrogenase in the mitochondrial respiratory chain.[7]

The following table summarizes the biological activities of some commercial agrochemicals that share the trifluoromethylpyridine core, demonstrating the versatility of this chemical scaffold.

Compound Analog Type Biological Activity Mode of Action
Fluazifop-butyl HerbicidePost-emergence grass controlACCase enzyme inhibition
Haloxyfop-methyl HerbicidePost-emergence grass controlACCase enzyme inhibition
Fluopyram FungicideBroad-spectrum fungicideSuccinate dehydrogenase inhibition
Flazasulfuron HerbicideSelective herbicideAcetolactate synthase (ALS) inhibition

Experimental Protocols

To evaluate and compare the efficacy of these compounds, standardized experimental protocols are essential. Below is a representative methodology for an in vitro enzyme inhibition assay, a common technique to determine the potency of such molecules.

Representative Experimental Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the ALS enzyme.

Materials:

  • Partially purified ALS enzyme from a target weed species.

  • Assay buffer: 50 mM potassium phosphate buffer (pH 7.0) containing 20 mM MgCl2, 200 µM thiamine pyrophosphate, and 20 µM FAD.

  • Substrate: 100 mM sodium pyruvate.

  • Test compounds dissolved in DMSO.

  • Creatine and α-naphthol solutions for colorimetric detection of acetoin.

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of the enzyme solution to each well.

  • Add 10 µL of the test compound dilution or DMSO (as a control) to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 40 µL of the pyruvate substrate to each well.

  • Incubate the reaction mixture at 37°C for 60 minutes.

  • Stop the reaction by adding 20 µL of 0.5 M H2SO4.

  • Incubate at 60°C for 15 minutes to allow for the conversion of acetolactate to acetoin.

  • Add 100 µL of a freshly prepared solution of 0.5% (w/v) creatine and 5% (w/v) α-naphthol in 2.5 M NaOH.

  • Incubate at 60°C for 15 minutes for color development.

  • Measure the absorbance at 530 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Logical Relationships

The herbicidal action of many trifluoromethylpyridine derivatives that inhibit the ALS enzyme ultimately disrupts the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). This leads to a cascade of downstream effects, ultimately causing plant death.

ALS_Inhibition_Pathway cluster_downstream Downstream Effects Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Catalyzes TFMP_Herbicide Trifluoromethylpyridine Herbicide TFMP_Herbicide->ALS Inhibits Amino_Acids Valine, Leucine, Isoleucine Acetolactate->Amino_Acids Leads to Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Plant_Death Plant Death

Caption: ALS Inhibition Pathway by Trifluoromethylpyridine Herbicides.

This guide highlights the importance of this compound and its analogs as a rich source of bioactive compounds. Further research focusing on the synthesis and comparative biological evaluation of novel derivatives is warranted to unlock the full potential of this versatile chemical scaffold in agriculture and medicine.

References

A Comparative Guide to Pyridine-2,5-Dicarboxylates: In Vitro Efficacy and In Silico Profile as Anti-Trypanosomatid Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel pyridine-2,5-dicarboxylate esters, evaluating their potential as therapeutic agents against trypanosomatid parasites, the causative agents of Chagas disease and leishmaniasis. The following sections detail their in vitro biological activity against Trypanosoma cruzi and Leishmania mexicana, cytotoxicity profiles, and in silico pharmacokinetic and toxicological predictions. This information is based on a key study in the field, offering a valuable resource for researchers seeking to develop new treatments for these neglected tropical diseases.

In Vitro Biological Activity: A Quantitative Comparison

A series of pyridine-2,5-dicarboxylate esters were synthesized and evaluated for their activity against two strains of Trypanosoma cruzi and Leishmania mexicana. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. For comparison, the activities of the standard drugs Nifurtimox and Benznidazole are also included.[1]

Table 1: Anti-Trypanosoma cruzi Activity of Pyridine-2,5-Dicarboxylate Esters (IC50 in µM) [2]

CompoundStrain 1Strain 2
3a ≤ 56.68≤ 56.68
4a ≤ 56.68≤ 56.68
5a ≤ 56.68≤ 56.68
4b ≤ 56.68≤ 56.68
8c ≤ 56.68≤ 56.68
Nifurtimox --
Benznidazole --

Data extracted from a study on novel pyridine-2,5-dicarboxylates. The study notes these compounds as having the highest activity.[2]

Table 2: Anti-Leishmania mexicana Activity of Pyridine-2,5-Dicarboxylate Esters (IC50 in µM) [2]

CompoundStrain 1Strain 2
8b ≤ 161.53≤ 161.53
10a ≤ 161.53≤ 161.53
9b ≤ 161.53≤ 161.53
12b ≤ 161.53≤ 161.53

Data extracted from a study on novel pyridine-2,5-dicarboxylates. The study notes these compounds as having considerable leishmanicidal activity.[2]

Cytotoxicity Profile

The cytotoxicity of the synthesized compounds was evaluated against the J774.2 macrophage cell line to determine their selectivity towards the parasites over mammalian cells. The results indicated low in vitro cytotoxicity for the active compounds, suggesting a favorable safety profile.[2]

In Silico ADMET Prediction

To assess the drug-likeness of the synthesized pyridine-2,5-dicarboxylate esters, in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties was performed using the SwissADME and ProTox 3.0 platforms. The predictions suggest that these compounds possess a good pharmacokinetic profile and low toxicity.[2][3]

Experimental Protocols

The following is a summary of the key experimental methodologies employed in the evaluation of the pyridine-2,5-dicarboxylate esters.[1]

Synthesis of Pyridine-2,5-Dicarboxylate Derivatives

The synthesis was performed via an inverse electron demand Diels-Alder (IEDDA) reaction.[2][3] In a solution of β-keto-esters (1.5 equivalents) in dichloromethane (DCM), 1,2,3-triazine 1-oxide (1 equivalent) was added, followed by the dropwise addition of DBU (2 equivalents).[1] The resulting pyridine-2,5-dicarboxylate esters were then purified. Three series of compounds were synthesized, varying the substituent at the C3-position of the pyridine ring (phenyl, para-methylphenyl, and para-fluorophenyl) to analyze the influence of electron-donating and electron-withdrawing groups.[1]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product beta-keto-esters beta-keto-esters IEDDA Inverse Electron Demand Diels-Alder (IEDDA) Reaction beta-keto-esters->IEDDA 1,2,3-triazine-1-oxides 1,2,3-triazine-1-oxides 1,2,3-triazine-1-oxides->IEDDA DBU DBU (catalyst) DBU->IEDDA Pyridine-2,5-dicarboxylate_esters Pyridine-2,5-dicarboxylate Esters IEDDA->Pyridine-2,5-dicarboxylate_esters

Caption: Synthetic pathway for pyridine-2,5-dicarboxylate esters.

In Vitro Anti-Trypanosomatid Activity Assay

T. cruzi epimastigotes and L. mexicana promastigotes were cultured in 96-well plates at a density of 1 × 10^6 cells/well. The parasites were incubated with varying concentrations of the synthesized compounds (0.78–100 µM) for 48 hours at 28 °C.[1] Nifurtimox and Benznidazole were used as positive controls, and DMSO was used as a negative control. The metabolic activity of the parasites was determined using the Alamar Blue assay to calculate the IC50 values.[1]

G cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Readout Parasite_Culture Parasite Culture (T. cruzi or L. mexicana) 1x10^6 cells/well Compound_Addition Addition of Pyridine-2,5-dicarboxylates (0.78-100 µM) Parasite_Culture->Compound_Addition Incubation_Step Incubate for 48h at 28°C Compound_Addition->Incubation_Step Alamar_Blue Add Alamar Blue Incubation_Step->Alamar_Blue Metabolic_Activity Measure Metabolic Activity Alamar_Blue->Metabolic_Activity IC50_Calculation Calculate IC50 Metabolic_Activity->IC50_Calculation

Caption: Workflow for in vitro anti-trypanosomatid activity assay.

In Silico ADMET Prediction Workflow

The chemical structures of the synthesized compounds were subjected to computational analysis using online platforms.

G cluster_input Input cluster_platforms Prediction Platforms cluster_output Output Compound_Structures Chemical Structures of Pyridine-2,5-dicarboxylates SwissADME SwissADME Compound_Structures->SwissADME ProTox ProTox 3.0 Compound_Structures->ProTox ADMET_Properties Predicted ADMET Properties (Pharmacokinetics & Toxicity) SwissADME->ADMET_Properties ProTox->ADMET_Properties

Caption: In silico ADMET prediction workflow.

Concluding Remarks

The presented data highlights the potential of pyridine-2,5-dicarboxylate esters as a promising scaffold for the development of novel anti-trypanosomatid agents. Several derivatives have demonstrated significant in vitro activity against both T. cruzi and L. mexicana, coupled with low cytotoxicity towards mammalian cells.[2] Furthermore, in silico predictions indicate favorable drug-like properties.[2][3] These findings warrant further investigation, including in vivo efficacy studies and mechanism of action elucidation, to advance these compounds as potential candidates for the treatment of Chagas disease and leishmaniasis.

References

Safety Operating Guide

Proper Disposal of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (CAS No: 128073-16-5). Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance. This compound is classified as an irritant, harmful if swallowed or in contact with skin, and may cause respiratory irritation.[1]

Hazard Identification and Safety Precautions

Before handling, it is crucial to be aware of the hazards associated with this compound.

Hazard StatementGHS Classification
H315: Causes skin irritationSkin corrosion/irritation (Category 2)[1][2]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[1][2]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1][2]
H302: Harmful if swallowedAcute toxicity, oral (Category 4)[1]
H312: Harmful in contact with skinAcute toxicity, dermal (Category 4)[1]
H332: Harmful if inhaledAcute toxicity, inhalation (Category 4)[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Chemical safety glasses or goggles.[1]

  • Hand Protection: Impervious gloves (e.g., nitrile rubber).[1]

  • Skin and Body Protection: A lab coat or appropriate protective work clothing.[1]

  • Respiratory Protection: Use only in a well-ventilated area or with a fume hood. For higher-level protection, a NIOSH-approved respirator with appropriate cartridges should be used.[3]

Step-by-Step Disposal Protocol

This protocol outlines the procedures for the disposal of unused product and contaminated materials.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, properly labeled, and sealed waste container.

  • The container should be made of a material compatible with the chemical.

  • Keep the waste container closed when not in use.[1]

2. Handling Spills:

  • In the event of a small spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]

  • Wear the appropriate PPE as listed above.

  • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.

  • Sweep or shovel the absorbed material into a suitable, closed container for disposal.[1][3]

  • Do not let the product enter drains.[1][3]

  • Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

3. Final Disposal:

  • All waste containing this compound must be disposed of as hazardous waste.

  • Engage a licensed professional waste disposal service to handle the disposal of this material.[3]

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][3]

  • Dispose of the container and its contents in accordance with all federal, state, and local regulations.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste (Unused product, contaminated labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Small Spill? C->D E Absorb with Inert Material (e.g., Vermiculite) D->E Yes F Store Waste Container in a Secure, Ventilated Area D->F No E->C G Contact Licensed Waste Disposal Service F->G H Arrange for Incineration (Afterburner & Scrubber) G->H I Document Disposal H->I

Caption: Disposal Workflow for this compound.

This guide is intended to provide a clear and actionable procedure for the safe disposal of this compound. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for this chemical.

References

Essential Safety and Operational Guide for Handling Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (CAS No. 128073-16-5) to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is imperative for minimizing risks and establishing a secure laboratory environment.

Chemical Hazards: this compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid/Liquid) Chemical safety gogglesNitrile or butyl rubber glovesFully-buttoned laboratory coatWork in a certified chemical fume hood.
Solution Preparation Chemical safety gogglesNitrile or butyl rubber glovesFully-buttoned laboratory coatWork in a certified chemical fume hood.
Conducting Reactions Chemical safety goggles and face shieldNitrile or butyl rubber glovesChemical-resistant laboratory coat or apronWork in a certified chemical fume hood.
Handling Spills Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsA NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[2]
Waste Disposal Chemical safety gogglesNitrile or butyl rubber glovesLaboratory coatHandle in a well-ventilated area, preferably within a chemical fume hood.

Note: Always consult the glove manufacturer's compatibility chart for the specific chemical being handled.

Handling and Storage

Safe Handling Procedures:

  • Always work within a properly functioning and certified laboratory chemical fume hood.[3][4]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[2]

  • Avoid the formation of dust and aerosols.[1]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the laboratory.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[6]

  • Store segregated from incompatible materials such as strong oxidizers and acids.[3]

Accidental Release and First Aid Measures
Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][2]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Response: In the event of a spill, evacuate the area immediately. For small spills, trained personnel wearing appropriate PPE can absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated consumables, in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[1] Do not dispose of it down the drain.[1] Contact your institution's environmental health and safety department for specific disposal procedures.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weighing/Aliquoting Weighing/Aliquoting Prepare Fume Hood->Weighing/Aliquoting Reaction Setup Reaction Setup Weighing/Aliquoting->Reaction Setup Work-up/Purification Work-up/Purification Reaction Setup->Work-up/Purification Decontaminate Glassware Decontaminate Glassware Work-up/Purification->Decontaminate Glassware Dispose Waste Dispose Waste Decontaminate Glassware->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Standard Laboratory Handling Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.